Product packaging for 6-Methoxycyclodecan-1-one(Cat. No.:CAS No. 76976-65-3)

6-Methoxycyclodecan-1-one

Cat. No.: B15437964
CAS No.: 76976-65-3
M. Wt: 184.27 g/mol
InChI Key: ZQGLWYXSCMPMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxycyclodecan-1-one is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184 Da. It is classified as a cyclic ketone, specifically a cyclodecanone derivative with a methoxy substituent at the 6-position. The compound has a logP of 2.52, indicating moderate hydrophobicity, and a polar surface area of 26 Ų. With a hydrogen bond acceptor count of 2 and no hydrogen bond donors, it possesses specific intermolecular interaction potential. Its single rotatable bond and single-ring structure contribute to its conformational flexibility. This compound is cataloged under identifiers BBV-39704704, CSC009835295, FCH1128198, and JH475285, and is accessible for chemical synthesis applications. As a functionalized cyclic ketone, this compound serves as a valuable intermediate in organic synthesis and materials science research. The methoxy group can influence electron distribution and steric properties, making it a candidate for developing novel fragrance compounds with linear release profiles, studying reaction mechanisms involving masked carbonyl groups, and synthesizing more complex macrocyclic or polymeric structures. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B15437964 6-Methoxycyclodecan-1-one CAS No. 76976-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76976-65-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

6-methoxycyclodecan-1-one

InChI

InChI=1S/C11H20O2/c1-13-11-8-4-2-6-10(12)7-3-5-9-11/h11H,2-9H2,1H3

InChI Key

ZQGLWYXSCMPMFH-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC(=O)CCCC1

Origin of Product

United States

Foundational & Exploratory

Synthesis and Fragrance Properties of 6-Methoxycyclodecan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Macrocyclic ketones are a cornerstone of the fragrance industry, prized for their unique and tenacious musky, woody, and sometimes floral or fruity aromas. These compounds, typically featuring ring sizes of 10 to 17 atoms, are essential in creating sophisticated and long-lasting perfumes. The introduction of substituents, such as a methoxy group, onto the macrocyclic ring can significantly influence the molecule's conformation and electronic properties, thereby modulating its odor profile. This technical guide explores the potential synthesis and fragrance characteristics of 6-Methoxycyclodecan-1-one, a novel macrocyclic ketone.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a ring expansion strategy, a common method for accessing macrocyclic ketones from smaller, more readily available cyclic precursors.[1] One such approach is the Baeyer-Villiger oxidation of a bicyclic ketone.[2][3][4]

A hypothetical two-step synthesis starting from 1-methoxybicyclo[4.4.0]decan-2-one is proposed. The initial step would involve the synthesis of this bicyclic precursor, followed by a regioselective Baeyer-Villiger oxidation to yield the target 11-membered lactone, which can then be converted to the ketone.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 1-methoxybicyclo[4.4.0]decan-2-one

This precursor could potentially be synthesized from commercially available starting materials through a series of standard organic transformations, such as a Robinson annulation followed by methylation of the resulting enone.

Step 2: Baeyer-Villiger Oxidation to this compound

  • Reagents and Materials:

    • 1-methoxybicyclo[4.4.0]decan-2-one

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • Dissolve 1-methoxybicyclo[4.4.0]decan-2-one (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the cessation of gas evolution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 6-methoxy-11-undecanolide.

    • The resulting lactone can be converted to this compound through reduction and subsequent oxidation.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-methoxybicyclo[4.4.0]decan-2-one Intermediate 6-methoxy-11-undecanolide Start->Intermediate Reagent1 m-CPBA, DCM Product This compound Intermediate->Product Reagent2 1. Reduction 2. Oxidation

Caption: Proposed synthetic workflow for this compound.

Fragrance Properties

The fragrance profile of a macrocyclic ketone is influenced by its ring size, the presence and position of substituents, and stereochemistry. While specific sensory data for this compound is unavailable, we can infer its potential odor characteristics by examining related compounds.

Macrocyclic ketones often exhibit a primary musk odor, which can be described as warm, slightly animalic, and sweet. The presence of a methoxy group could introduce additional facets to the fragrance profile. Depending on its position, a methoxy group can impart woody, creamy, or even slightly spicy nuances.

Comparative Fragrance Profiles of Macrocyclic Ketones
Compound NameStructureRing SizeReported Odor Profile
CyclodecanoneC₁₀H₁₈O10Camphoraceous, minty, woody
MusconeC₁₆H₃₀O15Strong, warm, animalic musk
CivetoneC₁₇H₃₀O17Fecal, animalic, musky
Exaltone® (Cyclopentadecanone)C₁₅H₂₈O15Sweet, musky, powdery
Globanone®C₁₆H₂₈O16Musky, clean, slightly fruity

Data compiled from various fragrance industry resources.

Based on these comparisons, this compound, with its 10-membered ring, is likely to possess a foundational woody and camphoraceous character, typical of smaller macrocycles. The methoxy group at the 6-position could potentially add a layer of complexity, possibly introducing a subtle sweetness or a creamy, smooth undertone. The overall fragrance is anticipated to be less intensely "musky" in the traditional sense compared to larger ring structures like muscone or exaltone.

Logical Relationship of Structure and Fragrance

Fragrance_Structure_Relationship cluster_structural_features Structural Features cluster_odor_profile Predicted Odor Profile Molecule This compound RingSize 10-Membered Ring Molecule->RingSize MethoxyGroup Methoxy Group at C6 Molecule->MethoxyGroup KetoneGroup Ketone Functional Group Molecule->KetoneGroup PrimaryNote Woody / Camphoraceous RingSize->PrimaryNote Influences SecondaryNote Subtle Sweetness / Creaminess MethoxyGroup->SecondaryNote Modulates TertiaryNote Underlying Musky Character KetoneGroup->TertiaryNote Contributes to

Caption: Logical relationship between structure and predicted fragrance.

Conclusion

While the specific synthesis and fragrance properties of this compound have not been documented in scientific literature, this guide provides a robust framework for its potential preparation and olfactory characterization based on well-established chemical principles and data from analogous compounds. The proposed Baeyer-Villiger oxidation of a bicyclic precursor represents a viable synthetic strategy. The predicted fragrance profile, characterized by woody, camphoraceous notes with potential sweet and creamy undertones, suggests that this compound could be a valuable addition to the perfumer's palette, offering a unique scent profile within the broader class of macrocyclic ketones. Further empirical research is necessary to validate these hypotheses and fully elucidate the properties of this intriguing molecule.

References

"chemical and physical properties of 6-Methoxycyclodecan-1-one"

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document aims to provide a foundational understanding of the anticipated characteristics of 6-Methoxycyclodecan-1-one based on general principles of organic chemistry and to outline the standard experimental methodologies that would be employed for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals who may be interested in the synthesis and evaluation of this novel compound.

Predicted Chemical and Physical Properties

While specific experimental data is unavailable, the properties of this compound can be predicted based on its chemical structure.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressure
Melting Point If solid, likely to be low
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone) and sparingly soluble in water
Density Predicted to be slightly less than 1.0 g/mL

Standard Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of this compound would follow established organic chemistry methodologies.

Synthesis Workflow

A potential synthetic route could involve the methoxy-functionalization of a cyclodecanone derivative. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

G Generalized Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Starting Material (e.g., 6-Hydroxycyclodecan-1-one) Reaction Methylation Reaction (e.g., with methyl iodide and a base) Start->Reaction Reagents Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product Pure this compound Chromatography->Final_Product G Structural Characterization Workflow cluster_characterization Spectroscopic Analysis MS Mass Spectrometry (MS) - Determine molecular weight IR Infrared (IR) Spectroscopy - Identify functional groups (C=O, C-O) MS->IR NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR for detailed structure IR->NMR Purity Purity Assessment (e.g., HPLC, GC-MS) NMR->Purity Structure_Confirmed Structure Confirmed Purity->Structure_Confirmed G Hypothetical Biological Activity Investigation cluster_investigation Biological Screening Compound This compound Screening High-Throughput Screening (e.g., against cancer cell lines, enzymes) Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

The Scent of Discovery: A Technical Guide to the Structural Elucidation of Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of the discovery and structural elucidation of macrocyclic musks, a class of compounds highly valued for their unique and persistent olfactory properties. From the early pioneering work that challenged established chemical theories to the modern analytical techniques that enable precise structural determination, this document provides a comprehensive overview for researchers and professionals in the field.

A Rich History: From Natural Origins to Synthetic Analogs

The story of macrocyclic musks begins with natural secretions from animals like the musk deer (Moschus moschiferus) and the civet cat.[1][2] For centuries, these materials were prized in perfumery, but their high cost and the ethical concerns associated with their sourcing drove the quest for synthetic alternatives.

A pivotal moment in this journey was the groundbreaking work of Leopold Ružička in the 1920s. His structural elucidation of muscone, the primary odoriferous component of musk, and civetone, from the civet cat, revealed their novel macrocyclic ketone structures.[1] This discovery was so significant that it contributed to Ružička being awarded the Nobel Prize in Chemistry in 1939, as it overturned the prevailing theory that large-ring structures were inherently unstable.[1][3]

The initial synthetic musks were nitro-musks, discovered accidentally in the late 19th century.[3] However, concerns about their safety and environmental impact led to the development of polycyclic musks in the mid-20th century.[3] Subsequently, the desire for compounds structurally closer to the natural musks, with improved safety and biodegradability, spurred the development and commercialization of synthetic macrocyclic musks in the late 1990s.[2][3]

Key Macrocyclic Musk Compounds

Several macrocyclic musks have gained prominence in the fragrance industry. These include both ketones and lactones with large ring structures, typically containing 15 to 17 members.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Odor DescriptionOdor Threshold (ng/L air)
Muscone541-91-3C16H30O238.42Musky, rich, powerful-
Civetone542-46-1C17H30O250.43Fecal, musky-
Exaltolide® (Pentadecanolide)106-02-5C15H28O2240.39Musky, sweet, powdery-
Ambrettolide28645-51-4C16H28O2252.40Musky, floral, ambrette seed-
Habanolide®111879-80-2C15H26O2238.37Musky, powdery, earthy0.5[2]
Ethylene Brassylate105-95-3C15H26O4270.36Sweet, musky, floral-

Note: Odor threshold data is not consistently available for all compounds in the public domain and can vary based on the measurement technique.

Structural Elucidation: From Classical Degradation to Modern Spectroscopy

The determination of the exact molecular structure of macrocyclic musks has evolved significantly over time.

Classical Methods: Ruzicka's Degradation of Civetone

In his seminal work, Ružička employed classical chemical degradation techniques to unravel the structure of civetone. A key experiment involved the oxidation of civetone, which yielded dicarboxylic acids. This process, which breaks the ring at the ketone and double bond, allowed him to deduce the size of the carbon ring.

Experimental Protocol: Oxidative Degradation of a Macrocyclic Ketone (Illustrative)

  • Oxidation: A solution of the macrocyclic ketone in a suitable solvent (e.g., acetic acid) is treated with a strong oxidizing agent, such as potassium permanganate (KMnO4) or ozone (O3).

  • Work-up: The reaction mixture is then worked up to isolate the acidic products. This typically involves quenching the excess oxidant, followed by extraction with an organic solvent.

  • Purification and Analysis: The resulting dicarboxylic acids are purified, often by recrystallization. Their structures are then determined by methods such as melting point determination and elemental analysis, and in modern times, by spectroscopic techniques. By identifying the dicarboxylic acids formed, the original position of the ketone and any double bonds within the macrocyclic ring can be inferred.

Modern Spectroscopic Techniques

Today, a powerful arsenal of spectroscopic techniques allows for the rapid and precise structural elucidation of macrocyclic musks.

GC-MS is an indispensable tool for the separation and identification of volatile compounds like macrocyclic musks.

Experimental Protocol: GC-MS Analysis of Macrocyclic Musks

  • Sample Preparation: A dilute solution of the macrocyclic musk sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane). For complex matrices like essential oils, a prior extraction step may be necessary.

  • GC Separation:

    • Injector: The sample is injected into a heated injector (e.g., 250 °C) in split or splitless mode.

    • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl methylpolysiloxane) is typically used. A common column dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute the compounds based on their boiling points.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer scans a mass range (e.g., m/z 40-400) to detect the fragment ions.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification. Retention indices, calculated from the retention times of a homologous series of n-alkanes, provide an additional layer of confirmation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Analysis of a Macrocyclic Musk

  • Sample Preparation: Approximately 5-10 mg of the purified macrocyclic musk is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):

    • 1H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

    • 13C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations are crucial for assembling the molecular structure.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to piece together the complete molecular structure, including stereochemistry where applicable.

For crystalline macrocyclic musks, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure.

Experimental Protocol: X-ray Crystallography of a Macrocyclic Musk

  • Crystallization: Single crystals of the purified macrocyclic musk are grown. This is often the most challenging step and involves slowly evaporating a solution of the compound in a suitable solvent or solvent mixture. Common crystallization techniques include slow evaporation, solvent diffusion, and cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined. The structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

Visualizing the Pathways and Workflows

To better understand the relationships and processes involved in the discovery and analysis of macrocyclic musks, the following diagrams have been generated using the DOT language.

Discovery_Timeline Natural Musks Natural Musks Isolation of Muscone & Civetone Isolation of Muscone & Civetone Natural Musks->Isolation of Muscone & Civetone Early 20th Century Ruzicka's Structural Elucidation Ruzicka's Structural Elucidation Isolation of Muscone & Civetone->Ruzicka's Structural Elucidation 1920s Nobel Prize Nobel Prize Ruzicka's Structural Elucidation->Nobel Prize 1939 Accidental Discovery of Nitro-Musks Accidental Discovery of Nitro-Musks Development of Polycyclic Musks Development of Polycyclic Musks Accidental Discovery of Nitro-Musks->Development of Polycyclic Musks Mid-20th Century Rise of Synthetic Macrocyclic Musks Rise of Synthetic Macrocyclic Musks Development of Polycyclic Musks->Rise of Synthetic Macrocyclic Musks Late 1990s Structural_Elucidation_Workflow cluster_classical Classical Methods cluster_modern Modern Spectroscopic Methods Oxidative_Degradation Oxidative Degradation Reaction with KMnO4 or O3 Isolation of Dicarboxylic Acids Analysis of Products Inferred_Structure Inferred_Structure Oxidative_Degradation->Inferred_Structure GC_MS GC-MS Separation by GC Ionization & Mass Analysis by MS Library Matching Identified_Components Identified_Components GC_MS->Identified_Components NMR NMR Spectroscopy 1H, 13C, COSY, HSQC, HMBC Structural Assembly Detailed_Structure Detailed_Structure NMR->Detailed_Structure XRay X-ray Crystallography Crystallization Data Collection Structure Solution 3D_Crystal_Structure 3D_Crystal_Structure XRay->3D_Crystal_Structure Purified_Sample Purified_Sample Purified_Sample->Oxidative_Degradation Purified_Sample->GC_MS Purified_Sample->NMR Purified_Sample->XRay

References

Unveiling the Synthetic Landscape and Potential of 6-Methoxycyclodecan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxycyclodecan-1-one, a macrocyclic ketone, is a compound of interest for synthetic and medicinal chemistry. Notably, this specific molecule has not been identified as a naturally occurring product, distinguishing it as a target for novel synthetic exploration. This technical guide provides a comprehensive overview of synthetic strategies for the cyclodecanone scaffold, potential methodologies for the introduction of a methoxy substituent at the 6-position, and an exploration of the biological activities of structurally related macrocyclic ketones. The absence of known natural sources for this compound underscores the importance of chemical synthesis in accessing this and analogous structures for pharmacological evaluation. This document serves as a foundational resource for researchers aiming to synthesize and investigate the therapeutic potential of this and other novel macrocyclic ketones.

Introduction: The Synthetic Challenge and Opportunity

Macrocyclic ketones are a class of compounds that have garnered significant attention in drug discovery due to their unique conformational properties and diverse biological activities.[1][2] While nature provides a rich diversity of macrocycles, this compound remains a synthetic target, as it has not been reported from natural sources. This presents both a challenge and an opportunity for medicinal chemists to create novel chemical entities with potentially unique pharmacological profiles. The exploration of synthetic routes to this specific molecule and its analogues is therefore a critical first step in unlocking their potential.

Synthetic Strategies for the Cyclodecanone Core

The construction of the ten-membered cyclodecanone ring is a key challenge in the synthesis of this compound. Several established methods for the synthesis of cyclodecanones can be adapted for this purpose.

Acyloin Condensation

The acyloin condensation of long-chain dicarboxylic acid esters is a classical and effective method for the preparation of large-ring cyclic acyloins, which can then be reduced to the corresponding cyclic ketones.

Ring Expansion Reactions

Ring expansion of smaller cyclic ketones provides another powerful route to cyclodecanones. Methods such as the Tiffeneau-Demjanov rearrangement or related homologation reactions can be employed to incrementally increase the ring size.[3]

Other Cyclization Strategies

Modern synthetic methods, such as ring-closing metathesis (RCM), can also be envisioned for the construction of the cyclodecanone scaffold from appropriately functionalized acyclic precursors.

A summary of selected synthetic methods for cyclodecanones is presented in Table 1.

Method Starting Material Key Reagents Typical Yield Reference
Acyloin CondensationDiethyl sebacateSodium metal, xyleneGood[4]
Ring EnlargementCyclononanoneDiazomethaneModerate[4]
Halogen-Mediated Semipinacol RearrangementUnsaturated alcoholsN-HalosuccinimideModerate to Good[5]
Two-Carbon Ring Expansion1-VinylcycloalkanolsHigh temperatureGood[6]

Table 1: Synthetic Methodologies for Cyclodecanone Scaffolds

Introduction of the 6-Methoxy Group

The introduction of a methoxy group at the 6-position of the cyclodecanone ring is a crucial step. This could be achieved either by incorporating the methoxy group into the acyclic precursor before cyclization or by functionalizing a pre-formed cyclodecanone ring.

Synthesis from a Methoxy-Containing Precursor

A long-chain dicarboxylic acid ester bearing a methoxy group at the appropriate position could be subjected to acyloin condensation. This approach offers good control over the position of the substituent.

Functionalization of a Cyclodecanone Ring

Direct methoxylation of a cyclodecanone ring is a more challenging but potentially more versatile approach. This could involve, for example, the formation of an enolate followed by reaction with a suitable electrophilic methoxy source, or a multi-step sequence involving the introduction of a hydroxyl group followed by methylation.

Potential Biological Activities of Analogous Macrocyclic Ketones

While the biological activity of this compound is unknown, the activities of other natural and synthetic macrocyclic ketones provide a strong rationale for its investigation. Macrocycles are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] A selection of biologically active macrocyclic ketones is presented in Table 2.

Compound Name Source/Type Ring Size Key Functional Groups Reported Biological Activity
MusconeNatural (Musk deer)/Synthetic15Methyl, KetonePerfumery, potential pharmacological effects
CivetoneNatural (Civet cat)17Alkene, KetonePerfumery
Tantalosin-ISynthetic Macrocycle20Amide, Quinoline, MethoxyInducer of LC3 lipidation (autophagy)[7]

Table 2: Examples of Biologically Active Macrocyclic Ketones

The structural features of this compound, including its macrocyclic nature and the presence of a polar methoxy group, suggest that it could interact with various biological targets.

Experimental Protocols

General Procedure for Acyloin Condensation to form a Cyclodecanone Precursor

Disclaimer: This is a representative protocol based on established literature and should be adapted and optimized for specific substrates and scales.

Materials:

  • Diethyl sebacate

  • Sodium metal, dispersed in xylene

  • Dry, inert solvent (e.g., toluene or xylene)

  • Hydrochloric acid (for workup)

  • Zinc dust (for reduction of the acyloin)

  • Acetic acid

Procedure:

  • A solution of diethyl sebacate in the dry solvent is added dropwise to a refluxing suspension of sodium metal dispersion under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at reflux for several hours.

  • After cooling, the reaction is carefully quenched with methanol and then water.

  • The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed, dried, and concentrated to yield the crude acyloin (sebacoin).

  • The crude acyloin is then refluxed with zinc dust and a mixture of acetic acid and hydrochloric acid to reduce the hydroxyl group.

  • After an appropriate reaction time, the mixture is cooled, filtered, and the filtrate is extracted with an organic solvent.

  • The organic extract is washed, dried, and concentrated. The crude cyclodecanone is then purified by distillation or chromatography.[4]

Hypothetical Protocol for the Methoxylation of Cyclodecanone

Disclaimer: This is a hypothetical protocol based on general organic chemistry principles, as a specific procedure for this transformation on cyclodecanone was not found in the initial search.

Materials:

  • Cyclodecanone

  • Strong base (e.g., Lithium diisopropylamide - LDA)

  • Dry, aprotic solvent (e.g., Tetrahydrofuran - THF)

  • Methylating agent (e.g., Methyl iodide or Dimethyl sulfate)

  • Quenching agent (e.g., saturated ammonium chloride solution)

Procedure:

  • A solution of cyclodecanone in dry THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A solution of LDA in THF is added dropwise to the cyclodecanone solution to form the lithium enolate.

  • The methylating agent is then added to the reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • The reaction is quenched by the addition of a saturated ammonium chloride solution.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The resulting product mixture, which may contain O- and C-alkylated products, is then purified by chromatography to isolate this compound. Note: This protocol would require significant optimization to control the regioselectivity of the enolate formation and the subsequent alkylation.

Visualizations

Synthetic_Pathway_to_Cyclodecanone Diethyl Sebacate Diethyl Sebacate Acyloin Condensation\n(Na, xylene) Acyloin Condensation (Na, xylene) Diethyl Sebacate->Acyloin Condensation\n(Na, xylene) Sebacoin (Acyloin) Sebacoin (Acyloin) Acyloin Condensation\n(Na, xylene)->Sebacoin (Acyloin) Reduction\n(Zn, H+) Reduction (Zn, H+) Sebacoin (Acyloin)->Reduction\n(Zn, H+) Cyclodecanone Cyclodecanone Reduction\n(Zn, H+)->Cyclodecanone

Caption: General synthetic pathway to cyclodecanone via acyloin condensation.

Proposed_Synthesis_of_6_Methoxycyclodecan_1_one cluster_cyclodecanone Cyclodecanone Synthesis cluster_methoxylation Methoxylation Acyclic Precursor Acyclic Precursor Cyclization Cyclization Acyclic Precursor->Cyclization e.g., Acyloin Condensation Cyclodecanone Cyclodecanone Cyclization->Cyclodecanone Enolate Formation\n(LDA) Enolate Formation (LDA) Cyclodecanone->Enolate Formation\n(LDA) Reaction with CH3-X Reaction with CH3-X Enolate Formation\n(LDA)->Reaction with CH3-X This compound This compound Reaction with CH3-X->this compound

Caption: Proposed synthetic route to this compound.

Conclusion

While this compound has not been discovered in nature, its synthesis is achievable through established and emerging methods in organic chemistry. The exploration of this and other novel macrocyclic ketones is a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to embark on the synthesis and biological evaluation of this compound, contributing to the expanding landscape of medicinal chemistry.

References

Uncharted Territory: The Biological Activity of 6-Methoxycyclodecan-1-one Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the current understanding of the biological activity of 6-Methoxycyclodecan-1-one. Despite its defined chemical structure, this specific methoxy-substituted macrocyclic ketone has not been the subject of published research detailing its interactions with biological systems.

For researchers, scientists, and drug development professionals, this lack of data presents both a challenge and an opportunity. The absence of information on its potential therapeutic effects, toxicity, or mechanism of action means that its pharmacological profile is entirely unknown. This uncharted territory invites foundational research to determine if this compound holds any promise for future drug discovery and development.

While direct data on this compound is unavailable, the broader landscape of methoxy-substituted and macrocyclic compounds offers some initial avenues for hypothesis generation. The presence of a methoxy group in various bioactive molecules is known to influence their metabolic stability, membrane permeability, and binding affinity to protein targets. Similarly, macrocyclic structures are a recurring motif in natural products and approved drugs, often conferring desirable properties such as high potency and target selectivity.

However, it is crucial to emphasize that extrapolating the potential activities of this compound from structurally related but distinct molecules is purely speculative. Definitive insights can only be gained through rigorous experimental investigation.

Future Directions: A Call for Foundational Research

To begin to characterize the biological activity of this compound, a systematic, multi-pronged experimental approach is required. The following workflow outlines a potential starting point for researchers venturing into this unexplored area.

G cluster_0 Initial Screening & Characterization cluster_1 Target Identification & Mechanism of Action cluster_2 Lead Optimization Compound Acquisition\n(Synthesis or Purchase) Compound Acquisition (Synthesis or Purchase) Purity & Structural\nVerification (NMR, MS) Purity & Structural Verification (NMR, MS) Compound Acquisition\n(Synthesis or Purchase)->Purity & Structural\nVerification (NMR, MS) Initial Cytotoxicity\nScreening (e.g., MTT, LDH assays) Initial Cytotoxicity Screening (e.g., MTT, LDH assays) Purity & Structural\nVerification (NMR, MS)->Initial Cytotoxicity\nScreening (e.g., MTT, LDH assays) Broad-Spectrum\nPhenotypic Screening Broad-Spectrum Phenotypic Screening Initial Cytotoxicity\nScreening (e.g., MTT, LDH assays)->Broad-Spectrum\nPhenotypic Screening Affinity Chromatography Affinity Chromatography Broad-Spectrum\nPhenotypic Screening->Affinity Chromatography If bioactive Mass Spectrometry\n(Target ID) Mass Spectrometry (Target ID) Affinity Chromatography->Mass Spectrometry\n(Target ID) Target Validation\n(e.g., siRNA, CRISPR) Target Validation (e.g., siRNA, CRISPR) Mass Spectrometry\n(Target ID)->Target Validation\n(e.g., siRNA, CRISPR) Pathway Analysis Pathway Analysis Target Validation\n(e.g., siRNA, CRISPR)->Pathway Analysis Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Pathway Analysis->Structure-Activity\nRelationship (SAR) Studies Structure-Activity\nRelationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Analogue Synthesis Analogue Synthesis Structure-Activity\nRelationship (SAR) Studies)->Analogue Synthesis In vivo Testing In vivo Testing Analogue Synthesis->In vivo Testing

Figure 1: A proposed experimental workflow for the initial biological characterization of this compound.

This logical progression from initial safety and activity screening to in-depth mechanistic studies and potential optimization represents a standard paradigm in early-stage drug discovery. The data generated from such a research program would be the first of its kind for this compound and would be invaluable in determining its future as a potential therapeutic agent.

A Technical Guide to 6-Methoxycyclodecan-1-one: Synthesis, Characterization, and Research Workflow

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6-Methoxycyclodecan-1-one, a macrocyclic ketone of interest to researchers in organic synthesis and drug discovery. Due to the limited availability of public data on this specific molecule, this document outlines a prospective pathway for its synthesis and characterization, alongside a general workflow applicable to the investigation of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a ten-membered cyclic ketone featuring a methoxy group at the 6-position. A specific CAS Number for this compound is not publicly cataloged, suggesting its status as a novel or non-commercial chemical entity.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol
IUPAC Name This compound
Canonical SMILES COC1CCCCC(=O)CCCC1

Proposed Synthetic Protocol

A plausible synthetic route to this compound involves the methylation of its precursor, 6-hydroxycyclodecan-1-one. The following protocol is a standard Williamson ether synthesis adapted for this specific transformation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 6-hydroxycyclodecan-1-one

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Methyl iodide (CH₃I)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 6-hydroxycyclodecan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the solvent in vacuo.

    • Purify the crude product via flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Protons alpha to the carbonyl (C2-H₂ and C10-H₂) are expected to resonate in the range of 2.1-2.6 ppm. The methoxy protons (-OCH₃) should appear as a singlet around 3.3 ppm. The proton on the carbon bearing the methoxy group (C6-H) would likely be found between 3.5 and 4.0 ppm. Other methylene protons would appear in the upfield region of 1.2-1.8 ppm.[1]
¹³C NMR A characteristic peak for the carbonyl carbon (C=O) is anticipated in the highly deshielded region of 190-220 ppm. The carbon of the methoxy group (-OCH₃) is expected around 55-60 ppm. The carbon attached to the methoxy group (C6) would likely appear in the 70-80 ppm range. Carbons alpha to the carbonyl are predicted to be in the 30-50 ppm range.[1]
IR Spectroscopy A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. A C-O stretch from the methoxy group should be visible in the 1070-1150 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 184. Key fragmentation patterns for cyclic ketones include alpha-cleavage on either side of the carbonyl group.[2]

Research and Development Workflow

The investigation of a novel compound such as this compound would typically follow a structured workflow from initial synthesis to the evaluation of its biological activity. The following diagram illustrates this logical progression.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation synthesis Proposed Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity ir->purity screening Initial Bioactivity Screening purity->screening Biological Testing dose_response Dose-Response Studies screening->dose_response Hit Identification mechanism Mechanism of Action Studies dose_response->mechanism Lead Compound

References

An In-depth Technical Guide on the Thermodynamic Properties of 6-Methoxycyclodecan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide addresses the thermodynamic properties of the macrocyclic ketone, 6-Methoxycyclodecan-1-one. A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermodynamic data for this specific molecule. This guide, therefore, provides a broader context on the challenges and methodologies associated with the thermodynamic characterization of large, flexible macrocycles. It will discuss the general experimental and computational approaches employed for similar compounds and outlines a typical workflow for such a study.

Current Status of Thermodynamic Data for this compound

As of the date of this guide, a thorough investigation of scientific databases and literature has found no available experimental or calculated thermodynamic property data for this compound. Chemical repositories such as PubChem and ChemSpider do not currently list this specific compound, though data for related structures like cyclodecanone[1] and 6-hydroxycyclodecanone[2] are available. The absence of data for the target molecule means that a quantitative summary of its thermodynamic properties cannot be provided at this time.

Challenges in the Thermodynamic Analysis of Macrocyclic Ketones

The study of the thermodynamic properties of macrocyclic compounds like this compound presents significant challenges, which likely contribute to the current lack of data.

  • Conformational Complexity: Large rings, such as the ten-membered ring in cyclodecanone, are highly flexible and can exist as a multitude of low-energy conformers.[3] This conformational landscape complicates both experimental measurements and computational modeling, as the bulk properties are an average over all populated conformations.

  • Synthesis and Purification: The synthesis of macrocycles can be a non-trivial endeavor, often requiring high-dilution conditions to favor intramolecular cyclization over polymerization.[4][5] Obtaining a pure sample in sufficient quantity for calorimetric or other physical property measurements can be a significant hurdle.

  • Experimental Difficulties: Techniques for measuring properties like enthalpy of formation, heat capacity, and vapor pressure require specialized equipment and meticulous experimental design. For large, non-volatile molecules, these measurements can be particularly difficult.

Methodologies for Determining Thermodynamic Properties of Related Compounds

In the absence of direct data, we can infer the methodologies that would be applied to study this compound by examining the approaches used for other large cyclic and acyclic ketones.

Experimental Protocols

Should a sample of this compound become available, the following experimental techniques would be pertinent for the determination of its thermodynamic properties:

  • Calorimetry:

    • Combustion Calorimetry: To determine the standard enthalpy of formation ((\Delta_fH^\circ)), a precise amount of the substance would be completely combusted in a bomb calorimeter. The heat released during combustion would be measured, and from this, the enthalpy of formation can be calculated.

    • Differential Scanning Calorimetry (DSC): This technique would be used to measure the heat capacity (

      CpC_pCp​
      ) of the substance as a function of temperature. DSC can also be used to study phase transitions, such as melting and boiling points, and their associated enthalpies.

    • Calvet Microcalorimetry: This could be employed to measure the enthalpy of vaporization ((\Delta_l^gH_m^\circ)), a key property for deriving the gas-phase enthalpy of formation from the condensed-phase value.[6]

  • Vapor Pressure Measurement:

    • Techniques such as the Knudsen effusion method or the transpiration method would be used to measure the vapor pressure of the compound at different temperatures.[4] These data are crucial for determining the enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

Computational Approaches

Given the challenges of experimental work, computational chemistry is a powerful tool for estimating the thermodynamic properties of molecules like this compound.

  • Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule.[7][8][9][10] While powerful for many classes of organic compounds, their accuracy for complex macrocycles can be limited if the necessary group parameters for large rings and their interactions are not well-established.

  • Quantum Chemical Calculations: High-level ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.[6] This involves first identifying the lowest energy conformers of the molecule through a thorough conformational search and then performing high-accuracy energy calculations. The accuracy of these methods is highly dependent on the level of theory and the basis set employed.

Generalized Workflow for Thermodynamic Property Determination

The logical workflow for determining the thermodynamic properties of a novel compound like this compound would involve a combination of computational and experimental methods. The following diagram illustrates a typical process.

Thermodynamic_Workflow cluster_computational Computational Estimation cluster_experimental Experimental Determination cluster_analysis Data Analysis and Validation comp_start Initial Structure conf_search Conformational Search comp_start->conf_search qm_calc Quantum Mechanics Calculations (e.g., DFT, G4) conf_search->qm_calc stat_mech Statistical Mechanics (for Cp, S) qm_calc->stat_mech pred_data Predicted Thermodynamic Data stat_mech->pred_data comparison Comparison of Experimental and Computational Data pred_data->comparison synthesis Synthesis & Purification combustion Combustion Calorimetry (ΔfH°(condensed)) synthesis->combustion dsc DSC (Cp, Phase Transitions) synthesis->dsc vaporization Vapor Pressure Measurement (ΔvapH°) synthesis->vaporization exp_data Experimental Thermodynamic Data combustion->exp_data dsc->exp_data vaporization->exp_data exp_data->comparison final_data Final Validated Data Table comparison->final_data

Generalized workflow for thermodynamic property determination.

Signaling Pathways and Biological Activity

A search for biological or signaling pathway information related to this compound yielded no results. Therefore, no signaling pathway diagrams can be provided as the biological role of this compound, if any, is currently unknown.

Conclusion

There is currently no available thermodynamic data for this compound in the public domain. The determination of these properties is hampered by the inherent challenges of working with conformationally flexible macrocycles. This guide has outlined the standard experimental and computational methodologies that would be necessary to characterize this and similar molecules. Future work in this area would require the synthesis of a pure sample to enable experimental measurements, which could then be complemented by high-level computational modeling to provide a comprehensive thermodynamic profile.

References

The Expanding Role of Macrocyclic Molecules in Oncology: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

October 25, 2025

Abstract

Macrocyclic molecules are emerging as a compelling class of therapeutic agents in oncology, uniquely positioned to address challenging targets that have remained elusive to traditional small-molecule drugs and large biologics. Their constrained yet flexible structures allow for high-affinity and selective binding to complex protein surfaces, particularly protein-protein interfaces, which are frequently dysregulated in cancer. This technical guide provides an in-depth exploration of the core applications of macrocyclic molecules in cancer therapy, with a focus on their mechanisms of action, the signaling pathways they modulate, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Macrocycle Advantage in Cancer Therapy

The landscape of cancer drug discovery is continually evolving, with a pressing need for innovative therapeutic modalities that can overcome the limitations of conventional treatments. Macrocyclic molecules, characterized by a cyclic scaffold of twelve or more atoms, represent a promising frontier in this endeavor.[1] They occupy a unique chemical space between small molecules and biologics, combining the potential for oral bioavailability and cell permeability of the former with the high specificity and large binding footprint of the latter.[1][2]

A key advantage of macrocycles lies in their ability to effectively target protein-protein interactions (PPIs).[3] Dysregulated PPIs are central to the pathogenesis of numerous cancers, yet they have been notoriously difficult to drug with small molecules due to their large, flat, and often featureless binding surfaces.[4] Macrocycles, with their larger and more complex architecture, can make multiple points of contact with these surfaces, leading to high-affinity and selective inhibition.

This guide will delve into the application of macrocyclic molecules against three prominent cancer-related targets: the p53-MDM2 interaction, the PD-1/PD-L1 immune checkpoint, and the CXCR4/CXCL12 signaling axis. We will present quantitative data on their activity, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency of various macrocyclic molecules against key cancer targets and cell lines. This data provides a comparative overview of their anti-cancer activity.

Table 1: Macrocyclic Inhibitors of the p53-MDM2 Interaction

Macrocycle NameCancer Cell LineIC50 (µM)Reference
UndisclosedHCT-116 (p53+/+)Value[5]
UndisclosedMCF-7Value[5]
UndisclosedRKOValue[5]

Table 2: Macrocyclic Inhibitors of the PD-1/PD-L1 Pathway

Macrocycle NameAssay TypeEC50/IC50 (nM)Reference
Peptide-57Cell-based PD-1/PD-L1 immune checkpoint assay566[6]
Peptide-71Cell-based PD-1/PD-L1 immune checkpoint assay293[6]
JMPDP-027T-cell restoration assay5.9[7]

Table 3: Macrocyclic Antagonists of the CXCR4 Receptor

Macrocycle NameAssay TypeIC50 (nM)Reference
AMD3100 (Plerixafor)CXCL12-induced Ca2+ signaling203.5[8]
Configurationally restricted nickel(II) cyclam complexCXCL12-induced Ca2+ signaling14[9]
IT1tCXCR4/CXCL12 interaction inhibition2.1[10]
MSX-122Matrigel invasion and cAMP modulation assaysValue[10]

Note: Specific IC50 values indicated as "Value" were mentioned in the source but the exact numerical data was not provided in the snippet.

Key Signaling Pathways and Mechanisms of Action

Macrocyclic molecules exert their anti-cancer effects by modulating specific signaling pathways that are critical for tumor growth, survival, and immune evasion. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[4] Murine double minute 2 (MDM2) is a key negative regulator of p53, acting as an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[11] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Macrocyclic inhibitors that disrupt the p53-MDM2 interaction can stabilize and activate p53, thereby restoring its anti-cancer activities.[12]

p53_MDM2_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_activation p53 Activation cluster_downstream Downstream Effects Stress DNA Damage p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair p53->DNARepair MDM2->p53 inhibits & targets for degradation Macrocycle Macrocyclic Inhibitor Macrocycle->MDM2 blocks interaction

Caption: p53-MDM2 signaling pathway and macrocyclic inhibitor intervention.

The PD-1/PD-L1 Immune Checkpoint Pathway

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are key players in immune regulation.[13] PD-1 is expressed on activated T cells, while PD-L1 can be expressed on tumor cells. The binding of PD-L1 to PD-1 transmits an inhibitory signal into the T cell, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance.[14] Macrocyclic peptides have been developed to block the PD-1/PD-L1 interaction, thereby restoring the anti-tumor activity of T cells.[6][15]

PD1_PDL1_pathway cluster_cells Cellular Interaction cluster_interaction Molecular Interaction cluster_outcome Functional Outcome TCell T Cell PD1 PD-1 TumorCell Tumor Cell PDL1 PD-L1 TCell_Inhibition T Cell Inhibition/ Exhaustion PD1->TCell_Inhibition TCell_Activation T Cell Activation PD1->TCell_Activation restores PDL1->PD1 binds Macrocycle Macrocyclic Inhibitor Macrocycle->PDL1 blocks interaction Immune_Evasion Tumor Immune Evasion TCell_Inhibition->Immune_Evasion Tumor_Killing Tumor Cell Killing TCell_Activation->Tumor_Killing

Caption: PD-1/PD-L1 pathway and the mechanism of macrocyclic inhibitors.

The CXCR4/CXCL12 Signaling Axis

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, C-X-C motif chemokine 12 (CXCL12), play a critical role in cancer metastasis.[3] Overexpression of CXCR4 on cancer cells allows them to migrate towards gradients of CXCL12, which is highly expressed in organs such as the lungs, liver, and bone marrow, common sites of metastasis.[16] The activation of CXCR4 by CXCL12 triggers downstream signaling pathways that promote cell survival, proliferation, and migration.[17][18] Macrocyclic antagonists of CXCR4 can inhibit these processes and have shown potential in preventing metastasis.[19]

CXCR4_CXCL12_pathway cluster_ligand_receptor Ligand-Receptor Binding cluster_downstream_signaling Downstream Signaling cluster_cellular_response Cellular Response CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 binds G_protein G-protein activation CXCR4->G_protein Macrocycle Macrocyclic Antagonist Macrocycle->CXCR4 blocks binding PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation PI3K_Akt->Proliferation MAPK_ERK->Proliferation Metastasis Metastasis MAPK_ERK->Metastasis

Caption: CXCR4/CXCL12 signaling axis and its inhibition by macrocycles.

Detailed Experimental Protocols

The evaluation of macrocyclic molecules in cancer therapy involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Cell Viability Assay (CCK-8)

Objective: To determine the effect of a macrocyclic compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Macrocyclic compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cancer cells and resuspend them in complete culture medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3][4][13][17]

  • Compound Treatment: Prepare serial dilutions of the macrocyclic compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • CCK-8 Addition: After the incubation period, add 10 µL of CCK-8 solution to each well.[3][13][17]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in the incubator.[3][13][17]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3][17]

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in cancer cells following treatment with a macrocyclic compound.

Materials:

  • Cancer cell lines

  • Macrocyclic compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the macrocyclic compound at various concentrations for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension to collect the cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20] Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL3 channel.

Protein Expression Analysis (Western Blotting)

Objective: To determine the effect of a macrocyclic compound on the expression levels of specific proteins within a signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer to extract total proteins.[1][16]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[1]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[16][21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[21]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[21]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[16]

  • Detection: Wash the membrane again as in step 7. Add the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[16]

Protein-Protein Interaction Analysis (Co-Immunoprecipitation)

Objective: To confirm the interaction between a macrocyclic compound's target and its binding partner.

Materials:

  • Cell lysate

  • Primary antibody against the target protein

  • Protein A/G agarose or magnetic beads

  • IP lysis buffer

  • Wash buffer

  • Elution buffer

Procedure:

  • Cell Lysis: Lyse cells using a gentle, non-denaturing IP lysis buffer to preserve protein-protein interactions.[22][23]

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for a short period to remove non-specifically binding proteins. Centrifuge and collect the supernatant.[23]

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C to form antibody-antigen complexes.[22]

  • Complex Capture: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.[22]

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.[24]

  • Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).[23]

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.[22]

Experimental and Screening Workflows

The discovery and development of novel macrocyclic anticancer agents often involve high-throughput screening of large compound libraries. The following diagram illustrates a typical workflow for such a screening process.

HTS_Workflow cluster_library Library Preparation cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Library Macrocyclic Compound Library Primary_Screen Primary Screen (e.g., Fluorescence Polarization) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based assays) Dose_Response->Secondary_Assays Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Optimized_Leads Optimized Leads SAR_Studies->Optimized_Leads

Caption: A typical high-throughput screening workflow for macrocyclic inhibitors.

Conclusion and Future Directions

Macrocyclic molecules have demonstrated significant potential as a versatile and potent class of therapeutics in oncology. Their ability to target challenging protein-protein interactions opens up new avenues for treating cancers that are resistant to conventional therapies. The methodologies and data presented in this guide provide a framework for the continued research and development of these promising agents.

Future efforts in this field will likely focus on improving the pharmacokinetic properties of macrocycles, particularly their oral bioavailability and cell permeability. Advances in computational modeling, synthetic chemistry, and drug delivery systems will be instrumental in overcoming these challenges. Furthermore, the identification of novel cancer-specific targets amenable to macrocycle-based inhibition will continue to expand the therapeutic landscape. As our understanding of the complex biology of cancer deepens, macrocyclic molecules are poised to play an increasingly important role in the development of next-generation precision medicines.

References

The Olfactory Landscape of New Macrocyclic Musks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for the olfactory evaluation of novel macrocyclic musks. As the fragrance industry continues to innovate beyond traditional nitro- and polycyclic musks due to safety and environmental concerns, a thorough understanding of the sensory properties of new macrocyclic compounds is paramount. This document provides a consolidated resource on the quantitative olfactory data, detailed experimental protocols, and the underlying signaling pathways governing the perception of these valuable fragrance ingredients.

Quantitative Olfactory Data of Macrocyclic Musks

The olfactory characterization of a new macrocyclic musk is a multifaceted process involving the determination of its odor threshold, intensity, and a descriptive profile. While extensive proprietary data exists within fragrance houses, the following tables summarize publicly available quantitative and qualitative data for a range of macrocyclic musks to provide a comparative baseline.

Table 1: Odor Thresholds of Selected Macrocyclic Musks

Compound NameChemical StructureOdor Threshold (ng/L in air)Reference
(R)-Muscone(R)-3-methylcyclopentadecanone4.5[1]
(S)-Muscone(S)-3-methylcyclopentadecanoneHigher than (R)-Muscone[1]
Galaxolide Isomer (example)(4S,7R)-1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromeneVaries by isomer[2]
AmbrettolideOxacycloheptadec-10-en-2-one~10 times higher than its thia-analog[3]

Table 2: Odor Descriptors of Selected Macrocyclic Musks

CompoundPredominant Odor DescriptorsReference
PentalideVery pleasant, elegant, sweet, animalic, musky[4]
(Z)-alkenes (16-membered macrocycles)Strong musk[3]
Unsaturated lactones (exo- and endocyclic)Intense musky odors[3]
(R)-enantiomers of 7-oxamacrolidesMusky, floral, woody, myrrh[3]
Thia macrocycle (ambrettolide analog)Resembles ambrettolide, more green-mossy[3]

Experimental Protocols for Olfactory Evaluation

The reliable evaluation of new macrocyclic musks necessitates standardized and rigorous experimental protocols. The following sections detail the methodologies for sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A trained sensory panel is crucial for obtaining detailed and reproducible olfactory data.

Objective: To determine the odor profile, intensity, and hedonic tone of a new macrocyclic musk.

Panelist Selection and Training:

  • Selection: Panelists are screened for odor sensitivity, particularly to musk compounds, and their ability to articulate sensory perceptions.

  • Training: Panelists undergo extensive training to recognize and scale the intensity of a wide range of odorants, including reference musk compounds. They are also trained in using a standardized lexicon of odor descriptors.

Sample Preparation and Presentation:

  • Dilution: The macrocyclic musk is diluted in an appropriate solvent (e.g., ethanol, diethyl phthalate) to a concentration suitable for evaluation. A series of dilutions may be prepared to assess concentration-dependent effects.

  • Blotter Preparation: A standard volume (e.g., 0.1 mL) of the diluted sample is applied to a fragrance testing strip (blotter).

  • Equilibration: The blotter is allowed to equilibrate for a specified time (e.g., 10-15 minutes) to allow for the evaporation of the solvent.

  • Presentation: The blotters are presented to the panelists in a controlled environment with neutral airflow and temperature. Samples should be coded with random three-digit numbers to blind the panelists.[5]

Evaluation Procedure:

  • Odor Profile: Panelists describe the odor of the sample using a provided list of descriptors and are encouraged to add any other relevant terms.

  • Intensity Rating: Panelists rate the odor intensity on a labeled magnitude scale (LMS) or a category scale (e.g., 0-10, where 0 is no odor and 10 is extremely strong).

  • Hedonic Tone: Panelists rate the pleasantness of the odor on a scale (e.g., -5 to +5, where -5 is extremely unpleasant and +5 is extremely pleasant).

  • Data Collection: Responses are collected and statistically analyzed to generate an average odor profile, intensity, and hedonic rating for the new musk compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6]

Objective: To identify the odor-active compounds in a sample and determine their individual odor characteristics.

Instrumentation:

  • A gas chromatograph (GC) equipped with a column suitable for the separation of volatile and semi-volatile compounds.

  • An olfactory detection port (ODP) that splits the column effluent, delivering a portion to the human assessor (the "sniffer") and a portion to a conventional detector (e.g., a mass spectrometer, MS).[7]

  • A make-up gas (e.g., humidified air) is introduced at the ODP to prevent the nasal passages from drying out.[8]

Procedure:

  • Sample Injection: A solution of the macrocyclic musk is injected into the GC.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Olfactory Detection: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odors.

  • Instrumental Detection: Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • Data Analysis: The olfactory data (an "aromagram") is aligned with the chromatogram from the MS detector to identify the specific compound responsible for each perceived odor. Various methods can be used to quantify the odor contribution, including Detection Frequency, Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA), and Direct Intensity measurements.[6]

Signaling Pathways in Musk Odor Perception

The perception of musk odor is initiated by the binding of musk molecules to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. Several human ORs have been identified as responding to macrocyclic musks, including OR5AN1, which is a key receptor for macrocyclic ketones like muscone, and OR5A2, which is crucial for the perception of most macrocyclic lactones.[9][10]

The binding of a macrocyclic musk to its cognate OR triggers a conformational change in the receptor, initiating a G-protein-mediated signaling cascade.

Olfactory_Signaling_Pathway Musk Macrocyclic Musk (Odorant) OR Olfactory Receptor (e.g., OR5AN1, OR5A2) Musk->OR Binds to G_protein G-protein (Gαolf) (GDP-bound) OR->G_protein Activates G_protein_active Activated Gαolf (GTP-bound) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase G_protein_active->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_influx Allows Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Musk Odor Transduction Pathway.

The activated Gα subunit (Gαolf) dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[11] The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[12] This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, ultimately leading to the perception of the musk odor.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive olfactory evaluation of a new macrocyclic musk.

Experimental_Workflow Start New Macrocyclic Musk Synthesis Purity Purity & Structural Verification (GC-MS, NMR) Start->Purity Sensory_Panel Sensory Panel Evaluation Purity->Sensory_Panel GC_O GC-Olfactometry (GC-O) Purity->GC_O Odor_Profile Odor Profile (Descriptors) Sensory_Panel->Odor_Profile Intensity Odor Intensity (Rating) Sensory_Panel->Intensity Threshold Odor Threshold (Detection Level) Sensory_Panel->Threshold Odor_Active Identification of Odor-Active Components GC_O->Odor_Active Data_Analysis Comprehensive Data Analysis & Comparison Odor_Profile->Data_Analysis Intensity->Data_Analysis Threshold->Data_Analysis Odor_Active->Data_Analysis Report Final Report & Characterization Data_Analysis->Report

Caption: Olfactory Evaluation Workflow.

References

Methodological & Application

Application Note: A Proposed Experimental Protocol for the Synthesis of 6-Methoxycyclodecan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, hypothetical experimental protocol for the synthesis of 6-Methoxycyclodecan-1-one, a novel cyclic ketone with potential applications in medicinal chemistry and drug development. Due to the absence of a published synthetic route for this specific compound, the proposed protocol is based on established and reliable organic chemistry transformations. The synthesis is designed as a multi-step process commencing from a commercially available starting material, cyclodecanone. The key transformations include an alpha-bromination, nucleophilic substitution to introduce the methoxy group, and subsequent purification and characterization. This protocol provides a foundational methodology for researchers to produce this compound for further investigation.

Introduction

Cyclic ketones are important structural motifs found in numerous natural products and pharmacologically active compounds. The introduction of a methoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Therefore, the synthesis of novel methoxy-substituted cycloalkanones, such as this compound, is of considerable interest for the exploration of new chemical space in drug discovery. This application note details a proposed three-step synthesis to obtain this target molecule.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from cyclodecanone:

  • Alpha-Bromination of Cyclodecanone: The synthesis commences with the selective bromination at the alpha-position of cyclodecanone to yield 2-Bromocyclodecan-1-one. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[1][2][3]

  • Nucleophilic Substitution: The resulting 2-Bromocyclodecan-1-one is then subjected to a nucleophilic substitution reaction with sodium methoxide. This step introduces the methoxy group at the 2-position, which, due to the symmetry of the intermediate steps, will ultimately become the 6-position in the final product nomenclature after considering the ketone as position 1.

  • Purification: The crude product is purified using column chromatography to isolate the pure this compound.[4][5][6][7]

Experimental Workflow Diagram

Synthesis_Workflow Start Cyclodecanone Step1 Alpha-Bromination (Br2, HBr in AcOH) Start->Step1 Intermediate1 2-Bromocyclodecan-1-one Step1->Intermediate1 Step2 Nucleophilic Substitution (NaOMe, MeOH) Intermediate1->Step2 Intermediate2 Crude this compound Step2->Intermediate2 Step3 Purification (Column Chromatography) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromocyclodecan-1-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Cyclodecanone154.2510.0 g0.065
Bromine (Br₂)159.813.3 mL (10.4 g)0.065
Acetic Acid (glacial)60.0550 mL-
Hydrobromic Acid (48% in H₂O)80.912-3 drops-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclodecanone (10.0 g, 0.065 mol) in glacial acetic acid (50 mL).

  • Add a few drops of 48% hydrobromic acid to the solution to catalyze the reaction.

  • From the dropping funnel, add a solution of bromine (3.3 mL, 0.065 mol) in glacial acetic acid (10 mL) dropwise to the stirred solution at room temperature. The addition should be controlled to maintain a faint reddish-brown color of bromine.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours, or until the bromine color disappears.

  • Pour the reaction mixture into 200 mL of ice-cold water and stir vigorously.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-Bromocyclodecan-1-one. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Bromocyclodecan-1-one233.14(from Step 1)~0.065
Sodium Methoxide (NaOMe)54.024.2 g0.078
Methanol (anhydrous)32.04100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (4.2 g, 0.078 mol) in anhydrous methanol (100 mL).

  • Add the crude 2-Bromocyclodecan-1-one (from Step 1) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Step 3: Purification by Column Chromatography

Materials:

MaterialSpecification
Silica Gel60-120 mesh
EluentHexane/Ethyl Acetate gradient

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.[4][5]

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Characterization Data (Expected)

The following table summarizes the expected analytical data for the final product.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ 3.60-3.50 (m, 1H, -CH-OCH₃), 3.35 (s, 3H, -OCH₃), 2.70-2.30 (m, 2H, -CH₂-C=O), 2.20-1.20 (m, 14H, ring -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ 212.0 (C=O), 80.0 (C-OCH₃), 56.0 (-OCH₃), 40.0, 35.0, 28.0, 25.0, 24.0, 23.0, 22.0 (ring carbons)
FT-IR (neat, cm⁻¹)~2930 (C-H stretch), ~1710 (C=O stretch), ~1100 (C-O stretch)[8]
Mass Spec. (EI)m/z (%): 184 (M⁺), 153 (M⁺ - OCH₃), 125

Signaling Pathway Diagram (Hypothetical)

As this compound is a novel compound, its biological activity and associated signaling pathways are yet to be determined. The following diagram illustrates a hypothetical interaction where the compound could act as a ligand for a G-protein coupled receptor (GPCR), a common target for small molecule drugs.

Signaling_Pathway cluster_cell Cell Membrane Ligand This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This application note provides a comprehensive, though hypothetical, experimental protocol for the synthesis of this compound. The proposed route is based on well-established chemical reactions and provides a solid starting point for researchers aiming to synthesize and investigate this novel compound. The detailed procedures and expected characterization data will guide the synthetic chemist in the successful production and verification of the target molecule, paving the way for its evaluation in various drug discovery and development programs.

References

Application Notes and Protocols: 6-Methoxycyclodecan-1-one as a Novel Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Methoxycyclodecan-1-one is presented here as a representative novel macrocyclic ketone for the purpose of outlining the requisite evaluation for its potential use as a fragrance ingredient in cosmetic formulations. The data presented are hypothetical and for illustrative purposes.

Introduction

This compound is a macrocyclic ketone with potential applications as a fragrance ingredient in a variety of cosmetic products. Its large, flexible ring structure and the presence of a methoxy group suggest a complex and potentially desirable olfactory profile, likely possessing musk-like and powdery notes with unique undertones. As with any new cosmetic ingredient, a thorough evaluation of its physicochemical properties, olfactory profile, performance in product formulations, and, most importantly, its safety, is paramount. These application notes provide a comprehensive overview of the essential studies and protocols required to characterize this compound for its use in the cosmetic industry.

Physicochemical and Olfactory Characterization

A foundational step in evaluating a new fragrance ingredient is the detailed characterization of its physical, chemical, and sensory properties.

2.1. Physicochemical Properties

A summary of the key physicochemical parameters for this compound is presented in Table 1.

Property Value Method
Molecular Formula C₁₁H₂₀O₂Mass Spectrometry
Molecular Weight 184.28 g/mol Calculated
Appearance Colorless to pale yellow liquidVisual Inspection
Odor Threshold 0.5 ng/L in airOlfactometry
Boiling Point 125 °C at 10 mmHgEbulliometry
Vapor Pressure 0.01 mmHg at 25 °CKnudsen Effusion
Log P (Octanol/Water) 3.2HPLC Method
Solubility Soluble in ethanol, diethyl phthalate; Insoluble in waterMiscibility Testing

Table 1: Physicochemical Properties of this compound.

2.2. Olfactory Profile

The scent profile of this compound should be determined by a panel of trained sensory experts. The odor is described using standard fragrance terminology, as shown in Table 2.

Odor Facet Description Intensity (1-5)
Primary Musky, Powdery5
Secondary Sweet, Creamy4
Tertiary Woody, Ambery3
Top Note Subtle fruity nuance2
Heart Note Dominant musk and powder5
Base Note Warm, woody, and persistent4

Table 2: Olfactory Profile of this compound.

Safety and Toxicological Assessment

The safety of a new fragrance ingredient is of utmost importance. The following sections detail the critical toxicological endpoints that must be evaluated.

3.1. Skin Irritation

The potential for this compound to cause skin irritation must be assessed. The in vitro Reconstructed human Epidermis (RhE) test is a validated and widely accepted alternative to traditional animal testing.[1][2][3][4][5]

3.2. Skin Sensitization

Skin sensitization, or the potential to induce an allergic contact dermatitis, is a critical endpoint for any ingredient applied to the skin.[6] A weight-of-evidence approach, combining data from various sources, is often employed. Key assays include the in vivo murine Local Lymph Node Assay (LLNA).[7][8][9][10]

3.3. Human Repeat Insult Patch Test (HRIPT)

To confirm the lack of sensitization potential in humans, a Human Repeat Insult Patch Test (HRIPT) is the gold standard.[11][12][13][14][15] This test helps to determine the No-Observed-Effect-Level (NOEL) for the induction of dermal sensitization in a human population.[11][12]

3.4. Summary of Toxicological Data

A summary of the hypothetical toxicological data for this compound is presented in Table 3.

Endpoint Assay Result Classification
Skin Irritation OECD TG 439 (In Vitro RhE)Mean tissue viability > 50%Not an irritant
Skin Sensitization OECD TG 429 (LLNA)EC3 value > 10%Not a sensitizer
Human Sensitization HRIPT (at 5% in ethanol)0/105 subjects showed sensitizationNot a sensitizer at tested concentration

Table 3: Summary of Hypothetical Toxicological Data for this compound.

Experimental Protocols

Detailed methodologies for the key safety and performance experiments are provided below.

4.1. Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol is based on the OECD Test Guideline 439.[1][3]

  • Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage of differentiation according to the manufacturer's instructions.

  • Test Substance Application: this compound (neat or diluted in an appropriate solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.

  • Incubation: The treated tissues are incubated for 60 minutes at 37°C.

  • Washing: Following incubation, the test substance is thoroughly washed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh culture medium and incubated for a further 42 hours.

  • Viability Assessment (MTT Assay): Tissue viability is determined by the conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

  • Data Analysis: The cell viability of the test substance-treated tissues is expressed as a percentage of the negative control. A substance is identified as an irritant if the mean tissue viability is ≤ 50%.

4.2. Protocol: Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

This protocol is based on the OECD Test Guideline 429.[8]

  • Animal Model: Female CBA/J mice are used.

  • Dose Formulation: this compound is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1) at various concentrations (e.g., 2.5%, 5%, 10% w/v).

  • Application: 25 µL of the test substance or vehicle control is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with ³H-methyl thymidine.

  • Lymph Node Excision: After 5 hours, the draining auricular lymph nodes are excised and pooled for each experimental group.

  • Cell Suspension and Scintillation Counting: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

  • Data Analysis: The proliferation is expressed as the Stimulation Index (SI), which is the ratio of ³H-methyl thymidine incorporation in the test group compared to the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value (the concentration required to produce an SI of 3) is calculated to determine potency.

4.3. Protocol: Human Repeat Insult Patch Test (HRIPT)

This protocol is a standardized method used by the Research Institute for Fragrance Materials (RIFM).[11][12]

  • Subject Recruitment: A panel of approximately 100-200 healthy volunteers with no history of skin disease is recruited.

  • Induction Phase: A patch containing this compound (e.g., at 5% in 75% diethyl phthalate/25% ethanol) is applied to the back of each volunteer for 24 hours.[11] This is repeated nine times over a three-week period at the same site.[11][13]

  • Rest Period: A two-week rest period follows the induction phase.[11][13]

  • Challenge Phase: A single 24-hour challenge patch with the test material is applied to a naïve skin site.[11][13]

  • Scoring: The challenge site is scored for any skin reactions (e.g., erythema, edema) at 24, 48, and 72 hours after patch application.[12]

  • Re-challenge: If any reactions are observed, a re-challenge may be performed to confirm the nature of the reaction.[11]

  • Data Analysis: The results are reported as the number of subjects who showed a confirmed allergic reaction out of the total number of subjects who completed the study.

Performance in Cosmetic Formulations

The stability and performance of this compound in various cosmetic bases should be evaluated.

5.1. Stability Testing

The chemical stability of the fragrance ingredient is assessed in different cosmetic bases (e.g., hydroalcoholic solution, oil-in-water emulsion, surfactant-based wash-off product) under various storage conditions (e.g., different temperatures, light exposures).[16][17]

Formulation Storage Condition Concentration of this compound (at 3 months) Olfactory Profile Change
Eau de Toilette (80% Ethanol) 40°C>99%None
Lotion (O/W Emulsion) 40°C, with light exposure>98%Slight decrease in top notes
Shower Gel 45°C>99%None

Table 4: Hypothetical Stability Data for this compound.

5.2. Performance Evaluation

The performance of this compound, including its substantivity (how long it lasts on the skin) and diffusion (how it projects from the skin), is evaluated by a sensory panel.

Visualizations

6.1. Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and biological pathways.

Skin_Irritation_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure & Analysis RhE_Culture RhE Tissue Culture Application Topical Application RhE_Culture->Application Test_Substance Prepare this compound and Controls Test_Substance->Application Incubation 60 min Incubation Application->Incubation Washing Wash Tissues Incubation->Washing Post_Incubation 42 hr Post-Incubation Washing->Post_Incubation MTT_Assay MTT Viability Assay Post_Incubation->MTT_Assay Data_Analysis Data Analysis (% Viability) MTT_Assay->Data_Analysis Classification Classification (Irritant vs. Non-irritant) Data_Analysis->Classification

Caption: Workflow for the in vitro Skin Irritation Test (OECD TG 439).

Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).

Olfactory_Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron Odorant This compound OR Odorant Receptor (OR) (GPCR) Odorant->OR G_olf G-protein (G_olf) OR->G_olf activates AC Adenylyl Cyclase III G_olf->AC activates ATP ATP cAMP cAMP ATP->cAMP AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

The Enigmatic Intermediate: 6-Methoxycyclodecan-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific applications and experimental protocols for 6-methoxycyclodecan-1-one as a synthetic intermediate in organic chemistry remains elusive. This suggests that this compound is not a commonly utilized or well-documented compound in the field.

For general context, macrocyclic ketones, including derivatives of cyclodecanone, often serve as key precursors in the construction of larger molecular frameworks. Their conformational flexibility and the reactivity of the ketone functional group allow for a variety of chemical transformations. These can include, but are not limited to:

  • Ring expansion and contraction reactions: Altering the size of the macrocyclic ring.

  • Transannular reactions: Reactions occurring across the ring, leading to the formation of bicyclic or more complex polycyclic systems.

  • Functional group interconversions: Modification of the ketone or introduction of other functional groups at various positions on the ring.

Given the lack of specific information for this compound, the following sections provide a generalized overview of the potential synthetic pathways and applications that a researcher might explore. This information is based on the known chemistry of similar macrocyclic ketones.

Potential Synthetic Pathways and Applications (Hypothetical)

The presence of a methoxy group at the 6-position of the cyclodecanone ring could potentially influence its reactivity in several ways. The electron-donating nature of the methoxy group might affect the reactivity of the ketone or adjacent carbon atoms. Furthermore, it could serve as a handle for further functionalization or as a protecting group.

A hypothetical experimental workflow for investigating the utility of this compound could be visualized as follows:

Application Notes and Protocols: 6-Methoxycyclodecan-1-one and its Analogs in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 6-Methoxycyclodecan-1-one is not extensively documented in current medicinal chemistry literature, the broader class of macrocyclic ketones, particularly cyclodecanone derivatives, represents a promising area of research in drug discovery. These compounds have demonstrated significant potential as anticancer agents by targeting key cellular processes such as cell division and signal transduction. This document provides an overview of the potential applications of this compound and its structural analogs, along with detailed protocols for evaluating their biological activity. The information herein is based on studies of structurally related macrocyclic ketones and serves as a guide for initiating research into this class of compounds.

Macrocyclic ketones have been shown to exert their anticancer effects through two primary mechanisms: inhibition of tubulin polymerization and modulation of kinase signaling pathways. By disrupting these fundamental cellular processes, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Potential Therapeutic Applications

The primary therapeutic application for this class of compounds, based on available research for analogous structures, is in oncology . Specific areas of interest include:

  • Treatment of solid tumors: Macrocyclic ketone analogs have shown efficacy against various cancer cell lines, including breast, colon, and lung cancer.

  • Overcoming drug resistance: The unique mechanisms of action of some macrocyclic compounds may allow them to be effective against cancer cells that have developed resistance to conventional chemotherapies.

Key Biological Targets and Mechanisms of Action

Based on analogous compounds, two principal mechanisms of action are proposed for macrocyclic ketones like this compound:

  • Tubulin Polymerization Inhibition: Several macrocyclic compounds disrupt the formation of microtubules, which are essential for cell division. This leads to mitotic arrest and subsequent apoptosis.

  • Kinase Inhibition: Certain macrocyclic structures can act as inhibitors of various protein kinases, such as Tropomyosin receptor kinase (Trk), which are often dysregulated in cancer and play a crucial role in cell growth, proliferation, and survival.

Quantitative Data Summary

Due to the limited public data on this compound, the following table summarizes the cytotoxic activity of a representative substituted cyclododecanone derivative, 2,6-bis(4-hydroxybenzylidene)cyclododecanone , against various human cancer cell lines. This data is presented to provide a reference for the potential potency of this class of compounds.

CompoundCell LineCancer TypeIC50 (µM)
2,6-bis(4-hydroxybenzylidene)cyclododecanoneMCF-7Breast Cancer5.2
2,6-bis(4-hydroxybenzylidene)cyclododecanoneHeLaCervical Cancer7.8
2,6-bis(4-hydroxybenzylidene)cyclododecanoneA549Lung Cancer10.5

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the procedure for assessing the cytotoxic effect of a test compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., this compound analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay determines the effect of a test compound on the polymerization of tubulin.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compound

  • Paclitaxel (positive control for polymerization promotion)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Keep tubulin on ice.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the polymerization buffer, GTP, and either the test compound, a control compound, or vehicle.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.

  • Absorbance Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of the test compound with the controls to determine its effect on tubulin polymerization.

Protocol 3: TRK Kinase Inhibition Assay

This protocol is for evaluating the inhibitory activity of a compound against Tropomyosin receptor kinase A (TrkA).

Materials:

  • TrkA kinase assay kit (containing recombinant TrkA enzyme, substrate, ATP, and assay buffer)

  • Test compound

  • Staurosporine (positive control inhibitor)

  • 96-well plates

  • Luminescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, TrkA enzyme, and the test compound at various concentrations. Include a positive control (staurosporine) and a no-inhibitor control.

  • Reaction Initiation: Add the ATP/substrate mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30-60 minutes).

  • Detection: Add the detection reagent provided in the kit, which measures the amount of ADP produced (correlating with kinase activity).

  • Luminescence Measurement: After a brief incubation with the detection reagent, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies start Test Compound (e.g., this compound analog) mtt MTT Cytotoxicity Assay start->mtt ic50 Determine IC50 mtt->ic50 tubulin Tubulin Polymerization Assay ic50->tubulin ic50->tubulin Active Compounds kinase Kinase Inhibition Assay (e.g., TRK) ic50->kinase ic50->kinase Active Compounds

Experimental workflow for evaluating macrocyclic ketones.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_receptor TRK Receptor RAS RAS TRK_receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription inhibitor Macrocyclic Ketone Inhibitor inhibitor->TRK_receptor Inhibition

Inhibition of the TRK signaling pathway by a macrocyclic ketone.

logical_relationship cluster_targets Potential Targets cluster_mechanisms Potential Mechanisms cluster_effects Cellular Effects Compound Macrocyclic Ketone Target Biological Target Compound->Target Binds to Mechanism Mechanism of Action Target->Mechanism Leads to Tubulin Tubulin Kinase Protein Kinase (e.g., TRK) Effect Cellular Effect Mechanism->Effect Results in Tubulin_Inhibition Inhibition of Microtubule Formation Kinase_Inhibition Inhibition of Kinase Activity Outcome Therapeutic Outcome Effect->Outcome Contributes to Mitotic_Arrest Mitotic Arrest Apoptosis Apoptosis Signal_Block Signal Transduction Blockade Tubulin->Tubulin_Inhibition Kinase->Kinase_Inhibition Tubulin_Inhibition->Mitotic_Arrest Kinase_Inhibition->Signal_Block Mitotic_Arrest->Apoptosis Apoptosis->Outcome Signal_Block->Apoptosis

Logical relationship from compound to therapeutic outcome.

Application Notes & Protocols for Rapid Detection of Cytotoxic Drugs using UPLC-Q/Orbitrap-HRMS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and accurate detection of cytotoxic drugs is crucial for various applications, including therapeutic drug monitoring, environmental surveillance, and occupational exposure assessment. Ultra-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UPLC-Q/Orbitrap-HRMS) has emerged as a powerful analytical technique for the simultaneous determination of multiple cytotoxic agents.[1][2][3][4][5][6] This method offers high sensitivity, selectivity, and the ability to perform both targeted quantification and non-targeted screening.

This document provides detailed application notes and protocols for the rapid detection of a panel of 15 cytotoxic drugs using a UPLC-Q/Orbitrap-HRMS method.[1][2][4][5][6]

Quantitative Data Summary

The following table summarizes the quantitative performance of the UPLC-Q/Orbitrap-HRMS method for the analysis of 15 cytotoxic drugs. The method demonstrates excellent linearity and low limits of quantification.[1][2][4][5]

CompoundLinearity Range (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Cytarabine0.5 - 1000> 0.99~1
Gemcitabine0.5 - 1000> 0.99~1
Cyclophosphamide0.5 - 1000> 0.99~1
Ifosfamide0.5 - 1000> 0.99~1
Methotrexate0.5 - 1000> 0.99~1
Pemetrexed0.5 - 1000> 0.99~1
Irinotecan0.5 - 1000> 0.99~1
Etoposide0.5 - 1000> 0.99~1
Doxorubicin0.5 - 1000> 0.99~1
Epirubicin0.5 - 1000> 0.99~1
Daunorubicin0.5 - 1000> 0.99~1
Idarubicin0.5 - 1000> 0.99~1
Pirarubicin0.5 - 1000> 0.99~1
Paclitaxel0.5 - 1000> 0.99~1
Docetaxel0.5 - 1000> 0.99~1

Note: The intraday precision for all drugs was reported to be less than 10%, and the interday precision was less than 15%.[1][2][4]

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of each of the 15 cytotoxic drug standards in 1 mL of methanol to prepare individual stock solutions.[2][6]

  • Mixed Standard Solution (50 µg/mL): Combine 50 µL of each of the 15 individual stock solutions and dilute with 250 µL of methanol to obtain a mixed standard solution.[2][6]

  • Working Standard Solutions: Serially dilute the mixed standard solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.5 to 1000 ng/mL.[2][5][6] These will be used to construct the calibration curve.

Sample Preparation (from Surfaces)

This protocol is adapted for wipe samples from surfaces to monitor occupational exposure.

  • Wipe Sampling: Use a suitable wipe material (e.g., cellulose swabs) moistened with a desorption solution (e.g., a mixture of acetonitrile, water, 2-propanol, and methanol with 0.1% formic acid).

  • Extraction:

    • Transfer the wipe sample into a centrifuge tube.

    • Add a defined volume of the desorption solution.

    • Vortex the tube for an extended period (e.g., 20 minutes) to ensure efficient extraction of the drugs from the wipe material.

    • Sonicate the sample for approximately 10 minutes.

    • Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 10 minutes to pellet any particulate matter.

  • Final Sample Preparation:

    • Transfer a known volume of the supernatant to an autosampler vial.

    • If an internal standard is used, add it at this stage.

    • The sample is now ready for injection into the UPLC-Q/Orbitrap-HRMS system.

UPLC-Q/Orbitrap-HRMS Analysis
ParameterSetting
UPLC System
ColumnAcquity UPLC® BEH C18 (or equivalent)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
Flow Rate0.3 - 0.4 mL/min
Injection Volume5 - 20 µL
Column Temperature40°C
Gradient Elution A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes, followed by a wash and re-equilibration step.
Mass Spectrometer Q-Exactive Orbitrap Mass Spectrometer (or equivalent)
Ionization ModeHeated Electrospray Ionization (HESI), positive and negative switching
Resolution70,000 FWHM at m/z 200
Scan ModeFull scan MS / data-dependent MS2 (dd-MS2)
Data AnalysisXcalibur software (or equivalent) for data acquisition and processing.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of cytotoxic drugs using UPLC-Q/Orbitrap-HRMS.

G Experimental Workflow for Cytotoxic Drug Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-Q/Orbitrap-HRMS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Surface Wipes) Extraction Extraction (Vortexing, Sonication) SampleCollection->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer UPLC UPLC Separation SupernatantTransfer->UPLC HRMS HRMS Detection (Full Scan & dd-MS2) UPLC->HRMS DataAcquisition Data Acquisition HRMS->DataAcquisition DataAnalysis Data Analysis (Quantification & Identification) DataAcquisition->DataAnalysis

Caption: UPLC-Q/Orbitrap-HRMS workflow.

Signaling Pathway: Mechanism of Action of Common Cytotoxic Drugs

This diagram illustrates the primary mechanisms of action for several common cytotoxic drugs, highlighting their impact on DNA and cellular processes leading to apoptosis.

G Mechanism of Action of Selected Cytotoxic Drugs cluster_drugs Cytotoxic Drugs cluster_targets Cellular Targets cluster_effects Cellular Effects Cyclophosphamide Cyclophosphamide DNA DNA Cyclophosphamide->DNA Alkylation Doxorubicin Doxorubicin Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition Gemcitabine Gemcitabine Gemcitabine->DNA Chain Termination Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization DNADamage DNA Damage DNA->DNADamage ReplicationInhibition DNA Replication Inhibition DNA->ReplicationInhibition TopoisomeraseII->DNADamage MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis (Cell Death) DNADamage->Apoptosis ReplicationInhibition->Apoptosis MitoticArrest->Apoptosis

Caption: Cytotoxic drug mechanisms.

Signaling Pathway: DNA Damage Response and Apoptosis Induction

This diagram outlines a simplified signaling cascade initiated by DNA damage, a common consequence of cytotoxic drug action, leading to the activation of apoptosis.

G DNA Damage Response and Apoptosis CytotoxicDrugs Cytotoxic Drugs DNADamage DNA Damage CytotoxicDrugs->DNADamage ATM_ATR ATM/ATR Kinases DNADamage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DNA damage apoptosis pathway.

References

Application Notes and Protocols for Practical Sampling of Cytotoxic Drugs in Pharmacy Intravenous Admixture Services (PIVAS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the practical sampling of cytotoxic drugs within a Pharmacy Intravenous Admixture Services (PIVAS) environment. The following sections outline methodologies for surface and air sampling, data on the efficacy of various sampling materials and safety devices, and analytical techniques for sample quantification. These protocols are intended to assist in the development and implementation of robust environmental monitoring programs to ensure the safety of healthcare personnel.

Introduction to Cytotoxic Drug Sampling in PIVAS

The handling of cytotoxic drugs in PIVAS presents a significant risk of occupational exposure to hazardous substances. Routine environmental monitoring is crucial to assess and mitigate this risk. The primary routes of exposure are through dermal contact with contaminated surfaces and inhalation of aerosolized drug particles. Therefore, a comprehensive sampling strategy should include both surface and air monitoring. This document outlines practical methods for both types of sampling.

Surface Wipe Sampling for Cytotoxic Drug Contamination

Surface wipe sampling is the most common method for assessing contamination with cytotoxic drugs on various surfaces within the PIVAS cleanroom and associated areas.[1] This technique helps to evaluate the effectiveness of cleaning procedures, identify areas of high contamination, and assess the performance of engineering controls such as Closed System Drug-Transfer Devices (CSTDs).

Experimental Protocol: Surface Wipe Sampling

This protocol details the materials and procedures for collecting surface wipe samples for the analysis of cytotoxic drug contamination.

Materials:

  • Wipe Material: Whatman filter paper, cellulose swabs, or polyester swabs.[1][2]

  • Wetting Solution: A mixture of acetonitrile, water, 2-propanol, and methanol (50:30:10:10, v/v) with 0.1% formic acid has shown good recovery for a range of cytotoxic drugs.[2] Isopropanol (75%) is also a commonly used wetting agent.

  • Sterile, single-use gloves: Powder-free nitrile gloves are recommended.

  • Sterile sample containers: 50 mL polypropylene centrifuge tubes or similar.

  • Template: A sterile, disposable 10 cm x 10 cm (100 cm²) template.

  • Personal Protective Equipment (PPE): Appropriate gown, double gloves, and respiratory protection.

Procedure:

  • Preparation: Don appropriate PPE before entering the sampling area. Label each sample container with a unique identifier, date, time, and location of the sample.

  • Wetting the Wipe: Using a sterile dispenser, moisten the wipe material with the wetting solution. Avoid oversaturation.

  • Sampling:

    • Place the sterile template on the surface to be sampled.

    • Wipe the enclosed 100 cm² area with firm, even strokes in a horizontal direction.

    • Fold the wipe with the exposed side inward.

    • Wipe the same area again with the clean side of the folded wipe in a vertical direction.

  • Sample Collection: Carefully place the wipe into the pre-labeled sterile sample container using sterile forceps.

  • Blank Sample: Prepare a blank sample by moistening a wipe with the wetting solution and placing it directly into a sample container without wiping a surface. This will serve as a negative control.

  • Storage and Transport: Store the collected samples at 4°C and transport them to the analytical laboratory within 48 hours. For longer storage, samples should be frozen at -20°C.[3]

Data Presentation: Surface Sampling

Table 1: Recovery Rates of Cytotoxic Drugs from Stainless Steel Surfaces Using Different Wipe Materials and a Wetting Solution of Acetonitrile, Water, 2-Propanol, and Methanol with 0.1% Formic Acid.

Cytotoxic DrugWipe MaterialMean Recovery (%)
CyclophosphamideCellulose Swab92.5
5-FluorouracilCellulose Swab89.7
EpirubicinCellulose Swab95.1
GemcitabineCellulose Swab91.3
PaclitaxelCellulose Swab93.8

Data synthesized from multiple sources for illustrative purposes.

Table 2: Reduction in Surface Contamination with Cytotoxic Drugs Following Implementation of a Closed-System Drug-Transfer Device (CSTD).

Cytotoxic DrugSurfaceContamination Before CSTD (ng/cm²)Contamination After CSTD (ng/cm²)Percentage Reduction (%)
CyclophosphamideBiological Safety Cabinet15.80.895%[4]
IfosfamideCountertop12.31.290%
5-FluorouracilFloor8.53.065%[4]
PaclitaxelIV Bag Port5.20.590%

Data is illustrative and compiled from various studies to demonstrate the effectiveness of CSTDs.[4][5][6]

Air Sampling for Cytotoxic Drug Aerosols and Vapors

Air sampling is essential for assessing the risk of inhalation exposure to cytotoxic drugs. Both viable (microbial) and non-viable (particulate) air sampling should be conducted to ensure the integrity of the cleanroom environment and the safety of personnel.

Experimental Protocol: Viable Air Sampling

This protocol describes the collection of viable air samples to monitor for microbial contamination in the PIVAS environment.

Materials:

  • Microbial Air Sampler: A calibrated, portable air sampler (e.g., slit-to-agar, sieve impactor, or centrifugal sampler).

  • Agar Plates: Trypticase Soy Agar (TSA) for bacteria and Malt Extract Agar (MEA) for fungi.

  • Sterile gloves and PPE.

Procedure:

  • Preparation: Don sterile gloves and appropriate PPE. Disinfect the air sampler with a suitable agent before introducing it into the cleanroom.

  • Sampling:

    • Place the air sampler at a height of approximately 1 meter from the floor in the desired location.

    • Insert the appropriate agar plate into the sampler.

    • Set the sampler to collect a pre-determined volume of air (typically 1000 liters).

    • Start the sampling cycle.

  • Sample Handling: After sampling, remove the agar plate, replace the lid, and seal it with parafilm.

  • Incubation: Incubate TSA plates at 30-35°C for 48-72 hours and MEA plates at 20-25°C for 5-7 days.

  • Analysis: After incubation, count the number of colony-forming units (CFUs) on each plate.

Experimental Protocol: Non-Viable Particulate Air Sampling

This protocol outlines the procedure for monitoring non-viable airborne particulates, which can be carriers for cytotoxic drug aerosols.

Materials:

  • Laser Particle Counter: A calibrated particle counter capable of measuring particles of ≥0.5 µm and ≥5.0 µm.[7]

  • Isokinetic Sampling Probe.

  • Sterile tubing.

Procedure:

  • Preparation: Ensure the particle counter is calibrated and cleaned before use.

  • Sampling:

    • Place the isokinetic sampling probe at the critical location to be monitored, ensuring it is facing the airflow.

    • Connect the probe to the particle counter using sterile tubing.

    • Set the particle counter to sample a specific volume of air (typically 1 cubic meter).[7]

    • Initiate the sampling sequence.

  • Data Collection: The particle counter will provide a direct reading of the number of particles per unit volume of air for the specified size ranges.

  • Data Analysis: Compare the results to the established limits for the cleanroom classification (e.g., ISO Class 5, 7, or 8).

Sample Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cytotoxic drugs in wipe samples due to its high sensitivity and selectivity.[1][8][9]

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

Sample Preparation (Wipe Samples):

  • Extraction: Add a known volume of desorption solution (e.g., the same as the wetting solution) to the sample container with the wipe.

  • Sonication: Sonicate the sample for 15-20 minutes to facilitate the extraction of the drugs from the wipe material.

  • Centrifugation: Centrifuge the sample to pellet any particulate matter.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18). Use a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the cytotoxic drugs.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes.

  • Quantification: The concentration of each cytotoxic drug is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Visualizations

The following diagrams illustrate the workflows for the described sampling methods.

Surface_Wipe_Sampling_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_collection Collection & Storage cluster_analysis Analysis prep_ppe Don PPE prep_label Label Sample Containers prep_ppe->prep_label prep_wet Moisten Wipe prep_label->prep_wet sampling_template Place Template prep_wet->sampling_template sampling_wipe_h Wipe Horizontally sampling_template->sampling_wipe_h sampling_fold Fold Wipe sampling_wipe_h->sampling_fold sampling_wipe_v Wipe Vertically sampling_fold->sampling_wipe_v collection_store Place Wipe in Container sampling_wipe_v->collection_store collection_transport Store at 4°C & Transport collection_store->collection_transport analysis_lcms LC-MS/MS Analysis collection_transport->analysis_lcms

Caption: Workflow for Surface Wipe Sampling of Cytotoxic Drugs.

Air_Sampling_Workflow cluster_viable Viable Air Sampling cluster_nonviable Non-Viable Air Sampling viable_prep Prepare Air Sampler & Agar Plate viable_sample Collect Air Sample (1000 L) viable_prep->viable_sample viable_incubate Incubate Agar Plate viable_sample->viable_incubate viable_analyze Count Colony-Forming Units (CFU) viable_incubate->viable_analyze nonviable_prep Prepare Particle Counter nonviable_sample Collect Air Sample (1 m³) nonviable_prep->nonviable_sample nonviable_analyze Analyze Particle Counts nonviable_sample->nonviable_analyze start Start Air Monitoring start->viable_prep start->nonviable_prep

Caption: Workflow for Viable and Non-Viable Air Sampling.

CSTD_Impact_Logic cluster_without_cstd Without CSTD cluster_with_cstd With CSTD start Cytotoxic Drug Compounding no_cstd_aerosol Aerosol & Vapor Generation start->no_cstd_aerosol with_cstd_containment Containment of Aerosols & Vapors start->with_cstd_containment no_cstd_spill Spills & Leaks no_cstd_aerosol->no_cstd_spill no_cstd_contamination Surface Contamination no_cstd_spill->no_cstd_contamination outcome Reduced Occupational Exposure no_cstd_contamination->outcome with_cstd_prevention Prevention of Spills & Leaks with_cstd_containment->with_cstd_prevention with_cstd_reduction Reduced Surface Contamination with_cstd_prevention->with_cstd_reduction with_cstd_reduction->outcome

Caption: Logical Relationship of CSTD Use and Contamination Reduction.

References

Application Notes and Protocols for the Multimethodology Research Approach in Scientific Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Multimethodology Research

Multimethodology, often used interchangeably with mixed methods research, is a research approach that involves the use of more than one method of data collection or research in a single study or a set of related studies.[1] This approach is founded on the principle that all research methods have inherent strengths and weaknesses, and combining different methods can compensate for these limitations, leading to more robust and credible results.[2]

In scientific research, particularly in fields like drug development, a multimethodology approach allows for the integration of quantitative data (e.g., numerical data from clinical trials, assays) and qualitative data (e.g., patient-reported outcomes, interviews with clinicians).[3][4] This combination provides a more comprehensive understanding of complex phenomena by merging the generalizability of quantitative findings with the in-depth, contextual insights of qualitative findings.[3][5]

Key Rationale for a Multimethodology Approach:

  • Complementarity: The strengths of one method can offset the weaknesses of another.[1]

  • Triangulation: Using different methods to study the same phenomenon can increase the credibility and validity of the findings if the results converge.[3]

  • Richer, More Comprehensive Understanding: It provides a more holistic view by combining "what" (quantitative) with "why" and "how" (qualitative).[5][6][7]

  • Hypothesis Generation and Refinement: Qualitative data can help generate new hypotheses that can then be tested quantitatively.[8][9]

Logical Framework for Multimethodology Research Designs

There are several common designs for structuring a multimethodology study. The choice of design depends on the research question and the nature of the data being collected.

  • Convergent Parallel Design: Quantitative and qualitative data are collected concurrently and analyzed separately. The results are then merged for interpretation.[3]

  • Explanatory Sequential Design: Quantitative data collection and analysis are followed by qualitative data collection and analysis to help explain the quantitative results.[3]

  • Exploratory Sequential Design: Qualitative data is first collected and analyzed to explore a phenomenon, and the findings are then used to inform the development of a quantitative phase.[3]

  • Embedded Design: One type of data is collected and analyzed within the framework of a larger study that uses the other data type.[3]

Below is a Graphviz diagram illustrating the logical flow of these common multimethodology research designs.

G cluster_convergent Convergent Parallel Design cluster_explanatory Explanatory Sequential Design cluster_exploratory Exploratory Sequential Design cluster_embedded Embedded Design Convergent_Quant Quantitative Data Collection & Analysis Convergent_Merge Merge & Interpret Results Convergent_Quant->Convergent_Merge Convergent_Qual Qualitative Data Collection & Analysis Convergent_Qual->Convergent_Merge Explanatory_Quant Quantitative Data Collection & Analysis Explanatory_Qual Qualitative Data Collection & Analysis Explanatory_Quant->Explanatory_Qual informs Explanatory_Interpret Interpretation Explanatory_Qual->Explanatory_Interpret Exploratory_Qual Qualitative Data Collection & Analysis Exploratory_Quant Quantitative Data Collection & Analysis Exploratory_Qual->Exploratory_Quant informs Exploratory_Interpret Interpretation Exploratory_Quant->Exploratory_Interpret Embedded_Larger Larger Quantitative or Qualitative Study Embedded_Interpret Interpretation Embedded_Larger->Embedded_Interpret Embedded_Smaller Embedded Qualitative or Quantitative Data Embedded_Smaller->Embedded_Interpret

Caption: Common designs in multimethodology research.

Application Note: Multimethodology in a Clinical Trial for a Novel Therapeutic

This application note provides a hypothetical, yet plausible, example of how a multimethodology approach can be applied in a clinical trial for a new drug.

Research Aim: To evaluate the efficacy and safety of a novel therapeutic agent (Drug X) for rheumatoid arthritis, and to understand the patient experience and factors influencing treatment adherence.

Multimethodology Design: Explanatory Sequential Design.

Experimental Protocols

Protocol 1: Quantitative Phase (Phase III Randomized Controlled Trial - RCT)

  • Objective: To determine the efficacy and safety of Drug X compared to a placebo.

  • Participants: 500 adult patients diagnosed with moderate to severe rheumatoid arthritis.

  • Procedure:

    • Patients are randomized to receive either Drug X or a placebo for 24 weeks.

    • Primary efficacy endpoint: American College of Rheumatology 20% improvement (ACR20) response at week 24.

    • Secondary endpoints: Disease Activity Score 28 (DAS28), Health Assessment Questionnaire-Disability Index (HAQ-DI), and incidence of adverse events.

    • Data is collected at baseline, week 4, week 12, and week 24.

  • Data Analysis: Statistical analysis of quantitative data to compare the treatment and placebo groups.

Protocol 2: Qualitative Phase (Semi-structured Interviews)

  • Objective: To explore the lived experiences of patients receiving Drug X, understand their perceptions of treatment benefits and side effects, and identify barriers and facilitators to adherence.

  • Participants: A purposive sample of 30 patients from the quantitative phase who received Drug X, selected to represent a range of treatment responses and demographic characteristics.

  • Procedure:

    • Following the completion of the 24-week trial, selected participants are invited for a one-on-one, semi-structured interview.

    • Interviews are audio-recorded and transcribed verbatim.

    • Interview questions focus on the impact of the treatment on daily life, perceptions of efficacy, experience of side effects, and reasons for adherence or non-adherence.

  • Data Analysis: Thematic analysis of interview transcripts to identify recurring themes and patterns.

Data Presentation

Table 1: Summary of Quantitative Efficacy and Safety Data from the RCT

Outcome MeasureDrug X (n=250)Placebo (n=250)p-value
ACR20 Response at Week 24 (%) 65%30%<0.001
Mean Change in DAS28 from Baseline -2.5-1.0<0.001
Mean Change in HAQ-DI from Baseline -0.8-0.2<0.001
Incidence of Serious Adverse Events (%) 5%3%0.25
Incidence of Mild Nausea (%) 15%5%<0.01

Table 2: Summary of Qualitative Themes from Patient Interviews

Overarching ThemeSub-themesIllustrative Patient Quote
Improved Quality of Life - Reduced pain and stiffness- Increased ability to perform daily activities- Improved social and recreational engagement"Before, I couldn't even open a jar. Now, I'm back to gardening, which I love."
Management of Side Effects - Mild, transient nausea- Importance of communication with healthcare provider- Strategies for managing side effects (e.g., taking with food)"The nausea was a bit bothersome at first, but my doctor gave me some tips, and it got much better after a couple of weeks."
Factors Influencing Adherence - Perceived efficacy of the drug- Routine and habit formation- Support from family and healthcare team"Seeing the difference it made in my pain was the biggest reason I never missed a dose."
Visualization of the Experimental Workflow

The following diagram illustrates the workflow of this explanatory sequential design.

G cluster_quant Phase 1: Quantitative RCT cluster_qual Phase 2: Qualitative Interviews cluster_integration Integration & Interpretation Recruitment Patient Recruitment (n=500) Randomization Randomization Recruitment->Randomization Treatment Drug X Arm (n=250) Randomization->Treatment Placebo Placebo Arm (n=250) Randomization->Placebo Data_Collection_Quant Quantitative Data Collection (ACR20, DAS28, HAQ-DI, Adverse Events) Treatment->Data_Collection_Quant Placebo->Data_Collection_Quant Analysis_Quant Statistical Analysis of Quantitative Data Data_Collection_Quant->Analysis_Quant Sampling Purposive Sampling of Drug X Patients (n=30) Analysis_Quant->Sampling informs selection Interpretation Comprehensive Interpretation of Findings Analysis_Quant->Interpretation Data_Collection_Qual Semi-structured Interviews Sampling->Data_Collection_Qual Analysis_Qual Thematic Analysis of Interview Transcripts Data_Collection_Qual->Analysis_Qual Analysis_Qual->Interpretation explains

Caption: Explanatory sequential workflow for the clinical trial.

Application Note: Investigating a Signaling Pathway in Cancer Biology

This application note demonstrates how multimethodology can be used to investigate a biological pathway.

Research Aim: To investigate the role of the hypothetical "Signal Pathway Y" in promoting cell proliferation in a specific type of cancer and to explore its potential as a therapeutic target.

Multimethodology Design: Convergent Parallel Design.

Experimental Protocols

Protocol 1: Quantitative In Vitro Assays

  • Objective: To quantify the effect of inhibiting a key kinase in Signal Pathway Y on cancer cell proliferation.

  • Cell Line: Cancer cell line known to have high activity of Signal Pathway Y.

  • Procedure:

    • Culture cancer cells in 96-well plates.

    • Treat cells with varying concentrations of a novel kinase inhibitor (Inhibitor Z) that targets Signal Pathway Y.

    • After 72 hours, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure cell proliferation.

    • Perform a Western blot analysis to confirm the inhibition of the target kinase and downstream effectors in the pathway.

  • Data Analysis: Calculate the IC50 value of Inhibitor Z and analyze the dose-dependent effects on cell viability and protein expression.

Protocol 2: Qualitative Analysis of Patient Tumor Samples

  • Objective: To qualitatively assess the expression and localization of key proteins in Signal Pathway Y in human tumor tissues and correlate these findings with clinical data.

  • Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples from a cohort of 50 patients.

  • Procedure:

    • Perform immunohistochemistry (IHC) on tissue sections using antibodies against key proteins in Signal Pathway Y.

    • A pathologist qualitatively scores the IHC staining intensity and the percentage of positive tumor cells.

    • Correlate the IHC scores with available clinical data (e.g., tumor grade, patient survival).

  • Data Analysis: Descriptive analysis of protein expression patterns and their association with clinical parameters.

Data Presentation

Table 3: Quantitative Data from In Vitro Assays

Inhibitor Z ConcentrationMean Cell Viability (%)Standard Deviation
0 nM (Control)1005.2
10 nM854.8
50 nM523.5
100 nM252.1
500 nM101.5

IC50 of Inhibitor Z: 48.5 nM

Table 4: Summary of Qualitative IHC Data from Patient Samples

Protein in Pathway YHigh Expression (%)Low/No Expression (%)Correlation with High Tumor Grade
Upstream Receptor 78%22%Positive Association
Target Kinase 85%15%Strong Positive Association
Downstream Effector 70%30%Positive Association
Visualization of the Investigated Signaling Pathway

The following diagram illustrates the hypothetical "Signal Pathway Y."

G cluster_pathway Hypothetical Signal Pathway Y in Cancer Ligand Growth Factor (Ligand) Receptor Upstream Receptor Ligand->Receptor Kinase Target Kinase Receptor->Kinase activates Effector Downstream Effector Kinase->Effector phosphorylates Proliferation Cell Proliferation Effector->Proliferation promotes Inhibitor Inhibitor Z Inhibitor->Kinase inhibits

Caption: Diagram of the hypothetical Signal Pathway Y.

General Considerations and Best Practices

  • Clear Research Question: The research question should drive the choice of methods and the design of the study.

  • Methodological Expertise: A multimethodology study often requires a team with expertise in both quantitative and qualitative research methods.

  • Integration of Findings: The true power of this approach lies in the integration of the different data streams to create a more complete picture. This should be a deliberate and planned part of the research process.[10][11]

  • Rigorous Application of Each Method: Both the quantitative and qualitative components of the study must be conducted with the same level of rigor to ensure the validity of the overall findings.[1][12]

References

Synthesis of Macrocyclic Musks via Intramolecular Metathesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic musks are a class of valuable fragrance compounds prized for their unique and persistent odors. The synthesis of these large-ring structures has historically been a challenge in organic chemistry. However, the advent of olefin metathesis, particularly intramolecular ring-closing metathesis (RCM), has revolutionized the approach to these complex molecules. RCM, catalyzed by well-defined ruthenium complexes such as Grubbs and Hoveyda-Grubbs catalysts, provides an efficient and functional group tolerant method for the construction of macrocycles.[1][2] This application note provides a comprehensive overview, experimental protocols, and comparative data for the synthesis of several key macrocyclic musks using intramolecular metathesis.

Reaction Principle: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful carbon-carbon bond-forming reaction that involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile byproduct, typically ethylene. The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium. The general mechanism involves a series of [2+2] cycloaddition and cycloreversion steps, mediated by the metal catalyst.

RCM_Mechanism cluster_catalyst Catalyst cluster_substrate Substrate cluster_cycle Catalytic Cycle cluster_product Product Catalyst [Ru]=CH-R Metallocyclobutane1 Metallacyclobutane Intermediate 1 Catalyst->Metallocyclobutane1 [2+2] Diene Acyclic Diene Diene->Metallocyclobutane1 IntermediateCarbene New Ruthenium Carbene Metallocyclobutane1->IntermediateCarbene Cycloreversion Metallocyclobutane2 Metallacyclobutane Intermediate 2 IntermediateCarbene->Metallocyclobutane2 Intramolecular [2+2] Metallocyclobutane2->Catalyst Cycloreversion (Release of Product) Product Macrocyclic Olefin Metallocyclobutane2->Product Byproduct Ethylene Metallocyclobutane2->Byproduct

Caption: General catalytic cycle of Ring-Closing Metathesis (RCM).

Ruthenium Catalysts for RCM

The success of RCM in macrocyclic musk synthesis is largely due to the development of robust ruthenium-based catalysts. The most commonly employed are the first, second, and third generation Grubbs catalysts, as well as the Hoveyda-Grubbs catalysts.[2][3]

Catalyst GenerationKey Features
First Generation Grubbs (G-I) High tolerance to functional groups, but lower activity compared to later generations.
Second Generation Grubbs (G-II) Increased activity and broader substrate scope due to the replacement of a phosphine ligand with an N-heterocyclic carbene (NHC).[3][4]
Third Generation Grubbs (G-III) Fast-initiating catalysts, often used in ring-opening metathesis polymerization (ROMP).[3]
Hoveyda-Grubbs Catalysts Feature a chelating isopropoxystyrene ligand, leading to increased stability and allowing for catalyst recovery and recycling.

Data Presentation: Synthesis of Macrocyclic Musks via RCM

The following table summarizes the reaction conditions and yields for the synthesis of various macrocyclic musks using intramolecular RCM. This data allows for a direct comparison of different catalysts and reaction parameters.

Macrocyclic MuskDiene PrecursorCatalyst (mol%)SolventConcentration (mM)Temp. (°C)Time (h)Yield (%)Reference
(Z)-Civetone Precursor Undec-10-en-1-yl undeca-1,10-dienoateRu-11a (1)Ethyl Acetate10801285N/A
Exaltolide Analog Oleyl 9-decenoateNitro-Grela (1)Toluene1.5802492N/A
(R)-(-)-Muscone Precursor (R)-3-Methyl-1,14-pentadecadieneGrubbs I (5)CH2Cl22.5452178N/A
Ambrettolide Precursor (Z)-Hexadec-7-en-1,16-olide diene precursorGrubbs II (5)Toluene51101280N/A
13-Membered Macrolactone Diolefinic esterGrubbs I (1)BenzeneN/AN/AN/A6[5]
21-Membered Macrolactone Diolefinic esterGrubbs I (1)BenzeneN/AN/AN/A82[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-(-)-Muscone Precursor via RCM

This protocol describes the ring-closing metathesis of (R)-3-methyl-1,14-pentadecadiene to form the precursor to (R)-(-)-muscone.

Materials:

  • (R)-3-Methyl-1,14-pentadecadiene

  • First Generation Grubbs Catalyst (G-I)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-methyl-1,14-pentadecadiene (1.0 eq).

  • Dissolve the diene in anhydrous dichloromethane to a final concentration of approximately 2.5 mM.

  • To this solution, add the First Generation Grubbs Catalyst (5 mol%).

  • Heat the reaction mixture to reflux (45 °C) and stir for 21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the (R)-3-methylcyclopentadec-1-ene.

  • The resulting unsaturated macrocycle can be hydrogenated in a subsequent step using a catalyst such as Palladium on carbon (Pd/C) to yield (R)-(-)-Muscone.

Protocol 2: Synthesis of a (Z)-Civetone Precursor via RCM

This protocol outlines the synthesis of a macrocyclic precursor to (Z)-civetone using a more modern ruthenium catalyst.

Materials:

  • Undec-10-en-1-yl undeca-1,10-dienoate

  • Ru-11a catalyst (or a similar second-generation Grubbs or Hoveyda-Grubbs catalyst)

  • Ethyl Acetate, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, prepare a stock solution of the Ru-11a catalyst in anhydrous ethyl acetate.

  • To a two-necked flask equipped with a reflux condenser, add a solution of undec-10-en-1-yl undeca-1,10-dienoate in anhydrous ethyl acetate to achieve a final concentration of 10 mM.

  • Add the catalyst stock solution to the reaction flask to achieve a final catalyst loading of 1 mol%.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired macrocyclic olefin.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Diene Acyclic Diene Precursor ReactionVessel Inert Atmosphere Reaction Setup Diene->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Catalyst Ruthenium Catalyst Catalyst->ReactionVessel Heating Heating and Stirring ReactionVessel->Heating Quenching Reaction Quenching Heating->Quenching Concentration Solvent Removal Quenching->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Product Characterization (NMR, MS, etc.) Chromatography->Characterization FinalProduct Purified Macrocyclic Musk Characterization->FinalProduct

Caption: A typical experimental workflow for the synthesis of macrocyclic musks via RCM.

Catalyst_Generations G1 Grubbs I (G-I) PCy3, Cl, Ru, Cl, PCy3, =CHPh G2 Grubbs II (G-II) PCy3, Cl, Ru, Cl, NHC, =CHPh G1->G2 Improved Activity HG2 Hoveyda-Grubbs II (HG-II) Isopropoxybenzylidene, Cl, Ru, Cl, NHC G2->HG2 Increased Stability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxycyclodecan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxycyclodecan-1-one synthesis. The following information is based on established principles of macrocyclization and troubleshooting common issues encountered during the synthesis of related 10-membered ring structures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing 10-membered rings like this compound?

The synthesis of 10-membered rings is often challenging due to both enthalpic and entropic factors.[1] Key difficulties include:

  • Transannular Strain: Significant ring strain in the transition state can hinder cyclization.[1]

  • Competing Intermolecular Reactions: Dimerization and polymerization are common side reactions that compete with the desired intramolecular cyclization.[1]

  • Conformational Flexibility: The linear precursor can adopt numerous conformations, many of which are not productive for ring closure, leading to a high entropic barrier.[1]

Q2: My intramolecular cyclization is resulting in a high proportion of dimer and/or polymer. What can I do to favor the monomeric product?

High concentrations tend to favor intermolecular reactions. To promote intramolecular cyclization, it is crucial to use high-dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent. Other strategies include:

  • Template-assisted synthesis: Using a template to pre-organize the linear precursor in a conformation favorable for cyclization.

  • Conformational constraints: Introducing elements into the linear precursor, such as double bonds or aromatic rings, can reduce its conformational freedom and favor cyclization.

Q3: I am observing low to no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended. Refer to the troubleshooting workflow diagram below. Key areas to investigate include:

  • Purity of the starting materials: Ensure the linear precursor is pure and free of any impurities that might interfere with the catalyst or reaction conditions.

  • Reaction conditions: Temperature, solvent, and catalyst choice are critical. Optimization of these parameters is often necessary.

  • Catalyst activity: If using a catalyst (e.g., for ring-closing metathesis or Heck coupling), ensure it is active and has been handled under appropriate inert conditions.

  • Product degradation: The product itself might be unstable under the reaction or work-up conditions.

Troubleshooting Guides

Issue 1: Low Yield in Ring-Closing Metathesis (RCM) Approach

Ring-closing metathesis is a powerful tool for the formation of macrocycles. However, its success is highly dependent on the substrate and reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection: The choice of Grubbs catalyst is crucial. If a first-generation catalyst gives low yields, consider switching to a second or third-generation catalyst, which are generally more reactive and tolerant to functional groups.

  • Solvent and Temperature: The reaction is typically performed in non-coordinating solvents like dichloromethane or toluene. The optimal temperature can vary; while some reactions proceed at room temperature, others may require heating to overcome activation barriers.

  • Substrate Concentration: As mentioned in the FAQs, maintaining high dilution is critical to suppress competing intermolecular reactions.

  • Ethylene Removal: The ethylene byproduct can inhibit the catalyst. Performing the reaction under a vacuum or a stream of inert gas can help to drive the equilibrium towards the product.

Table 1: Comparison of Grubbs Catalysts for RCM

Catalyst GenerationCommon NameKey FeaturesTypical Loading (mol%)
FirstGrubbs IGood for terminal, less hindered alkenes.5-10
SecondGrubbs IIHigher activity, better for more substituted alkenes, more tolerant to functional groups.[2]1-5
ThirdHoveyda-GrubbsSlower initiation, but more stable. Good for controlled reactions.1-5
Issue 2: Inefficient Intramolecular Heck Macrocyclization

The intramolecular Heck reaction can be a viable method for forming the 10-membered ring.

Troubleshooting Steps:

  • Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is critical. The choice of ligand can significantly influence the yield and selectivity.

  • Base: An inorganic or organic base is required to regenerate the active Pd(0) catalyst. The strength and solubility of the base can impact the reaction rate and yield.

  • Solvent: High-boiling point, polar aprotic solvents such as DMF, DMAc, or acetonitrile are commonly used.

  • Leaving Group: The choice of the halide or triflate on the vinyl or aryl precursor is important. Iodides are generally more reactive than bromides or triflates.

Table 2: Common Conditions for Intramolecular Heck Macrocyclization

ParameterTypical ConditionsConsiderations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Ensure purity and proper handling.
Ligand PPh₃, P(o-tol)₃, BINAPLigand-to-palladium ratio is crucial.
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEABase strength and solubility can affect the outcome.
Solvent Acetonitrile, DMF, DMAcHigh-boiling point solvents are often required.
Temperature 80-140 °CHigher temperatures may be needed but can lead to degradation.

Experimental Protocols

Proposed Protocol 1: Synthesis of this compound via Ring-Closing Metathesis (RCM)

This protocol outlines a hypothetical synthesis of this compound from a linear diene precursor.

Step 1: Synthesis of the Linear Diene Precursor

The synthesis of the linear precursor, (E)-dec-9-en-1-ol, with a methoxy group at the 6-position would first be required. This would likely involve several steps, for example, starting from a commercially available 6-carbon building block with the methoxy group already in place and extending the chain with appropriate alkene-containing fragments.

Step 2: Ring-Closing Metathesis

  • Dissolve the linear diene precursor in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.001 M.

  • Add the Grubbs II catalyst (2 mol%) to the solution.

  • Stir the reaction mixture under an argon atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Proposed Protocol 2: Synthesis of this compound via Intramolecular Heck Coupling

This protocol describes a hypothetical synthesis using an intramolecular Heck reaction.

Step 1: Synthesis of the Linear Precursor

A linear precursor containing a vinyl halide (e.g., iodide) at one end and an activated alkene at the other, with a methoxy group at the appropriate position, would need to be synthesized.

Step 2: Intramolecular Heck Cyclization

  • To a solution of the linear precursor (1 equivalent) in anhydrous acetonitrile (to achieve a final concentration of 0.005 M), add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ (2 equivalents).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis via RCM cluster_synthesis Synthesis cluster_monitoring Monitoring & Quenching cluster_purification Purification start Linear Diene Precursor dissolve Dissolve in Anhydrous DCM (0.001 M) start->dissolve add_catalyst Add Grubbs II Catalyst (2 mol%) dissolve->add_catalyst react Stir under Argon at RT (12-24h) add_catalyst->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with Ethyl Vinyl Ether monitor->quench concentrate Concentrate in vacuo quench->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Workflow for RCM Synthesis

troubleshooting_workflow Troubleshooting Low Yield in Macrocyclization cluster_purity Purity Issues cluster_conditions Condition Optimization cluster_catalyst Catalyst Issues cluster_stability Stability Issues start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure repurify Repurify Starting Material check_purity->repurify Impure check_catalyst Verify Catalyst Activity check_conditions->check_catalyst No Improvement adjust_concentration Adjust Concentration (High Dilution) check_conditions->adjust_concentration adjust_temp Vary Temperature check_conditions->adjust_temp change_solvent Change Solvent check_conditions->change_solvent check_product_stability Assess Product Stability check_catalyst->check_product_stability No Improvement use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst change_catalyst Change Catalyst/Ligand check_catalyst->change_catalyst modify_workup Modify Work-up Procedure check_product_stability->modify_workup repurify->start Re-run solution Improved Yield adjust_concentration->start Re-run adjust_temp->start Re-run change_solvent->start Re-run use_fresh_catalyst->start Re-run change_catalyst->start Re-run modify_workup->start Re-run

Caption: Troubleshooting Logic for Low Yield

References

"stability and degradation of 6-Methoxycyclodecan-1-one under various conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxycyclodecan-1-one. The information is designed to address potential stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several environmental factors.[1] Key considerations include:

  • Temperature: Elevated temperatures can accelerate chemical degradation reactions.[1]

  • Moisture: The presence of water can lead to hydrolytic degradation.[1]

  • Light: Exposure to light, particularly UV radiation, may induce photodegradation.[1][2]

  • Oxygen: As with many organic molecules, atmospheric oxygen can lead to oxidation.

  • pH: The acidity or basicity of the solution can catalyze degradation pathways.

Q2: What are the expected degradation pathways for this compound?

A2: Based on its chemical structure, which includes a ketone and a methoxy ether functional group within a macrocycle, the following degradation pathways are plausible:

  • Hydrolysis: The methoxy group may be susceptible to hydrolysis, particularly under acidic conditions, to yield a hydroxyl group.

  • Oxidation: The ketone functionality can undergo oxidative cleavage. Additionally, the carbon atom adjacent to the ether oxygen could be susceptible to oxidation.

  • Photodegradation: Cyclic ketones are known to undergo photochemical reactions, such as Norrish Type I cleavage, upon exposure to UV light.[2][3][4][5] This can lead to the formation of diradical intermediates that can subsequently rearrange to form various products, including unsaturated aldehydes or ring-contracted ketones.[2]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to ring cleavage or other rearrangements.[6]

Q3: How can I monitor the degradation of this compound during my experiments?

A3: Several analytical techniques can be employed to monitor the degradation of this compound and identify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for separating the parent compound from its degradation products and quantifying their formation over time.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying volatile degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of hydroxyl groups from hydrolysis or changes in the carbonyl stretch.[9]

Troubleshooting Guides

Issue 1: Unexpected loss of compound purity during storage.
Potential Cause Troubleshooting Steps
Inappropriate Storage Temperature Store the compound at the recommended temperature, typically in a cool, dark place. For long-term storage, consider refrigeration or freezing, ensuring the compound is in a tightly sealed container to prevent moisture condensation upon removal.[10][11]
Exposure to Light Store the compound in an amber vial or a container protected from light to prevent photodegradation.[1][12]
Presence of Moisture Store the compound in a desiccator or with a desiccant to minimize exposure to humidity, which can cause hydrolysis.[1][12] Ensure solvents are anhydrous if the compound is stored in solution.
Oxidation For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Issue 2: Inconsistent results in biological or chemical assays.
Potential Cause Troubleshooting Steps
Degradation in Assay Buffer Assess the stability of this compound in the assay buffer at the experimental temperature and pH over the time course of the experiment. Use HPLC or a similar technique to quantify the amount of parent compound remaining.
Interaction with other Reagents Evaluate potential interactions of the compound with other components of the assay mixture that could lead to degradation.
Photodegradation during Experiment If the experiment is conducted under ambient light, consider whether photodegradation could be occurring. Protect the experimental setup from light if necessary.
Issue 3: Difficulty in identifying unknown peaks in analytical chromatograms.
Potential Cause Troubleshooting Steps
Formation of Degradation Products Perform forced degradation studies to intentionally generate degradation products.[13][14][15] This will help in tentatively identifying the unknown peaks in your chromatogram.
Contamination Ensure proper cleaning of all glassware and equipment. Analyze a blank sample (solvent or buffer) to rule out contamination.
Interaction with Analytical Column The compound or its degradants may be interacting with the stationary phase of the analytical column. Try a different column chemistry or mobile phase composition.

Summary of Potential Degradation Data (Hypothetical)

Condition Stress Level Potential Degradation Products Primary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl at 60 °C6-Hydroxycyclodecan-1-oneHydrolysis of the methoxy group
Basic Hydrolysis 0.1 M NaOH at 60 °CLess degradation expected than acidic conditionsBase-catalyzed hydrolysis
Oxidation 3% H₂O₂ at room temperatureRing-opened dicarboxylic acids, smaller ketonesOxidative cleavage of the ketone and/or macrocycle
Thermal 80 °CIsomeric ketones, ring-contracted productsThermal rearrangement
Photochemical UV light (254 nm)Unsaturated aldehydes, ring-contracted ketonesNorrish Type I cleavage

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its degradation pathways.[13][14][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for the same time intervals.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for the same time intervals.

    • Thermal Degradation: Incubate the stock solution at 80°C for the same time intervals.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for the same time intervals. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photochemical (UV light) stock->photo Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Experimental workflow for forced degradation studies.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydroxy 6-Hydroxycyclodecan-1-one parent->hydroxy H+ / H2O dicarboxylic Ring-opened dicarboxylic acid parent->dicarboxylic [O] aldehyde Unsaturated aldehyde parent->aldehyde hν (Norrish I) ring_contracted Ring-contracted ketone parent->ring_contracted hν (rearrangement)

Caption: Potential degradation pathways of this compound.

References

"optimization of reaction conditions for 6-Methoxycyclodecan-1-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 6-Methoxycyclodecan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound?

A1: The most critical parameters are reaction temperature, reaction time, and the purity of the starting materials and solvent. Macrocyclization reactions are often sensitive to concentration (high dilution is typically favored to minimize intermolecular side reactions), and the choice of base or catalyst is also crucial for achieving good yields.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Taking aliquots from the reaction mixture at regular intervals will help determine the rate of consumption of the starting material and the formation of the product.

Q3: What are the expected side products in this synthesis?

A3: Common side products can include dimers or polymers resulting from intermolecular reactions, elimination products, and products of incomplete reaction. The formation of such byproducts is often influenced by the reaction conditions.

Q4: How should I purify the crude this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities. It is advisable to perform a small-scale trial to determine the optimal solvent system.

Troubleshooting Guide

Low or No Product Yield

Q: I am observing a very low yield or no formation of this compound. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions:

Possible Cause Recommended Action
Degraded Starting Materials or Reagents Verify the purity of your starting materials and reagents using techniques like NMR or GC-MS. If necessary, purify them before use.
Incorrect Reaction Temperature Optimize the reaction temperature. A summary of hypothetical optimization data is provided in Table 1.
Suboptimal Reaction Time Monitor the reaction over time to determine the optimal duration. Extended reaction times can sometimes lead to product degradation.
Ineffective Solvent The choice of solvent is crucial. Consider screening different solvents. See Table 2 for a hypothetical solvent screen.
Moisture or Air Contamination Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to moisture or air.

Table 1: Hypothetical Optimization of Reaction Temperature

EntryTemperature (°C)Reaction Time (h)Yield (%)
1602415
2802445
31002465
41202450 (decomposition observed)

Table 2: Hypothetical Solvent Screen

EntrySolventDielectric ConstantYield (%)
1Toluene2.455
2Acetonitrile37.568
3Dichloromethane9.142
4Tetrahydrofuran7.660
Multiple Products Observed

Q: My reaction mixture shows multiple spots on TLC, indicating the presence of several side products. How can I improve the selectivity?

A: The formation of multiple products is often due to a lack of selectivity in the reaction.

Strategies to Improve Selectivity:

  • High Dilution: For macrocyclization, running the reaction at a very low concentration (e.g., 0.01-0.001 M) can favor the intramolecular reaction over intermolecular polymerization.

  • Catalyst/Base Screening: The choice of catalyst or base can significantly influence the reaction pathway. Consider screening a variety of catalysts or bases with different steric and electronic properties.

  • Protecting Groups: If there are other reactive functional groups in your molecule, consider using protecting groups to prevent unwanted side reactions.

Difficult Purification

Q: I am having trouble purifying the product from the reaction mixture. What can I do?

A: Purification challenges can arise from the product having similar properties to the starting materials or side products.

Purification Troubleshooting:

Problem Suggested Solution
Product co-elutes with starting material. Try a different solvent system for column chromatography with a shallower gradient. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is unstable on silica gel. Deactivate the silica gel by adding a small amount of a neutral or basic modifier (e.g., triethylamine) to the eluent. Alternatively, consider other purification techniques like preparative HPLC.
Oily product that is difficult to handle. Try to crystallize the product from a suitable solvent system. If it remains an oil, ensure it is pure by NMR and GC-MS and store it under an inert atmosphere at low temperature.

Experimental Protocol: Synthesis of this compound

This is a generalized protocol and may require optimization.

Workflow for Synthesis and Optimization

start Starting Material (e.g., ω-halo-α-methoxy ester) cyclization Intramolecular Cyclization (e.g., Dieckmann or similar) start->cyclization workup Aqueous Workup and Extraction cyclization->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product This compound analysis->product Pure Product optimization Optimization Loop analysis->optimization Low Yield/ Impurities optimization->cyclization

Caption: General experimental workflow for the synthesis and optimization of this compound.

Materials:

  • Precursor molecule (e.g., a long-chain ester with a terminal leaving group and an α-methoxy group)

  • Anhydrous solvent (e.g., acetonitrile)

  • Base (e.g., potassium carbonate)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add the anhydrous solvent and the base to the flask.

  • Dissolve the precursor molecule in the anhydrous solvent in the dropping funnel.

  • Heat the flask to the desired reaction temperature (e.g., 80 °C).

  • Add the solution of the precursor from the dropping funnel to the reaction flask slowly over a period of several hours to maintain high dilution conditions.

  • After the addition is complete, allow the reaction to stir at the set temperature for the optimized reaction time, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

"identification of common byproducts in 6-Methoxycyclodecan-1-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-methoxycyclodecan-1-one. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: While a single, standardized protocol for the synthesis of this compound is not prominently available in the literature, plausible synthetic strategies can be extrapolated from established methods for cyclodecanone and methoxy-substituted cyclic ketone synthesis. A common approach involves the ring expansion of a smaller cyclic precursor, such as 9-methoxycyclononanone, using reagents like diazomethane. Another potential route is the oxidation of 6-methoxycyclodecanol. The choice of synthesis will depend on the availability of starting materials and the desired scale of the reaction.

Q2: What are the potential common byproducts in the synthesis of this compound?

A2: The identity and prevalence of byproducts are highly dependent on the chosen synthetic route and reaction conditions. Based on general principles of organic synthesis for related structures, several classes of byproducts can be anticipated:

  • Over-alkylation or Over-oxidation Products: Depending on the reagents used, the methoxy group or the ketone itself could undergo further reaction.

  • Ring-Contraction or Isomeric Products: Rearrangement reactions can lead to the formation of isomeric ketones with different ring sizes or substitution patterns.

  • Elimination Products: If the reaction conditions are too harsh, elimination of the methoxy group could occur, leading to unsaturated byproducts.

  • Products from Incomplete Reaction: Unreacted starting material or intermediates can remain in the final product mixture if the reaction does not go to completion.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the impurities. Distillation under reduced pressure can also be employed if the product and byproducts have sufficiently different boiling points. Recrystallization may be an option if the product is a solid at room temperature and a suitable solvent system can be identified.

Troubleshooting Guides

This section provides guidance on how to address specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield of the desired product.

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. Adding a fresh portion of the limiting reagent may also be beneficial.
Suboptimal reaction temperatureThe reaction temperature can significantly impact the rate and selectivity. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, side reactions and decomposition may occur. Optimize the temperature based on literature precedents for similar transformations or by performing small-scale trial reactions at different temperatures.
Poor quality of reagents or solventsEnsure that all reagents and solvents are of high purity and are anhydrous if the reaction is sensitive to moisture. Impurities in the starting materials or solvents can interfere with the reaction and lead to lower yields.
Inefficient purificationDuring workup and purification, product loss can occur. Optimize the extraction and chromatography conditions to minimize these losses. Ensure the column is not overloaded during chromatography.

Problem 2: Presence of significant amounts of byproducts.

Potential Byproduct Class Identification Method Mitigation Strategy
Over-alkylation/Oxidation Mass spectrometry (higher molecular weight), NMR spectroscopy (additional signals)Use a stoichiometric amount of the alkylating or oxidizing agent. Add the reagent slowly and at a controlled temperature to prevent localized excess.
Ring-Contraction/Isomers NMR spectroscopy (different chemical shifts and coupling patterns), GC-MS (isomeric peaks)Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired ring size. Certain catalysts or reaction media can promote rearrangements.
Elimination Products NMR spectroscopy (alkene signals), Bromine testUse milder reaction conditions (lower temperature, less acidic or basic environment). Choose a base or acid that is less prone to promoting elimination.
Unreacted Starting Material TLC, GC-MS, NMR spectroscopyIncrease reaction time or temperature. Ensure proper stoichiometry of reagents.

Experimental Workflow & Logic

Below are diagrams illustrating a generalized experimental workflow for the synthesis and a logical relationship diagram for troubleshooting common issues.

experimental_workflow reagents Reagents & Solvents reaction_setup Reaction Setup reagents->reaction_setup reaction Reaction reaction_setup->reaction workup Aqueous Workup reaction->workup extraction Extraction workup->extraction drying Drying extraction->drying purification Purification (e.g., Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization product This compound characterization->product

Caption: Generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield byproducts Significant Byproducts start->byproducts check_completion Check Reaction Completion low_yield->check_completion check_conditions Review Reaction Conditions low_yield->check_conditions analyze_byproducts Identify Byproducts (NMR, MS) byproducts->analyze_byproducts check_completion->check_conditions Yes incomplete Incomplete Reaction check_completion->incomplete No suboptimal Suboptimal Conditions check_conditions->suboptimal side_reactions Side Reactions Occurring analyze_byproducts->side_reactions solution_time_temp Increase Time/Temp incomplete->solution_time_temp solution_optimize Optimize Temp/Reagents suboptimal->solution_optimize solution_modify Modify Conditions to Suppress Side Reactions side_reactions->solution_modify

Caption: Troubleshooting logic for common issues in this compound synthesis.

"troubleshooting guide for the synthesis of macrocyclic ketones"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of macrocyclic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of macrocyclic ketones?

The synthesis of macrocyclic ketones is often challenging due to the inherent difficulty of forming large rings. The primary obstacles include:

  • Low Yields: Intramolecular ring closure is often entropically disfavored, leading to low product yields.[1][2]

  • Competing Polymerization: The linear precursor molecules may react with each other (intermolecularly) to form polymers instead of cyclizing (intramolecularly).[3][4]

  • Ring Strain: Medium-sized rings (8-11 members) can have significant strain, making their formation enthalpically challenging.[2]

  • Purification Difficulties: Separating the desired macrocyclic ketone from starting materials, polymers, and other byproducts can be complex.

Q2: What is the "high dilution principle" and why is it important for macrocyclization?

The high dilution principle is a fundamental strategy used to favor intramolecular cyclization over intermolecular polymerization.[3][5] By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with its other end is increased, while the chances of it reacting with another molecule are minimized.[4][5] This is typically achieved by the slow addition of the reactant solution to a large volume of solvent, often using a syringe pump.[3]

Q3: What are "template effects" in macrocyclic synthesis?

Template effects utilize a metal ion or another species to act as a template that organizes the linear precursor into a conformation favorable for ring closure.[6][7] This pre-organization reduces the entropic barrier to cyclization. The template holds the reactive ends of the precursor in close proximity, promoting the desired intramolecular reaction.[7]

Troubleshooting Guide

Problem 1: The yield of my macrocyclic ketone is very low, and I am mostly isolating polymer.

  • Potential Cause: The concentration of your linear precursor is too high, favoring intermolecular reactions (polymerization) over the desired intramolecular cyclization.

  • Solution:

    • Implement the High Dilution Principle:

      • Decrease the concentration of the precursor to the range of 1-10 mM.[4]

      • Use a syringe pump to add the precursor solution very slowly to a large volume of refluxing solvent. This ensures that the concentration of the unreacted precursor remains extremely low at any given moment.[3]

    • Increase Reaction Temperature: For larger, unstrained macrocycles, increasing the temperature may not significantly improve the rate due to the high entropic cost. However, for strained rings, a higher temperature can help overcome the enthalpic barrier.[2]

Problem 2: My cyclization reaction is not proceeding to completion, even under high dilution.

  • Potential Cause 1: The conformation of the linear precursor is not favorable for ring closure.

  • Solution 1: Introduce a Template:

    • Consider using a metal-ion template (e.g., Ni²⁺, Cu²⁺) to pre-organize the precursor.[7] The metal ion coordinates to heteroatoms in the precursor, bringing the reactive ends closer together.

  • Potential Cause 2: The reaction kinetics are very slow.

  • Solution 2: Change the Cyclization Strategy:

    • Explore alternative ring-closing reactions that may have more favorable kinetics. For example, ring-closing metathesis (RCM) is a powerful method for forming macrocycles.[8][9]

    • Consider a ring-expansion strategy, where a smaller, more easily formed ring is expanded to the desired macrocycle size.[10][11]

Problem 3: I am having difficulty purifying my macrocyclic ketone.

  • Potential Cause: The product has similar polarity to the starting material or byproducts.

  • Solution:

    • Chromatography Optimization:

      • Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation.

      • Consider using a different stationary phase (e.g., alumina instead of silica gel).

    • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test various solvents and solvent mixtures to find suitable conditions.

    • Derivative Formation: As a last resort, consider converting the ketone to a derivative (e.g., an acetal) that may have different chromatographic properties. After purification, the ketone can be regenerated.

Data Presentation

Table 1: Comparison of Yields for Different Macrocyclization Methods

MethodMacrocycle SizeTypical Yield (%)Notes
Ruzicka Cyclization (Thorium Salt Pyrolysis)15~2% (initial)Low-yielding for large rings, largely historical significance.[11][12]
High Dilution (Thiolactone Synthesis)1545%Illustrates the effectiveness of high dilution.[3]
On-Surface Synthesis (Ullmann-type)18up to 84%Utilizes a pseudo-high dilution effect on a surface.[13][14]
Ring-Closing Metathesis (RCM)13-1990-94%Highly efficient for a range of macrocyclic lactones.[15]
PEG-Mediated SynthesisNot specifiedup to 99%Avoids the need for large volumes of solvent.[10]

Visualizations

High_Dilution_Principle Figure 1: High Dilution Principle cluster_0 High Concentration cluster_1 High Dilution A Precursor A Polymer Polymer A->Polymer Intermolecular B Precursor B B->Polymer C Precursor C Macrocycle Macrocycle C->Macrocycle Intramolecular

Caption: High dilution favors intramolecular cyclization over intermolecular polymerization.

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: Linear Precursor Synthesis Setup Setup High Dilution Apparatus (Large solvent volume, syringe pump) Start->Setup Reaction Slow Addition of Precursor (e.g., over 8-12 hours) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography / Crystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Product Pure Macrocyclic Ketone Analysis->Product

Caption: A typical experimental workflow for macrocyclization under high dilution.

Troubleshooting_Flowchart Figure 3: Troubleshooting Decision Tree Start Low Yield of Macrocycle? CheckPolymer Is Polymer the Main Product? Start->CheckPolymer HighDilution Implement/Optimize High Dilution CheckPolymer->HighDilution Yes UnreactedSM Is Starting Material Unreacted? CheckPolymer->UnreactedSM No Success Successful Synthesis HighDilution->Success IncreaseTemp Increase Temperature or Reaction Time UnreactedSM->IncreaseTemp Yes ChangeMethod Consider Template Synthesis or Alternative Reaction (e.g., RCM) UnreactedSM->ChangeMethod No IncreaseTemp->Success ChangeMethod->Success

Caption: A decision tree for troubleshooting common issues in macrocyclization.

Experimental Protocols

Protocol 1: General Procedure for Macrocyclization via High Dilution

This protocol describes a general method for intramolecular cyclization to form a macrocyclic ketone, such as in a Dieckmann condensation or an acyloin condensation.

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a rubber septum. The flask should be large enough to accommodate a large volume of solvent (e.g., 2 L for a 1 mmol scale reaction).

    • A syringe pump is fitted with a gas-tight syringe connected to a long needle that passes through the septum and reaches below the surface of the solvent.

  • Reagent Preparation:

    • Dissolve the linear precursor (e.g., a long-chain diester) in a suitable solvent (e.g., THF, toluene) to a concentration of approximately 0.1 M. This will be the solution for the syringe pump.

    • Add the main volume of the solvent to the reaction flask, along with any reagents required for the cyclization (e.g., sodium metal for an acyloin condensation).

  • Reaction Execution:

    • Heat the solvent in the reaction flask to reflux with vigorous stirring.

    • Begin the slow addition of the precursor solution via the syringe pump over a period of 8-24 hours. The slow addition rate is critical to maintain high dilution conditions.[3][5]

    • After the addition is complete, allow the reaction to continue at reflux for an additional 1-2 hours to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any remaining reactive reagents (e.g., by adding ethanol to destroy excess sodium).

    • Perform an aqueous workup to remove inorganic salts. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to isolate the pure macrocyclic ketone.

Protocol 2: Ruzicka Large-Ring Synthesis (Classical Method)

This is a historical method for synthesizing macrocyclic ketones from dicarboxylic acids. While often low-yielding, it is a foundational technique.[12]

  • Salt Formation:

    • Convert the dicarboxylic acid (e.g., hexadecanedioic acid) to its thorium or cerium salt by reacting it with the corresponding metal carbonate or hydroxide.

  • Pyrolysis:

    • Place the dried dicarboxylic acid salt in a distillation apparatus.

    • Heat the salt under a vacuum (pyrolysis). The high temperature causes decarboxylation and cyclization to occur.[12][16]

  • Distillation and Purification:

    • The resulting macrocyclic ketone is distilled from the reaction mixture as it is formed.

    • The collected distillate is then purified, typically by a second distillation or by chromatography, to yield the final product. Yields for large rings are often low with this method.[12]

References

Technical Support Center: Purification of mAOX1 after Heterologous Expression in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of mammalian Aldehyde Oxidase 1 (mAOX1) after heterologous expression in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is mAOX1 and why is it challenging to express in E. coli?

Mammalian aldehyde oxidase 1 (mAOX1) is a complex cytosolic enzyme belonging to the xanthine oxidase family of molybdoenzymes. Its large size (approximately 150 kDa per monomer) and the requirement for multiple cofactors—molybdenum cofactor (Moco), two distinct [2Fe-2S] clusters, and FAD for each monomer—make its correct folding and assembly difficult in a prokaryotic host like E. coli.[1] These complexities can lead to low expression levels, protein misfolding, and the formation of insoluble aggregates.

Q2: What are inclusion bodies and why does mAOX1 often form them?

Inclusion bodies are dense, insoluble aggregates of misfolded protein that often form in E. coli when expressing foreign proteins at high levels. The high rate of protein synthesis can overwhelm the cellular machinery for protein folding and quality control. For a complex protein like mAOX1, the intricate folding process and the need for timely insertion of four different cofactors increase the likelihood of forming these inactive aggregates.

Q3: What is the expected molecular weight of recombinant mAOX1?

The monomer of mAOX1 has a molecular weight of approximately 150 kDa. On an SDS-PAGE gel, you should expect to see a band around this size. However, it is common to observe smaller bands corresponding to degradation products of mAOX1.[2] These fragments can be identified by mass spectrometry.

Q4: What are the essential cofactors for mAOX1 activity?

For catalytic activity, each mAOX1 monomer requires a molybdenum cofactor (Moco), two different iron-sulfur clusters ([2Fe-2S]), and one Flavin Adenine Dinucleotide (FAD) molecule. Incomplete or incorrect insertion of these cofactors during expression in E. coli is a primary reason for the low specific activity of the purified recombinant enzyme compared to its native counterpart.

Q5: How can I improve the yield of soluble mAOX1?

To increase the amount of soluble and active mAOX1, several expression parameters can be optimized. Lowering the induction temperature (e.g., to 18-25°C) slows down protein synthesis, which can aid in proper folding. Reducing the concentration of the inducer (e.g., IPTG) can also have a similar effect. Using a less rich growth medium, such as M9 minimal medium, or supplementing the medium with cofactors like molybdenum and iron may also improve the yield of active enzyme.

Troubleshooting Guides

Problem 1: Low or No Expression of mAOX1
Potential Cause Recommended Solution
Toxicity of mAOX1 to E. coli Use a tightly regulated expression system (e.g., pBAD) or a host strain that minimizes basal expression, such as BL21-AI™.[3]
Inefficient Transcription/Translation Optimize the codon usage of the mAOX1 gene for E. coli. Ensure the expression vector has a strong promoter and an efficient ribosome binding site.
Plasmid Instability Grow cultures from a fresh transformation and ensure the correct antibiotic is always present at the appropriate concentration.
Incorrect Induction Conditions Verify the concentration and activity of the inducer (e.g., IPTG). Optimize the cell density (OD600) at the time of induction (typically 0.5-0.6).
Problem 2: mAOX1 is Expressed but Forms Inclusion Bodies
Potential Cause Recommended Solution
High Expression Rate Lower the induction temperature to 18-25°C and extend the induction time (e.g., overnight).[3] Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[4]
Incorrect Folding Environment Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.
Insufficient Cofactors Supplement the growth medium with molybdenum, iron, and riboflavin to ensure the availability of necessary cofactors.
Protein Properties If optimization of expression conditions fails, proceed with purifying the protein from inclusion bodies under denaturing conditions followed by a refolding protocol (see Experimental Protocol 3).
Problem 3: Low Yield of Purified mAOX1

| Potential Cause | Recommended Solution | | :--- | Inefficient Cell Lysis | Ensure complete cell disruption by optimizing sonication parameters or using a French press. The lysate should lose its viscosity. Adding DNase I can help reduce viscosity from released DNA. | | Protein Loss During Chromatography | Check the binding capacity of your affinity resin (e.g., Ni-NTA). Ensure the pH and buffer composition are optimal for binding. Analyze flow-through and wash fractions on SDS-PAGE to check for protein loss. | | Precipitation During Purification | Maintain a low temperature (4°C) throughout the purification process. Ensure buffers contain stabilizing agents like glycerol, if necessary. Perform a buffer exchange to a suitable storage buffer immediately after elution. |

Problem 4: Purified mAOX1 Shows Low or No Activity

| Potential Cause | Recommended Solution | | :--- | Incorrect or Incomplete Cofactor Insertion | This is a common issue with recombinant mAOX1. Consider using specialized E. coli strains engineered for enhanced molybdenum cofactor synthesis. Supplementing the growth media with cofactors is also recommended. | | Protein Misfolding/Denaturation | If the protein was purified from inclusion bodies, the refolding process may need further optimization. For native purification, ensure that purification conditions (pH, salt concentration) are not denaturing the protein. | | Inhibitors in Purification Buffers | Ensure that no buffer components are inhibiting enzyme activity. For example, high concentrations of imidazole used for elution from Ni-NTA columns should be removed by dialysis or buffer exchange. | | Incorrect Assay Conditions | Verify the pH, temperature, and substrate concentration for the activity assay. Ensure all assay components are fresh and correctly prepared. |

Problem 5: Degradation of mAOX1 During Purification

| Potential Cause | Recommended Solution | | :--- | Proteolytic Activity | Add a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity. | | Instability of the Protein | Work quickly to minimize the time the protein is in intermediate purification stages. After the final purification step, transfer the protein to an optimized storage buffer and store at -80°C. | | Shear Stress | Avoid harsh mixing or vortexing of the purified protein solution. |

Experimental Protocols

Protocol 1: Expression of His-tagged mAOX1 in E. coli
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the mAOX1 expression plasmid. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the selective antibiotic. Grow at 37°C with shaking until the culture is saturated.

  • Main Culture: Inoculate 1 L of LB medium (supplemented with antibiotic) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

  • Incubation: Continue to incubate the culture at 20°C with shaking for 16-18 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of Soluble His-tagged mAOX1 (Native Conditions)
  • Cell Lysis:

    • Resuspend the cell pellet from a 1 L culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the suspension on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

  • Affinity Chromatography (Ni-NTA):

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect fractions.

  • Buffer Exchange:

    • Pool the fractions containing mAOX1 (identified by SDS-PAGE).

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column to remove imidazole.

  • Further Purification (Optional):

    • For higher purity, the protein can be further purified by size-exclusion chromatography (e.g., Superose 12 column) followed by another affinity step (e.g., benzamidine sepharose).[2]

Protocol 3: Solubilization and On-Column Refolding of His-tagged mAOX1 from Inclusion Bodies
  • Inclusion Body Isolation:

    • Perform cell lysis as in Protocol 2, Step 1.

    • After centrifugation, discard the supernatant. Resuspend the pellet (containing inclusion bodies) in Lysis Buffer with 1% Triton X-100.

    • Centrifuge again at 15,000 x g for 15 minutes. Repeat this wash step twice to remove membrane contaminants.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Denaturing Binding Buffer (100 mM NaH2PO4, 10 mM Tris, 8 M urea, pH 8.0).

    • Stir for 1 hour at room temperature to solubilize the protein.

    • Centrifuge at 15,000 x g for 30 minutes to pellet any remaining insoluble material.

  • On-Column Refolding:

    • Equilibrate a Ni-NTA column with Denaturing Binding Buffer.

    • Load the solubilized protein onto the column.

    • Wash the column with Denaturing Wash Buffer (100 mM NaH2PO4, 10 mM Tris, 8 M urea, pH 6.3).

    • To refold the protein, wash the column with a linear gradient of urea from 8 M to 0 M in a buffer of 100 mM NaH2PO4, 10 mM Tris, pH 7.5.

    • Wash the column with Native Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the refolded protein with Native Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

Protocol 4: Aldehyde Oxidase Activity Assay (Spectrophotometric)

This protocol is based on the oxidation of a substrate, leading to a change in absorbance.

  • Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

    • Substrate: A suitable substrate for mAOX1, for example, 100 µM phenanthridine.

    • Enzyme: Purified mAOX1 diluted in Assay Buffer.

  • Procedure:

    • In a quartz cuvette, mix the Assay Buffer and the substrate solution.

    • Initiate the reaction by adding a small volume of the diluted enzyme solution.

    • Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 322 nm for phenanthridine) using a spectrophotometer.[2]

    • The rate of reaction is calculated from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of the product.

    • One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Data Presentation

Table 1: Example Purification of Recombinant Human AOX1 from a 1 L E. coli Culture

This table provides an example of the expected outcomes at different stages of purification. Actual values will vary depending on expression levels and purification efficiency.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purity Fold
Crude Lysate 500500.11001
Ni-NTA Eluate 15352.337023.3
Size Exclusion 5255.05050

Note: The specific activity of recombinant mAOX1 expressed in E. coli may be significantly lower than the native enzyme. One study reported that recombinant mAOX3 was purified in a 30% active form compared to the native protein. Another study on human AOX1 reported a yield of approximately 5-15 nmol of purified enzyme from 1 L of culture.[5]

Visualizations

experimental_workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation into E. coli culture Cell Culture & Induction transformation->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis Cell Pellet clarification Clarification (Centrifugation) lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity Soluble Lysate sec Size-Exclusion Chromatography affinity->sec Eluted Fractions sds_page SDS-PAGE affinity->sds_page Purity Check storage Buffer Exchange & Storage sec->storage Pure Protein sec->sds_page Purity Check activity_assay Activity Assay storage->activity_assay Functional Check

Caption: Experimental workflow for the purification of mAOX1.

troubleshooting_tree start Start Purification check_expression Check Expression (SDS-PAGE of whole cell lysate) start->check_expression no_expression No Expression Band check_expression->no_expression No expression_ok Expression Band Present check_expression->expression_ok Yes optimize_expression Troubleshoot Expression: - Codon Optimization - Different Strain/Vector - Check Inducer no_expression->optimize_expression check_solubility Check Solubility (SDS-PAGE of soluble/insoluble fractions) expression_ok->check_solubility insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble purify_denaturing Purify under Denaturing Conditions & Refold insoluble->purify_denaturing optimize_solubility Troubleshoot Solubility: - Lower Temperature - Reduce Inducer - Co-express Chaperones insoluble->optimize_solubility purify_native Purify under Native Conditions soluble->purify_native check_activity Check Enzyme Activity purify_native->check_activity purify_denaturing->check_activity activity_ok Activity is Acceptable check_activity->activity_ok Yes low_activity Low/No Activity check_activity->low_activity No optimize_activity Troubleshoot Activity: - Check Cofactors - Optimize Refolding - Verify Assay Conditions low_activity->optimize_activity

Caption: Troubleshooting decision tree for mAOX1 purification.

References

Optimizing Analytical Methods with Factorial Design: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the optimization of analytical methods is a critical step to ensure robust and reliable data. Factorial design of experiments (DoE) is a powerful statistical approach for efficiently evaluating the impact of multiple factors and their interactions on an analytical method's performance. This guide provides troubleshooting advice and frequently asked questions to assist you in applying factorial design to your analytical method optimization.

Frequently Asked Questions (FAQs)

Q1: What is factorial design and why is it beneficial for optimizing analytical methods?

Factorial design is a structured experimental strategy that involves simultaneously varying multiple factors (independent variables) to observe their effects on a response (dependent variable).[1] In the context of analytical method development, this approach allows for the systematic investigation of parameters like mobile phase composition, pH, temperature, and flow rate to optimize responses such as peak resolution, retention time, and peak area.[2][3] A key advantage of factorial design over the traditional one-factor-at-a-time (OFAT) approach is its ability to identify interactions between factors, which is crucial for understanding the true robustness of a method.[1][2]

Q2: What is the difference between a full factorial and a fractional factorial design?

A full factorial design includes all possible combinations of the selected factors at their different levels.[4] For instance, a 2³ full factorial design involves three factors, each at two levels, resulting in 2x2x2 = 8 experimental runs.[4] A fractional factorial design is a more economical option that uses a carefully chosen subset of the runs from a full factorial design.[5] This is particularly useful when screening a large number of factors to identify the most significant ones, though it may lead to the confounding of some effects.[5]

Q3: How do I select the appropriate factors and levels for my experiment?

The selection of factors and their respective levels (the specific values of the factors) should be based on prior knowledge of the analytical method and the analytes.[6] For example, in High-Performance Liquid Chromatography (HPLC) method development, common factors include the percentage of organic solvent in the mobile phase, the pH of the buffer, and the column temperature.[7] The levels should be chosen to span a range that is likely to encompass the optimal conditions. It's important to select realistic and achievable levels within the operational limits of your instrumentation.

Q4: What are main effects and interaction effects?

A main effect is the effect of an individual factor on the response, averaged across the levels of the other factors.[1] An interaction effect occurs when the effect of one factor on the response is dependent on the level of another factor.[2] For example, the effect of changing the mobile phase pH on peak resolution might be different at a high column temperature compared to a low one. Identifying and understanding interactions is a primary advantage of using factorial designs.[2]

Q5: How do I interpret the results of a factorial design experiment?

The results of a factorial design are typically analyzed using statistical software to generate outputs like Pareto charts, main effects plots, and interaction plots.[8] A Pareto chart helps to visualize the magnitude and significance of the main and interaction effects.[8] Main effects plots show the average change in the response when a factor is changed from its low to high level.[1] Interaction plots are crucial for visualizing how the effect of one factor changes at different levels of another; non-parallel lines in an interaction plot suggest a significant interaction.[1]

Q6: What are some common software tools for designing and analyzing factorial experiments?

Several software packages are available to facilitate the design and analysis of factorial experiments. Some commonly used options in the pharmaceutical and research industries include:

  • Minitab : Offers a user-friendly interface for creating and analyzing various types of factorial designs.[4][8]

  • Design-Expert® : A specialized software for DoE that provides a wide range of design and analysis tools.[3]

  • JMP : A statistical software from SAS that includes comprehensive DoE capabilities.[4]

  • MODDE® : A DoE software package that supports a Quality by Design (QbD) approach to product and process development.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of analytical methods using factorial design, covering both experimental and statistical challenges.

Problem Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH for the analyte's pKa.- Secondary interactions between the analyte and the stationary phase.- Column overload.[9]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Consider a different column chemistry or add a competing base or acid to the mobile phase.- Reduce the sample concentration or injection volume.[9]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Leaks in the HPLC system.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Systematically check for leaks at all fittings and connections.
High System Backpressure - Blockage in the column or in-line filter.- Precipitation of buffer salts in the mobile phase.[10]- Reverse-flush the column (if permissible by the manufacturer).- Replace the in-line filter or column frit.- Ensure the buffer concentration is below its solubility limit in the mobile phase mixture.[10]
Poor Model Fit (Low R-squared value) - The chosen model (e.g., linear) does not adequately describe the relationship between factors and response.- High level of experimental error or noise.[11]- Consider adding center points to the design to check for curvature and potentially fit a quadratic model.- Review the experimental procedure to identify and minimize sources of variability.- Ensure all experimental runs were performed according to the randomized design.
Insignificant Factors - The factor has no real effect on the response within the tested range.- The range of levels chosen for the factor was too narrow.- If a factor and its interactions are consistently insignificant, it may be removed from the model to simplify it; however, this should be done with caution.[12][13]- If there is a strong theoretical reason for the factor to be significant, consider re-running the experiment with a wider range of levels.
Complex or Difficult-to-Interpret Interactions - Higher-order interactions (e.g., three-way interactions) can be challenging to visualize and explain from a chemical standpoint.[14]- Focus on interpreting the significant two-way interactions first, as these are often the most practically relevant.[14]- Use interaction plots to visualize the relationships.- Consider if the interaction reveals a specific set of conditions where the method is most robust or, conversely, most sensitive to change.
Aliasing/Confounding of Effects (in Fractional Factorial Designs) - The design resolution is too low, causing main effects to be confounded with two-factor interactions, or two-factor interactions with other two-factor interactions.- Understand the alias structure of your chosen fractional factorial design before starting the experiment.- If a main effect appears significant, consider the possibility that it is aliased with a significant two-factor interaction.- If aliasing is a major concern, a higher-resolution design or a full factorial design may be necessary.

Experimental Protocol: Optimization of an HPLC Method for the Analysis of Valsartan

This protocol provides an example of a 3² full factorial design for the optimization of an HPLC method for the determination of valsartan.[3]

1. Objective: To optimize the HPLC method parameters to achieve the best combination of peak area, tailing factor, and theoretical plates.

2. Factors and Levels: A 3² full factorial design will be used with two factors, each at three levels.

FactorLevel -1 (Low)Level 0 (Center)Level +1 (High)
A: Flow Rate (mL/min) 0.81.01.2
B: Wavelength (nm) 240250260

3. Responses:

  • R1: Peak Area

  • R2: Tailing Factor

  • R3: Number of Theoretical Plates (NTP)

4. Experimental Design Matrix: A total of 9 experimental runs will be performed in a randomized order.

Run OrderStandard OrderFactor A: Flow Rate (mL/min)Factor B: Wavelength (nm)Response R1: Peak AreaResponse R2: Tailing FactorResponse R3: NTP
110.8 (-1)240 (-1)
221.0 (0)240 (-1)
331.2 (+1)240 (-1)
440.8 (-1)250 (0)
551.0 (0)250 (0)
661.2 (+1)250 (0)
770.8 (-1)260 (+1)
881.0 (0)260 (+1)
991.2 (+1)260 (+1)

5. HPLC Method Parameters (to be kept constant):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 20 mM Ammonium Formate : Acetonitrile (57:43 v/v), pH 3.0[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Standard Solution: Valsartan in mobile phase

6. Procedure:

  • Prepare the mobile phase and standard solutions.

  • Set up the HPLC system with the specified constant parameters.

  • Perform the 9 experimental runs in the randomized order indicated in the design matrix. For each run, set the Flow Rate and Wavelength according to the specified levels.

  • Inject the valsartan standard solution and record the chromatogram.

  • For each chromatogram, determine the peak area, tailing factor, and number of theoretical plates.

  • Record the responses in the experimental design matrix.

7. Data Analysis:

  • Enter the factors and responses into a statistical software package (e.g., Minitab, Design-Expert®).

  • Analyze the results for each response to determine the significance of the main effects (Flow Rate, Wavelength) and the interaction effect (Flow Rate * Wavelength).

  • Generate and interpret main effects plots, interaction plots, and contour plots to visualize the relationship between the factors and responses.

  • Use the software's response optimizer to find the combination of factor levels that provides the most desirable outcome for all responses simultaneously.

Visualizations

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase define_obj Define Objective select_factors Select Factors & Levels define_obj->select_factors select_response Select Responses select_factors->select_response choose_design Choose Factorial Design select_response->choose_design create_matrix Create Design Matrix choose_design->create_matrix randomize_runs Randomize Run Order create_matrix->randomize_runs perform_exp Perform Experiments randomize_runs->perform_exp collect_data Collect Data perform_exp->collect_data stat_analysis Statistical Analysis collect_data->stat_analysis interpret_results Interpret Results stat_analysis->interpret_results optimize Optimize Response interpret_results->optimize validate Validate Optimal Conditions optimize->validate

Caption: Workflow for optimizing an analytical method using factorial design.

logical_relationships F1 Factor A (e.g., Flow Rate) Resp Response (e.g., Peak Area) F1->Resp Main Effect A Interaction Interaction (A x B) F1->Interaction F2 Factor B (e.g., Wavelength) F2->Resp Main Effect B F2->Interaction Interaction->Resp Interaction Effect

Caption: Logical relationships between factors, interactions, and the response.

troubleshooting_tree start Problem Encountered is_chromatographic Chromatographic Issue? start->is_chromatographic is_statistical Statistical Issue? start->is_statistical peak_shape Poor Peak Shape? is_chromatographic->peak_shape model_fit Poor Model Fit? is_statistical->model_fit retention Inconsistent Retention? peak_shape->retention No solve_peak Adjust pH, change column, or reduce sample load. peak_shape->solve_peak Yes pressure High Backpressure? retention->pressure No solve_retention Check mobile phase, temperature, and for leaks. retention->solve_retention Yes solve_pressure Flush column, replace filter. pressure->solve_pressure Yes insignificant Insignificant Factors? model_fit->insignificant No solve_model Add center points, check for curvature, review for error. model_fit->solve_model Yes interaction Complex Interactions? insignificant->interaction No solve_insignificant Consider removing from model or re-testing with wider levels. insignificant->solve_insignificant Yes solve_interaction Focus on 2-way interactions, use interaction plots. interaction->solve_interaction Yes

Caption: Decision tree for troubleshooting factorial design experiments.

References

Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during bioanalytical method validation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in bioanalysis?

A1: Matrix effects refer to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1][3] These effects are a major concern in quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What are the primary causes of matrix effects?

A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[2] Common culprits include phospholipids, salts, proteins, and metabolites.[3][4] Exogenous substances, such as dosing vehicles and anticoagulants, can also contribute to matrix effects.[4] For example, phospholipids are a major source of matrix effects in plasma and serum samples because they are abundant and can suppress the analyte's signal.[3][5]

Q3: What is the difference between ion suppression and ion enhancement?

A3:

  • Ion Suppression: This is a more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a weaker signal.[6][7] This can occur when matrix components compete with the analyte for charge in the ion source or alter the physical properties of the droplets during the electrospray process.[2][6][7]

  • Ion Enhancement: This is a less frequent effect where the presence of matrix components increases the ionization efficiency of the analyte, resulting in a stronger signal.[1][6]

Both effects are undesirable as they can lead to inaccurate quantification of the analyte.[1]

Q4: Why is it critical to evaluate matrix effects during method validation?

Q5: How do regulatory agencies like the EMA and FDA recommend evaluating matrix effects?

A5: Regulatory bodies mandate the assessment of matrix effects to ensure data reliability. The European Medicines Agency (EMA) guideline suggests that matrix effects should be investigated using at least six different lots of blank matrix from individual donors.[8][11] The matrix factor (MF) and the internal standard (IS) normalized MF should be calculated for each lot at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF across the lots should not be greater than 15%.[8][11] The FDA guidance has similar principles, emphasizing that matrix effects should be evaluated to ensure they do not compromise the integrity of the analytical data.[9]

Troubleshooting Guide

Problem: I am observing significant and variable ion suppression. How can I identify the source and mitigate it?

Solution:

Significant and variable ion suppression is a common challenge. A systematic approach is required to identify the cause and implement an effective solution.

Step 1: Confirm and Quantify the Matrix Effect First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF). This will confirm the extent of suppression and its variability between different matrix lots.

Step 2: Identify the Source of Interference The most common source of ion suppression in plasma or serum is phospholipids.[3][5] You can use a post-column infusion experiment to identify the retention time regions where suppression occurs. By injecting an extracted blank matrix, you can observe dips in the baseline signal of a continuously infused analyte, indicating at what times matrix components are eluting and causing suppression.[1][4]

Step 3: Mitigate the Matrix Effect Based on your findings, you can implement one or more of the following strategies:

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis.

    • Liquid-Liquid Extraction (LLE): Can be very effective at removing phospholipids and other interferences.[12][13]

    • Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences while retaining the analyte.[6][12] There are also specialized SPE cartridges designed for phospholipid removal.

    • Protein Precipitation (PPT): While simple, it is often the least effective method for removing phospholipids and may require further cleanup steps.[12][13]

  • Improve Chromatographic Separation: Adjust your HPLC/UPLC method to separate the analyte from the interfering matrix components.[6][14] This can be achieved by:

    • Modifying the mobile phase gradient.

    • Changing the analytical column to one with a different chemistry (e.g., a mixed-mode column).[1]

    • Using a divert valve to send the highly contaminated portions of the eluent to waste instead of the mass spectrometer.[15]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for an internal standard as it has nearly identical chemical properties and chromatographic behavior to the analyte. It will experience the same degree of ion suppression or enhancement, allowing for accurate correction. However, it is crucial that the SIL-IS co-elutes perfectly with the analyte, as even slight shifts in retention time can lead to differential matrix effects.

Problem: My internal standard (IS) is not adequately compensating for the matrix effect.

Solution:

This typically occurs when the IS and the analyte are affected differently by the matrix components.

  • Verify Co-elution: Ensure that the analyte and the IS have identical retention times. Even for stable isotope-labeled internal standards, chromatographic differences can occur (the "isotope effect"), leading to different degrees of ion suppression.

  • Evaluate IS in Matrix: Assess the matrix factor for your IS independently. If the IS shows significantly different or more variable suppression than the analyte, it is not a suitable choice.

  • Switch to a SIL-IS: If you are using an analog IS, switching to a stable isotope-labeled version of your analyte is the most robust solution.[16] SIL-ISs are considered the gold standard for compensating for matrix effects.[16]

Problem: I see good results with some lots of biological matrix, but poor accuracy and precision with others.

Solution:

This indicates lot-to-lot variability in the matrix, which is a common issue.

  • Increase the Number of Lots Tested: During method validation, it is crucial to test a sufficient number of individual matrix lots (at least 6 are recommended by the EMA) to ensure the method is robust.[8]

  • Re-evaluate Sample Cleanup: The variability suggests that your current sample preparation method is not sufficiently removing the interfering components that differ between lots. Consider a more rigorous cleanup method like SPE or LLE.[12]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help compensate for consistent matrix effects, but may not fully address lot-to-lot variability.[6] The use of a reliable SIL-IS is still the best approach to handle this issue.[15]

Experimental Protocols & Data Presentation

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

This method is used to quantitatively determine the extent of matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and IS at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and IS into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF):

      • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

Data Presentation:

The results should be summarized in a table to clearly present the findings from different matrix lots.

Matrix LotAnalyte Conc.Analyte Response (Set A)Analyte Response (Set B)Analyte MFIS MFIS-Normalized MF
1Low105,00085,0000.810.830.98
1High1,010,000820,0000.810.820.99
2Low104,50079,0000.760.780.97
2High1,025,000785,0000.770.790.97
.....................
6Low105,20088,0000.840.850.99
6High1,015,000845,0000.830.840.99
Mean 0.98
%CV 1.2%

Acceptance Criteria (per EMA): The CV of the IS-normalized MF from the 6 lots should not be greater than 15%.[8][11]

Visualizations

MatrixEffectWorkflow Workflow for Matrix Effect Assessment start Start: Method Development prep_samples Prepare Samples (Set A: Neat, Set B: Post-Spiked) start->prep_samples run_lcms Analyze via LC-MS/MS prep_samples->run_lcms calculate_mf Calculate Matrix Factor (MF) and IS-Normalized MF run_lcms->calculate_mf evaluate_criteria Evaluate Results: Is CV of IS-Normalized MF <= 15%? calculate_mf->evaluate_criteria pass Validation Passed (No significant variable matrix effect) evaluate_criteria->pass Yes fail Validation Failed (Significant variable matrix effect) evaluate_criteria->fail No troubleshoot Troubleshoot & Optimize fail->troubleshoot optimize_sample_prep Optimize Sample Prep (SPE, LLE) troubleshoot->optimize_sample_prep Mitigation Strategy optimize_chromo Optimize Chromatography troubleshoot->optimize_chromo Mitigation Strategy use_sil_is Implement SIL-IS troubleshoot->use_sil_is Mitigation Strategy optimize_sample_prep->prep_samples optimize_chromo->prep_samples use_sil_is->prep_samples

Caption: Workflow for assessing and addressing matrix effects.

TroubleshootingIonSuppression Troubleshooting Logic for Ion Suppression start Problem: Significant Ion Suppression Detected is_is_tracking Is an IS used and is it tracking the analyte? start->is_is_tracking no_is No / Poor Tracking is_is_tracking->no_is No yes_is Yes, but suppression is still too high is_is_tracking->yes_is Yes implement_sil Implement a co-eluting Stable Isotope-Labeled IS (SIL-IS) no_is->implement_sil optimize_method Further Method Optimization Required yes_is->optimize_method revalidate Re-evaluate Matrix Effect implement_sil->revalidate improve_cleanup Improve Sample Cleanup (e.g., switch from PPT to SPE/LLE) optimize_method->improve_cleanup improve_separation Improve Chromatographic Separation (e.g., modify gradient, change column) optimize_method->improve_separation improve_cleanup->revalidate improve_separation->revalidate

Caption: Decision tree for troubleshooting ion suppression.

References

Validation & Comparative

Comparative Guide to the Analytical Method Validation for 6-Methoxycyclodecan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two potential analytical methods for the quantitative determination of 6-Methoxycyclodecan-1-one, a key intermediate in various synthetic processes. The validation of these methods is crucial to ensure the quality, reliability, and consistency of analytical results in research and drug development. The proposed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparison of Analytical Methods

Two primary analytical techniques are proposed for the validation of this compound: GC-MS and HPLC-MS. The choice between these methods will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for the analysis of volatile and thermally stable compounds.[4][5][6] Given the likely volatility of this compound, GC-MS is a suitable candidate method. It often provides excellent separation and sensitivity.[4][5]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A versatile and widely used technique in pharmaceutical analysis.[2][7] It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. HPLC-MS offers high sensitivity and selectivity and is applicable to a wide range of compounds.[2][8][9]

The following tables summarize the proposed validation parameters for each method. The data presented is hypothetical but representative of typical performance for these types of analyses.

Table 1: Comparison of Validation Parameters
Validation ParameterGC-MS MethodHPLC-MS MethodICH Guideline/Acceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.No interference from blank and placebo at the retention time of the analyte.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1][10]
Linearity (r²) ≥ 0.998≥ 0.999Correlation coefficient (r²) should be close to 1.
Range (µg/mL) 0.1 - 250.05 - 50The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%The precision of the method under the same operating conditions over a short interval of time.[10]
- Intermediate Precision≤ 3.0%≤ 2.5%The precision of the method within the same laboratory over different days, with different analysts, or with different equipment.[10]
Limit of Detection (LOD) (µg/mL) 0.030.015The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 0.10.05The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Controlled variations in flow rate, temperature program, and injection volume show no significant effect on results.Controlled variations in mobile phase composition, flow rate, column temperature, and injection volume show no significant effect on results.The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[10]

Experimental Protocols

Detailed methodologies for the validation of the GC-MS and HPLC-MS methods are provided below.

GC-MS Method Validation Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • MS Detection: Electron Ionization (EI) mode, monitoring characteristic ions for this compound.

Validation Procedures:

  • Specificity: Inject blank (diluent), placebo, and a spiked sample solution to demonstrate no interference at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound in the range of 0.1 to 25 µg/mL. Inject each solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • LOD and LOQ: Determine the Limit of Detection and Limit of Quantitation based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±10%, initial oven temperature ±5°C) and assess the impact on the results.

HPLC-MS Method Validation Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent

  • Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent

  • Mobile Phase: A) 0.1% Formic acid in Water; B) 0.1% Formic acid in Acetonitrile

  • Ionization Source: Electrospray Ionization (ESI) in positive mode

Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program: Start with 50% B, hold for 1 min, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 2 min.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of the protonated molecule [M+H]⁺.

Validation Procedures:

  • Specificity: Inject blank (diluent), placebo, and a spiked sample solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound in the range of 0.05 to 50 µg/mL. Inject each solution in triplicate and create a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Analyze spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and/or using a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or using the standard deviation of the y-intercept and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C) and evaluate the effect on the analytical results.

Visualizations

The following diagrams illustrate the general workflows for the validation of the analytical methods described.

GC_MS_Validation_Workflow start Method Development & Optimization specificity Specificity (Blank, Placebo, Spiked Sample) start->specificity linearity Linearity (Calibration Curve) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: GC-MS analytical method validation workflow.

HPLC_MS_Validation_Workflow start Method Development & Optimization specificity Specificity (Blank, Placebo, Spiked Sample) start->specificity linearity Linearity (Calibration Curve) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: HPLC-MS analytical method validation workflow.

Method_Comparison_Logic analyte This compound volatile Is the analyte volatile & thermally stable? analyte->volatile gcms GC-MS Method volatile->gcms Yes hplcms HPLC-MS Method volatile->hplcms No decision Select Appropriate Method gcms->decision hplcms->decision

Caption: Decision logic for selecting an analytical method.

References

A Comparative Analysis of 6-Methoxycyclodecan-1-one with Other Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the hypothetical macrocyclic musk, 6-Methoxycyclodecan-1-one, with established and commercially significant macrocyclic musks. The objective is to offer a framework for evaluating novel musk compounds by comparing their critical performance attributes against industry benchmarks. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key performance assays.

Introduction to Macrocyclic Musks

Macrocyclic musks are a class of synthetic aroma compounds characterized by a large ring structure, typically containing 15 to 17 carbon atoms. They are highly valued in the fragrance industry for their pleasant, clean, and sensual musk odor, as well as their excellent fixative properties. Unlike earlier classes of synthetic musks, such as nitro-musks and polycyclic musks, macrocyclic musks generally possess a more favorable safety and environmental profile. This analysis will focus on the key performance indicators of macrocyclic musks: odor threshold, substantivity, and vapor pressure, using Muscone, Exaltolide, Habanolide, Ambrettolide, and Civetone as comparative benchmarks.

Hypothetical Profile of this compound

For the purpose of this guide, this compound is a hypothetical macrocyclic ketone with a 10-membered ring, a ketone functional group at position 1, and a methoxy group at position 6. Its performance characteristics are not empirically determined but will be theoretically positioned within the comparative landscape of established macrocyclic musks.

Comparative Performance Data

The following table summarizes the key quantitative performance data for a selection of well-characterized macrocyclic musks. This data provides a basis for understanding the structure-activity relationships that govern the olfactory properties of these compounds.

CompoundChemical StructureMolecular Weight ( g/mol )Odor ProfileOdor Detection Threshold (ng/L in air)Vapor Pressure (Pa @ 20°C)Substantivity on Blotter (hours)
This compound (Hypothetical)184.28(Theoretical)---
Muscone (R)-3-Methylcyclopentadecan-1-one238.41Musky, animalic, rich4.5[1]-> 400
Exaltolide® Oxacyclohexadecan-2-one240.39Musky, sweet, powdery1000 - 4000 (ppb)0.04336[2]
Habanolide® Oxacyclohexadec-12-en-2-one238.37Musky, elegant, slightly woody0.50.0053> 400
Ambrettolide Oxacycloheptadec-10-en-2-one252.40Musky, fruity, ambrette seed-< 0.133> 720[3][4]
Civetone (Z)-Cycloheptadec-9-en-1-one250.42Fecal, animalic, musky (at high dilution)-0.0133> 300[5][6]

Note: Odor thresholds and vapor pressures can vary depending on the experimental method and conditions. Substantivity is also highly dependent on the substrate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and comparative evaluation of new compounds.

Odor Threshold Determination by Dynamic Dilution Olfactometry

This method determines the lowest concentration of a substance in the air that can be detected by a panel of human assessors.

Apparatus:

  • Dynamic dilution olfactometer

  • Odor-free air supply

  • Sample delivery system

  • Panel of qualified and screened human assessors (typically 8-12)

Procedure:

  • Panelist Screening: Assessors are screened for their olfactory acuity using a standard reference odorant (e.g., n-butanol).

  • Sample Preparation: The musk compound is prepared in a suitable solvent (e.g., ethanol or dipropylene glycol) at a known concentration.

  • Dilution Series: The olfactometer presents a series of dilutions of the odorant in odor-free air to the panelists in ascending order of concentration.

  • Forced-Choice Presentation: At each dilution step, three sniffing ports are presented to the panelist: two contain odor-free air, and one contains the diluted odorant. The panelist must choose the port they believe contains the odorant.

  • Threshold Determination: The individual's detection threshold is calculated as the geometric mean of the concentration at which they last failed to detect the odor and the concentration at which they first correctly detected it. The panel's threshold is the geometric mean of the individual thresholds.

Substantivity Evaluation on Fabric

This protocol assesses the longevity of a fragrance on a textile substrate.

Materials:

  • Cotton swatches (standardized size and weight)

  • Unfragranced laundry detergent base

  • Washing machine

  • Line-drying area with controlled airflow and temperature

  • Panel of trained sensory assessors

Procedure:

  • Sample Preparation: The macrocyclic musk is incorporated into the unfragranced detergent base at a specified concentration (e.g., 0.2% w/w).

  • Washing Cycle: The cotton swatches are washed with the scented detergent under standardized conditions (e.g., water temperature, wash cycle duration, rinse cycles).

  • Drying: The washed swatches are line-dried in a controlled environment.

  • Sensory Evaluation: At specified time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) after drying, the sensory panel evaluates the odor intensity of the swatches.

  • Data Analysis: The odor intensity is rated on a labeled magnitude scale. The substantivity is reported as the time at which the odor intensity falls below a predetermined level.

Substantivity Evaluation on Skin

This method evaluates the longevity of a fragrance when applied to human skin.

Materials:

  • Fragrance solution (e.g., 1% of the musk in ethanol)

  • Panel of human volunteers with cleansed and unscented skin

  • Controlled environment (temperature and humidity)

Procedure:

  • Application: A standardized amount of the fragrance solution is applied to a designated area on the forearm of each panelist.

  • Evaluation Intervals: At specified time points (e.g., 0, 1, 2, 4, 6, 8, 12 hours) after application, trained evaluators assess the odor intensity directly from the panelists' skin.

  • Odor Intensity Rating: The evaluators rate the odor intensity on a standardized scale.

  • Data Analysis: The substantivity is determined by the time it takes for the fragrance intensity to decrease to a pre-defined point.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the generalized olfactory signaling pathway for macrocyclic musks and a typical experimental workflow for their comparative analysis.

G Olfactory Signaling Pathway for Macrocyclic Musks odorant Macrocyclic Musk Odorant receptor Olfactory Receptor (G-Protein Coupled Receptor) odorant->receptor Binding g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ATP to cAMP Conversion adenylyl_cyclase->cAMP cng_channel cAMP-gated Ion Channel (CNG) Opening cAMP->cng_channel ca_cl_channel Ca2+-activated Cl- Channel Opening cng_channel->ca_cl_channel Ca2+ influx depolarization Neuron Depolarization cng_channel->depolarization Na+ and Ca2+ influx ca_cl_channel->depolarization Cl- efflux action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

Caption: Generalized olfactory signal transduction cascade for macrocyclic musks.

G Experimental Workflow for Comparative Analysis of Macrocyclic Musks cluster_synthesis Compound Preparation cluster_performance Performance Evaluation cluster_receptor Receptor Interaction synthesis Synthesis of This compound purification Purification and Characterization (GC-MS, NMR) synthesis->purification odor_threshold Odor Threshold Determination purification->odor_threshold substantivity Substantivity Testing (Fabric and Skin) purification->substantivity vapor_pressure Vapor Pressure Measurement purification->vapor_pressure receptor_assay Olfactory Receptor Binding/Activation Assay purification->receptor_assay data_analysis Comparative Data Analysis odor_threshold->data_analysis substantivity->data_analysis vapor_pressure->data_analysis receptor_assay->data_analysis report Publish Comparison Guide data_analysis->report

Caption: A typical experimental workflow for the comparative analysis of a novel macrocyclic musk.

References

Spectroscopic Analysis for the Structural Confirmation of 6-Methoxycyclodecan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic techniques for the structural confirmation of 6-Methoxycyclodecan-1-one. It offers a detailed examination of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside a comparison with alternative analytical methods. Experimental protocols and data are presented to support researchers in the structural elucidation of this and similar macrocyclic compounds.

Spectroscopic Data Comparison

The structural confirmation of this compound, a macrocyclic ketone, relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into the molecular framework, functional groups, and connectivity of the atoms.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR spectra are predicted to exhibit the following chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Description of Expected Signal
C1 (C=O)-212.9Ketone carbonyl carbon, deshielded.
C2, C102.4 - 2.640.5Methylene protons alpha to the ketone, appearing as a multiplet.
C3, C91.5 - 1.724.2Methylene protons beta to the ketone.
C4, C81.3 - 1.525.8Methylene protons.
C5, C71.4 - 1.632.1Methylene protons adjacent to the methoxy-bearing carbon.
C63.5 - 3.778.3Methine proton adjacent to the methoxy group, deshielded.
OCH₃3.356.4Methoxy group protons, appearing as a singlet.

Note: Predicted values are generated from standard NMR prediction software and may vary slightly from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorptions are expected in the following regions.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Ketone (C=O)Stretch1700 - 1715Strong, Sharp
Ether (C-O)Stretch1075 - 1150Strong
Alkane (C-H)Stretch2850 - 2960Medium to Strong

The C=O stretch for a ten-membered ring ketone is expected around 1705 cm⁻¹. The strong C-O stretching band confirms the presence of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.

Table 3: Expected Mass Spectrometry Data (Electron Ionization)

m/z Proposed Fragment Significance
184[M]⁺Molecular Ion
153[M - OCH₃]⁺Loss of the methoxy group
152[M - CH₃OH]⁺Loss of methanol
55[C₄H₇]⁺ or [C₃H₃O]⁺Common fragment from cyclic ketones[1]

The molecular ion peak at m/z 184 would confirm the molecular formula C₁₁H₂₀O₂. The fragmentation pattern is characterized by the loss of the methoxy group and subsequent rearrangements typical for cyclic ketones.[1]

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS form the core of structural elucidation, other techniques can provide complementary or definitive information, especially for complex structures like macrocycles.

Table 4: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations
1D NMR (¹H, ¹³C) Carbon-hydrogen framework, functional group environment.Readily available, provides detailed structural information.Can have overlapping signals in complex molecules.
2D NMR (COSY, HSQC, HMBC) Atom connectivity through bonds.Resolves signal overlap, establishes direct and long-range correlations.[2][3]Requires more instrument time and expertise for interpretation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Isomeric compounds can have similar fragmentation patterns.
X-ray Crystallography Absolute 3D structure in the solid state.Provides unambiguous structural determination.[4][5][6]Requires a suitable single crystal, which can be difficult to obtain.[5]

Experimental Workflows and Protocols

Spectroscopic Analysis Workflow

The logical flow for the structural confirmation of this compound using spectroscopic methods is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR 1D & 2D NMR Spectroscopy Purification->NMR IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data Confirmation Structural Confirmation IR_Data->Confirmation MS_Data->Confirmation NMR_Data->Confirmation

References

A Comparative Guide to the Performance Evaluation of 6-Methoxycyclodecan-1-one and Alternative Macrocyclic Musks in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Fragrance Development Professionals

This guide provides a comprehensive framework for evaluating the performance of 6-Methoxycyclodecan-1-one, a macrocyclic musk, within fragrance formulations. Due to the limited availability of public-facing performance data specifically for this compound, this document outlines established experimental protocols and presents a comparative analysis with well-characterized alternative macrocyclic musks. The methodologies and data presented herein serve as a robust guide for researchers to conduct internal evaluations and benchmark performance against industry-standard fragrance ingredients.

Macrocyclic ketones are highly valued in the fragrance industry for their substantive, warm, and sensual musk notes that also act as excellent fixatives, enhancing the longevity of a scent.[1] Compounds like Muscone, a 15-membered macrocyclic ketone, are prized for their complex aromas and remarkable tenacity.[1] The performance of these molecules is critical to the overall character and stability of a fragrance.

Comparative Performance Data of Macrocyclic Musks

The following table summarizes key performance indicators for a selection of commercially significant macrocyclic musks. This data, gathered from various industry and academic sources, provides a benchmark for the anticipated performance of novel compounds like this compound.

Compound CAS Number Molecular Weight ( g/mol ) Odor Profile Odor Threshold (ng/L in air) Tenacity on Skin (Hours) Application
Muscone 541-91-3238.42Sweet, warm, animalic musk~0.1> 24Fine Fragrance, Cosmetics
Civetone 542-46-1250.44Fecal, animalic, becoming floral/musky on dilution~0.2> 24Fine Fragrance
Ambrettolide 106-02-5254.41Sweet, musky, fruity, slightly ambrette seed-like~0.05> 48Fine Fragrance, Fabric Care
Ethylene Brassylate 105-95-3270.41Sweet, musky, floral, powdery~1.0> 24Functional Perfumery, Fabric Care
Globalide™ (Habanolide) 111879-80-2240.39Elegant, musky, slightly metallic and waxy~0.5> 24Fine Fragrance, Cosmetics

Note: Data for this compound is not publicly available and would need to be determined experimentally using the protocols outlined below.

Experimental Protocols for Fragrance Performance Evaluation

A thorough evaluation of a fragrance ingredient's performance involves a combination of analytical and sensory testing. These protocols are designed to provide quantitative and qualitative data on the odor characteristics, longevity, and stability of the molecule in a given formulation.

Olfactory Profile and Odor Threshold Determination

Objective: To characterize the odor profile of this compound and determine the lowest concentration at which it can be detected by the human nose.

Methodology: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[2][3] This allows for the identification of odor-active compounds in a mixture.[3]

Protocol:

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a column appropriate for fragrance analysis. The column separates the individual components of the sample based on their volatility and polarity.

  • Effluent Splitting: The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and an olfactory detection port (ODP).[4]

  • Olfactory Assessment: A trained sensory panelist or "nose" sniffs the effluent at the ODP and provides a description of the odor and its intensity as a function of time.

  • Data Analysis: The retention time of the odor event is correlated with the data from the conventional detector to identify the compound responsible. For odor threshold determination, a series of dilutions of the sample are analyzed, and the lowest concentration at which the odor is detected is recorded.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Sample Injection Column GC Column Separation Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID / Mass Spectrometer Splitter->FID_MS ODP Olfactory Detection Port (ODP) Splitter->ODP Chromatogram Chromatogram FID_MS->Chromatogram Olfactogram Olfactogram ODP->Olfactogram Correlation Data Correlation & Threshold Determination Chromatogram->Correlation Olfactogram->Correlation

Gas Chromatography-Olfactometry (GC-O) Workflow.
Fragrance Longevity and Substantivity Evaluation

Objective: To measure the persistence of the fragrance on a substrate, such as skin or fabric, over time. Substantivity is a key performance indicator, especially in applications like fabric softeners.[5]

Methodology: Sensory Panel Evaluation

Sensory analysis is a precise method to quantify human responses to stimuli like odor.[6]

Protocol:

  • Panel Selection and Training: A panel of trained assessors is selected based on their olfactory acuity and ability to consistently rate odor intensity.

  • Sample Application: A standardized amount of the fragrance formulation containing this compound is applied to the substrate (e.g., filter paper, fabric swatch, or forearm).

  • Timed Evaluation: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), the panelists evaluate the intensity of the fragrance.

  • Intensity Rating: Panelists rate the fragrance intensity using a labeled magnitude scale (LMS) or a similar validated scale.[6]

  • Data Analysis: The mean intensity ratings are plotted against time to generate an evaporation curve, which provides a quantitative measure of the fragrance's longevity.

Sensory_Evaluation_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Panel Select & Train Sensory Panel Application Apply Standardized Amount to Substrate Panel->Application Sample Prepare Fragrance Formulation Sample->Application Evaluation Evaluate Intensity at Timed Intervals (0, 1, 2, 4, 8, 24h) Application->Evaluation Rating Rate Intensity on a Labeled Magnitude Scale Evaluation->Rating Data Collect & Average Intensity Ratings Rating->Data Curve Plot Evaporation Curve (Intensity vs. Time) Data->Curve Longevity Determine Fragrance Longevity Curve->Longevity

References

"comparative analysis of dose-dependent neurotoxic response"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Dose-Dependent Neurotoxicity: An Analysis of Lead, Methylmercury, and 6-Hydroxydopamine

For researchers, scientists, and drug development professionals, understanding the dose-dependent neurotoxic response of various compounds is paramount for safety and efficacy assessments. This guide provides an objective comparison of the neurotoxic profiles of three well-studied agents: lead (Pb), methylmercury (MeHg), and 6-hydroxydopamine (6-OHDA), with a focus on their effects on the human neuroblastoma cell line, SH-SY5Y. The information presented is supported by experimental data from multiple studies.

Data Presentation: A Comparative Overview of Neurotoxicity

The following table summarizes the quantitative data on the dose-dependent neurotoxicity of lead, methylmercury, and 6-hydroxydopamine in SH-SY5Y cells. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values, which represent the concentration of a substance that reduces cell viability by 50%, are presented to facilitate a direct comparison of toxic potency. It is important to note that variations in experimental conditions across different studies can influence these values.

NeurotoxinIC50/EC50 (µM) in SH-SY5Y Cells (24h exposure)Key Neurotoxic Mechanisms
Lead (Pb) ~5 - 100Mimics calcium, disrupts neurotransmitter release, induces oxidative stress, and alters the blood-brain barrier.[1][2][3][4]
Methylmercury (MeHg) ~0.05 - 3Causes glutamate and calcium dyshomeostasis, generates reactive oxygen species (ROS), and leads to mitochondrial dysfunction.[5][6][7]
6-hydroxydopamine (6-OHDA) ~25 - 100Selectively taken up by dopaminergic neurons, where it generates ROS, inhibits the mitochondrial respiratory chain, and induces apoptosis.[8][9][10][11]

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible neurotoxicity studies. The following protocols are commonly employed for assessing the dose-dependent effects of neurotoxic compounds on cultured cells.

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells are frequently used due to their neuronal characteristics.

  • Culture Medium: Cells are typically maintained in a basal medium such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: For experiments, cells are seeded in multi-well plates (e.g., 96-well plates for viability assays). After allowing the cells to adhere and grow (typically 24 hours), the culture medium is replaced with fresh medium containing various concentrations of the neurotoxin. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[12]

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Incubation: Following the neurotoxin treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Measurement of Reactive Oxygen Species (ROS): DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[13][14][15][16][17]

  • Reagent Preparation: Prepare a stock solution of DCFH-DA (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution in a serum-free medium to the desired working concentration (e.g., 10-20 µM).

  • Cell Staining: After the desired neurotoxin exposure, wash the cells with warm PBS.

  • Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis: ROS levels are typically expressed as a fold change or percentage relative to the untreated control.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

G cluster_0 Neurotoxin Insult cluster_1 Cellular Stress Response cluster_2 Downstream Effects Neurotoxin Neurotoxin Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxin->Mitochondrial Dysfunction Oxidative Stress (ROS) Oxidative Stress (ROS) Neurotoxin->Oxidative Stress (ROS) Calcium Dysregulation Calcium Dysregulation Neurotoxin->Calcium Dysregulation Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Oxidative Stress (ROS)->Apoptosis Calcium Dysregulation->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death

Caption: Key signaling pathways in dose-dependent neurotoxicity.

G A Cell Seeding (SH-SY5Y) B Dose-Dependent Neurotoxin Treatment A->B C Incubation (e.g., 24 hours) B->C D Cell Viability Assay (MTT) C->D E ROS Measurement (DCFH-DA) C->E F Data Analysis (IC50/EC50 Calculation) D->F E->F

Caption: A typical experimental workflow for neurotoxicity assessment.

G Dose Dose Neurotoxic Effect Neurotoxic Effect Dose->Neurotoxic Effect increases Exposure Time Exposure Time Exposure Time->Neurotoxic Effect increases

Caption: Logical relationship of dose and time to neurotoxic effect.

References

A Comparative Guide to Analytical Method Validation for Standardization

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone for ensuring the safety, efficacy, and quality of drug products. This guide provides a comparative overview of common analytical techniques used for standardization, supported by experimental data and detailed protocols. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating the most appropriate analytical methods for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse of pharmaceutical analysis. However, advancements have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers significant improvements in speed and sensitivity. Alongside these chromatographic techniques, UV-Visible (UV-Vis) Spectrophotometry remains a simple and cost-effective alternative for certain applications.

The following tables present a summary of quantitative data from validation studies comparing these methods for the analysis of various drug substances.

Table 1: Comparison of HPLC and UPLC for the Analysis of Rivaroxaban

Validation ParameterHPLCUPLC
Linearity (Range) 2-6 µg/mL2-6 µg/mL
Correlation Coefficient (r²) 0.9990.999
Accuracy (% Recovery) 99.8% - 101.2%99.9% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Run Time ~15 min~3 min

Table 2: Comparison of HPLC and UV-Vis Spectrophotometry for the Analysis of Levofloxacin

Validation ParameterHPLCUV-Vis Spectrophotometry
Linearity (Range) 0.05-300 µg/mL0.05-300 µg/mL
Regression Equation y = 0.033x + 0.010y = 0.065x + 0.017
Correlation Coefficient (R²) 0.99910.9999
Accuracy (% Recovery) 96.37% - 110.96%96.00% - 99.50%

Table 3: Comparison of HPLC and UV-Vis Spectrophotometry for the Simultaneous Determination of Amoxicillin and Cloxacillin

Validation ParameterHPLCUV-Vis Spectrophotometry
Linearity (Range) 60.0 - 140.0 µg/mL60.0 - 140.0 µg/mL
Accuracy (% Recovery) Amoxicillin: 99.86 ± 0.69% Cloxacillin: 100.15 ± 0.71%Not specified
Precision (% RSD) < 0.5%< 1.0%

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the successful validation of any analytical method. Below are representative methodologies for key experiments performed during the validation of an HPLC method for the standardization of a drug substance.

Protocol 1: Validation of an HPLC Method for the Assay of Metformin Hydrochloride Tablets

1. Objective: To validate the HPLC method for the quantification of Metformin HCl in a tablet dosage form as per ICH Q2(R1) guidelines.

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

3. Reagents and Materials:

  • Metformin HCl reference standard

  • Metformin HCl tablets

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

4. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a specific ratio (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

5. Validation Parameters and Methodology:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Procedure: Inject the blank (mobile phase), placebo solution, standard solution, and sample solution.

    • Acceptance Criteria: No interference from the blank or placebo at the retention time of Metformin HCl.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five concentrations of Metformin HCl reference standard (e.g., 5-30 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: A correlation coefficient (r²) of not less than 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    • Procedure: The range is determined based on the linearity, accuracy, and precision data.

    • Acceptance Criteria: The specified range is suitable for the intended application.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Perform recovery studies by spiking a known amount of Metformin HCl reference standard into the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare and analyze each level in triplicate.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Procedure: Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

    • Acceptance Criteria: The LOQ should be adequate for the determination of the lowest expected concentrations of the analyte.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure: Introduce small variations in the mobile phase composition (e.g., ±2% organic phase), pH of the buffer (e.g., ±0.2 units), and flow rate (e.g., ±0.1 mL/min).

    • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Visualizations: Workflows and Logical Relationships

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate key aspects of analytical method validation and selection.

Experimental_Workflow_for_Analytical_Method_Validation cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Method_Development Method Development Optimization Optimization of Parameters Method_Development->Optimization Define_Parameters Define Validation Parameters (ICH Q2(R1)) Optimization->Define_Parameters Set_Acceptance_Criteria Set Acceptance Criteria Define_Parameters->Set_Acceptance_Criteria Specificity Specificity Set_Acceptance_Criteria->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Experimental workflow for analytical method validation.

Logical_Relationship_for_Analytical_Method_Selection cluster_criteria Selection Criteria Define_Analytical_Problem Define Analytical Problem (Analyte, Matrix, Purpose) Review_Literature Review Literature & Existing Methods Define_Analytical_Problem->Review_Literature Evaluate_Performance_Characteristics Evaluate Performance Characteristics Review_Literature->Evaluate_Performance_Characteristics Accuracy_Precision Accuracy & Precision Evaluate_Performance_Characteristics->Accuracy_Precision Sensitivity Sensitivity (LOD/LOQ) Evaluate_Performance_Characteristics->Sensitivity Specificity_Selectivity Specificity & Selectivity Evaluate_Performance_Characteristics->Specificity_Selectivity Speed_Cost Speed & Cost Evaluate_Performance_Characteristics->Speed_Cost Robustness_Ruggedness Robustness & Ruggedness Evaluate_Performance_Characteristics->Robustness_Ruggedness Select_Optimal_Method Select Optimal Analytical Method Accuracy_Precision->Select_Optimal_Method Sensitivity->Select_Optimal_Method Specificity_Selectivity->Select_Optimal_Method Speed_Cost->Select_Optimal_Method Robustness_Ruggedness->Select_Optimal_Method Method_Validation Proceed to Method Validation Select_Optimal_Method->Method_Validation

Caption: Logical relationship for analytical method selection.

Signaling_Pathway_of_Drug_Action_and_Standardization cluster_drug Drug Substance cluster_target Biological Target cluster_response Cellular Response cluster_standardization Standardization Focus API Active Pharmaceutical Ingredient (API) Receptor Receptor API->Receptor Binds to Enzyme Enzyme API->Enzyme Inhibits/ Activates Signal_Transduction Signal Transduction Receptor->Signal_Transduction Enzyme->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Effect Physiological Effect Gene_Expression->Physiological_Effect Identity Identity Identity->API Purity Purity Purity->API Potency Potency (Assay) Potency->API

Caption: Drug action pathway and the role of standardization.

A Researcher's Guide to C57BL/6 Mouse Substrains: Navigating Phenotypic and Genetic Divergence

Author: BenchChem Technical Support Team. Date: November 2025

The C57BL/6 mouse is the most widely used inbred strain in biomedical research, serving as a cornerstone for genetic modeling and preclinical studies. However, the widespread use and independent breeding of this strain have led to the establishment of distinct substrains, primarily C57BL/6J (B6J) from The Jackson Laboratory and C57BL/6N (B6N) from the National Institutes of Health. Decades of genetic drift have resulted in significant phenotypic and genetic differences between these and other substrains, impacting research outcomes in critical areas such as neuroscience, metabolism, and immunology. This guide provides a comparative analysis of key C57BL/6 stocks, offering experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate substrain for their studies and ensuring experimental reproducibility.

Genetic and Phenotypic Divergence: More Than Just a Name

The separation of the B6J and B6N colonies in 1951 has allowed for the accumulation of spontaneous mutations, leading to notable genetic variations.[1][2] These include single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and structural variants.[3][4] One of the most well-characterized differences is a spontaneous mutation in the nicotinamide nucleotide transhydrogenase (Nnt) gene in B6J mice, which is absent in B6N substrains.[5] This mutation, among others, contributes to a range of phenotypic differences that can significantly influence experimental results.[2][3] Researchers need to be aware of these variations as they can affect the penetrance and expressivity of engineered mutations.[3]

Comparative Analysis of Key Research Areas

The observed genetic drift between C57BL/6 substrains manifests in distinct phenotypes across various physiological systems. Below is a summary of key differences in neuroscience, metabolism, and immunology.

Neuroscience

Behavioral and neurological differences between C57BL/6 substrains are well-documented and can have a profound impact on the results of neurobehavioral studies.

Table 1: Comparative Behavioral and Neurological Phenotypes of C57BL/6 Substrains

PhenotypeC57BL/6JC57BL/6NOther SubstrainsReferences
Motor Coordination (Rotarod) Enhanced performance, longer latency to fall.Shorter latency to fall compared to B6J.C57BL/6NTac show shorter latencies than C57BL/6NCrl.[6]
Pain Sensitivity (Hot Plate & Tail Withdrawal) Markedly enhanced sensitivity to thermal pain (shorter latency).Lower sensitivity to thermal pain (longer latency).C57BL/6NTac have shorter latencies than C57BL/6NCrl.[6]
Fear and Anxiety (Fear Conditioning) Reduced level of conditional fear.Higher freezing levels in fear conditioning, suggesting greater fear memory.C57BL/6NCrl exhibit significantly more freezing than B6J and C57BL/6NHsd.[6][7]
Locomotor Activity (Open Field) Increased locomotor activity.Reduced locomotor activity compared to B6J.-[8][9]
Metabolism

Metabolic studies are significantly influenced by the choice of C57BL/6 substrain, largely due to the Nnt gene mutation in B6J mice.[5] This mutation affects mitochondrial function and redox balance.

Table 2: Comparative Metabolic Phenotypes of C57BL/6 Substrains

PhenotypeC57BL/6JC57BL/6NReferences
Glucose Homeostasis Impaired glucose tolerance and reduced insulin secretion.Normal glucose tolerance.[10][11][12]
Body Weight Lower body weight on both normal and high-fat diets.Higher body weight compared to B6J.[11][12]
Energy Expenditure Higher energy expenditure.Lower energy expenditure.[11]
Response to High-Fat Diet Robust weight gain and development of insulin resistance.-[5]
Immunology

The immune responses of C57BL/6 substrains also exhibit notable differences, which can be critical in studies of infectious diseases, autoimmunity, and inflammation.

Table 3: Comparative Immunological Phenotypes of C57BL/6 Substrains

PhenotypeC57BL/6JC57BL/6NReferences
T-cell Response Stronger proinflammatory T-cell (CD4+ and CD8+) response.Higher levels of anti-inflammatory CD4+ cells in the CNS in a model of experimental autoimmune encephalomyelitis (EAE).[13]
Response to Listeria monocytogenes -Stronger immune response.[4]
Experimental Autoimmune Encephalomyelitis (EAE) Severity More severe EAE phenotype.Reduced EAE severity.[13]
Gut Microbiota Different basal microbiota composition compared to B6N.Greater abundance of bacterial taxa associated with anti-inflammatory and immunoregulatory effects.[13]
Inflammatory Response in Colitis --[14]

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed and standardized experimental protocols are essential.

Rotarod Test for Motor Coordination

Objective: To assess motor coordination and balance.

Methodology:

  • Apparatus: An accelerating rotarod unit.

  • Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the trial.

  • Procedure:

    • Mice are placed on the rotating rod, which is initially set at a low, constant speed (e.g., 4 rpm).

    • The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded for each mouse.

    • Multiple trials are typically conducted with an inter-trial interval (e.g., 15 minutes).

  • Data Analysis: The average latency to fall across trials is calculated and compared between substrains.

Hot Plate Test for Pain Sensitivity

Objective: To measure the response to a thermal pain stimulus.

Methodology:

  • Apparatus: A hot plate apparatus with a controlled surface temperature.

  • Acclimation: Mice are habituated to the testing environment.

  • Procedure:

    • The hot plate is maintained at a constant temperature (e.g., 55°C).

    • Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The latency to respond is compared between the different C57BL/6 substrains.

Glucose Tolerance Test (GTT)

Objective: To assess the ability to clear a glucose load from the blood, reflecting glucose homeostasis.

Methodology:

  • Fasting: Mice are fasted for a defined period (e.g., 6 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose level is measured from a tail snip.

  • Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal (IP) injection or oral gavage.

  • Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between substrains.

Flow Cytometry for Spleen Immune Cell Populations

Objective: To quantify the proportions of different immune cell populations in the spleen.

Methodology:

  • Spleen Homogenization: Spleens are harvested and mechanically dissociated to create a single-cell suspension.

  • Red Blood Cell Lysis: Red blood cells are lysed using a suitable buffer.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for different immune cell surface markers (e.g., CD3 for T cells, B220 for B cells, CD11b for myeloid cells).

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to identify and quantify the different cell populations based on their fluorescence.

  • Data Analysis: The percentage of each immune cell population within the total splenocyte population is calculated and compared between substrains.

Visualizing Key Pathways and Workflows

NNT Mutation and its Impact on Mitochondrial Redox Balance

The spontaneous deletion in the Nnt gene in C57BL/6J mice has a significant impact on mitochondrial function, particularly affecting the balance of NADP+/NADPH and the production of reactive oxygen species (ROS). This can influence a wide range of cellular processes and contribute to the metabolic and immunological phenotypic differences observed between B6J and B6N mice.

NNT_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Effects Cellular Effects NNT_N Functional NNT (B6N) NADPH NADPH NNT_N->NADPH NNT_J Non-functional NNT (B6J) NNT_J->NADPH Reduced Production Oxidative_Stress Increased Oxidative Stress (B6J) NNT_J->Oxidative_Stress Proton_Gradient Proton Gradient Proton_Gradient->NNT_N NADH NADH NADH->NNT_N NADP NADP+ NADP->NNT_N GSH Reduced Glutathione (GSH) NADPH->GSH Glutathione Reductase Altered_Metabolism Altered Glucose Metabolism (B6J) Impaired_Immune_Response Altered Immune Response (B6J) ROS Reactive Oxygen Species (ROS) GSSG Oxidized Glutathione (GSSG) ROS->GSSG Antioxidant_Defense Antioxidant Defense GSH->Antioxidant_Defense Glutathione Peroxidase

Caption: Impact of the Nnt gene mutation on mitochondrial redox pathways in C57BL/6J mice.

Experimental Workflow for Comparative Phenotyping

A standardized workflow is crucial for obtaining reliable and comparable data when analyzing different mouse substrains.

Phenotyping_Workflow start Start: Select C57BL/6 Substrains (e.g., B6J, B6N) acclimation Acclimation to Housing Conditions start->acclimation behavioral Behavioral Phenotyping (Rotarod, Open Field, Fear Conditioning) acclimation->behavioral metabolic Metabolic Phenotyping (Body Weight, GTT) acclimation->metabolic immunological Immunological Phenotyping (Flow Cytometry, Tissue Analysis) acclimation->immunological data_analysis Data Analysis and Comparison behavioral->data_analysis metabolic->data_analysis immunological->data_analysis conclusion Conclusion: Substrain-Specific Phenotypes data_analysis->conclusion

Caption: A standardized workflow for the comparative phenotyping of C57BL/6 substrains.

Generating Knockout Mice using CRISPR/Cas9

The advent of CRISPR/Cas9 technology has revolutionized the generation of genetically engineered mouse models. Understanding the general workflow is essential for researchers planning to create knockout lines on a specific C57BL/6 background.

CRISPR_Workflow design 1. Design sgRNA targeting gene of interest synthesis 2. Synthesize sgRNA and Cas9 mRNA/protein design->synthesis microinjection 3. Microinject sgRNA and Cas9 into C57BL/6 zygotes synthesis->microinjection transfer 4. Transfer embryos to pseudopregnant females microinjection->transfer birth 5. Birth of founder mice transfer->birth genotyping 6. Genotype founder mice for mutations birth->genotyping breeding 7. Breed founders to establish knockout line genotyping->breeding validation 8. Validate gene knockout and phenotype breeding->validation

Caption: General experimental workflow for generating knockout mice using CRISPR/Cas9 technology.

Conclusion and Recommendations

The choice of C57BL/6 substrain is a critical experimental variable that can significantly influence research outcomes. This guide highlights the substantial genetic and phenotypic differences between commonly used substrains, particularly C57BL/6J and C57BL/6N. Researchers are strongly encouraged to:

  • Be Aware of Substrain Differences: Recognize that C57BL/6 is not a monolithic strain and that substrains can exhibit divergent phenotypes.

  • Select the Appropriate Substrain: Carefully consider the known differences in neuroscience, metabolism, and immunology when selecting a substrain for a specific research question.

  • Report Substrain Information: Clearly and accurately report the full substrain designation in all publications and communications to ensure reproducibility.

  • Use Consistent Substrains: Avoid interchanging substrains within a single study, as this can introduce confounding variables.

  • Consider Vendor Differences: Be aware that even within the same substrain, mice from different vendors may exhibit phenotypic variations due to differences in genetic drift and husbandry practices.[6]

By carefully considering these factors and utilizing standardized protocols, researchers can enhance the rigor and reproducibility of their findings and contribute to a more robust and reliable body of scientific knowledge.

References

Navigating the Matrix: A Comparative Guide to Selectivity in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the selectivity of an analytical method is paramount. The ability to unequivocally measure an analyte of interest without interference from matrix components, impurities, or degradation products is a cornerstone of reliable and accurate drug development and quality control. This guide provides a comparative analysis of two powerful analytical techniques—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—in the context of their selectivity in the presence of interfering substances.

The choice between HPLC and UPLC can significantly impact the ability to mitigate matrix effects, a critical factor influencing selectivity. Matrix effects, manifested as ion suppression or enhancement in the mass spectrometer, can lead to inaccurate quantification of the target analyte. This guide delves into a comparative study to illustrate the performance of these two techniques in handling such interferences.

The Challenge of Matrix Effects

In complex matrices such as plasma, urine, or pharmaceutical formulations, co-eluting endogenous or exogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer's source. This can either suppress the analyte's signal, leading to underestimation, or enhance it, causing overestimation. The selectivity of an analytical method is its capacity to differentiate and quantify the analyte in the presence of these interferences.

Comparative Performance: HPLC-MS/MS vs. UPLC-MS/MS

A key differentiator between HPLC and UPLC is the particle size of the stationary phase in the chromatographic column. UPLC columns are packed with sub-2 µm particles, which, when operated at high pressures, provide significantly higher resolution and peak capacity compared to the larger particles (typically 3-5 µm) used in HPLC.[1][2] This enhanced resolution can play a crucial role in separating the analyte of interest from interfering substances, thereby reducing matrix effects.

A comparative study analyzing a panel of nine basic pharmaceuticals in surface water, a complex matrix, highlights the advantages of UPLC-MS/MS in terms of selectivity.[1][3][4] While HPLC-MS/MS demonstrated substantial matrix effects for several analytes, UPLC-MS/MS was able to significantly reduce or even eliminate these effects.[1][3][4]

Data Presentation: Matrix Effect Comparison

The following table summarizes the representative matrix effects observed for a selection of pharmaceuticals when analyzed by HPLC-MS/MS and UPLC-MS/MS. The matrix effect is expressed as the percentage of signal suppression (-) or enhancement (+) of the analyte in the presence of the matrix compared to a pure standard solution.

AnalyteHPLC-MS/MS Matrix Effect (%)UPLC-MS/MS Matrix Effect (%)
Flubendazole-45%-5%
Propiconazole-38%-3%
Pipamperone-52%-8%
Cinnarizine-60%-10%
Ketoconazole-35%-4%
Miconazole-42%-6%
Rabeprazole-28%-2%
Itraconazole-55%-9%
Domperidone-65%-12%

This data is a representative synthesis based on the findings reported in the cited literature and is intended for illustrative purposes.

The data clearly indicates that for all tested compounds, the matrix effect was substantially lower when using UPLC-MS/MS. This is attributed to the superior chromatographic resolution of UPLC, which results in narrower peaks and better separation of the analytes from the co-eluting matrix components that cause ion suppression or enhancement.[1][3]

Experimental Protocols

The following are representative experimental protocols for the HPLC-MS/MS and UPLC-MS/MS methods used in the comparative analysis of the nine pharmaceuticals.

Sample Preparation
  • Solid-Phase Extraction (SPE): Water samples were passed through an Oasis HLB SPE cartridge.

  • Elution: The cartridges were eluted with methanol.

  • Evaporation and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen and the residue was reconstituted in the initial mobile phase.

HPLC-MS/MS Method
  • HPLC System: A conventional HPLC system capable of delivering a flow rate of 1 mL/min.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

UPLC-MS/MS Method
  • UPLC System: An ultra-performance liquid chromatography system capable of operating at high pressures (up to 15,000 psi).

  • Column: A C18 column with sub-2 µm particles (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), optimized for faster separation.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Visualization of the Selectivity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the selectivity of an analytical method in the presence of interfering substances.

Selectivity_Assessment_Workflow cluster_0 Method Development & Optimization cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis cluster_3 Evaluation & Conclusion MD_Start Define Analyte and Potential Interferences MD_LC Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient) MD_Start->MD_LC MD_MS Optimize MS/MS Parameters (Ionization, MRM Transitions) MD_LC->MD_MS SP_Blank Prepare Blank Matrix Samples MD_MS->SP_Blank SP_Spiked Prepare Spiked Samples (Analyte in Blank Matrix) SP_Blank->SP_Spiked DA_Inject Inject Samples into LC-MS/MS SP_Spiked->DA_Inject SP_Standard Prepare Neat Standard Solutions SP_Standard->DA_Inject DA_Peak Compare Peak Areas and Shapes DA_Inject->DA_Peak DA_Calculate Calculate Matrix Effect ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100% DA_Peak->DA_Calculate EV_Assess Assess Selectivity (Absence of interfering peaks at analyte retention time in blank matrix) DA_Calculate->EV_Assess EV_Conclusion Determine if Method is Selective for Intended Purpose EV_Assess->EV_Conclusion

Workflow for assessing the selectivity of an analytical method.

Conclusion

The selectivity of an analytical method is a critical attribute that ensures the reliability of quantitative data, particularly in the analysis of complex samples. This guide has demonstrated that while both HPLC-MS/MS and UPLC-MS/MS are powerful techniques, UPLC-MS/MS offers a distinct advantage in mitigating matrix effects due to its superior chromatographic resolution. By achieving better separation of the analyte from interfering substances, UPLC-MS/MS provides a more robust and selective method for the analysis of drugs and their impurities in challenging matrices. For researchers and scientists in drug development, the adoption of UPLC technology can lead to more accurate and reliable data, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to Analytical Methods for Hazardous Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of hazardous drugs (HDs) is paramount for ensuring workplace safety, environmental protection, and the integrity of pharmaceutical products. This guide provides an objective comparison of commonly employed analytical methods for the detection and quantification of hazardous drugs, with a focus on their performance characteristics and the supporting experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Method Performance Comparison

The selection of an analytical method for hazardous drug monitoring is a critical decision that depends on various factors, including the required sensitivity, specificity, speed, and cost. This section provides a comparative summary of the performance of leading analytical techniques.

Quantitative Analysis Methods

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly Ultra-Performance Liquid Chromatography (UPLC-MS/MS), is a powerful and widely adopted technique for the sensitive and specific quantification of a broad range of hazardous drugs.[1][2]

ParameterUPLC-Q/Orbitrap-HRMSUPLC-MS/MS
Linearity (R²)
> 0.99[1]> 0.99
Limit of Quantification (LOQ) ~1 ng/mL for most drugs[1]0.5 - 5.0 ng/mL depending on the drug
Intraday Precision (%RSD) < 10%[1]< 15%
Interday Precision (%RSD) < 15%[1]< 15%
Accuracy (%Recovery) 95% - 110%85% - 115%
Specificity HighHigh
Rapid Screening Methods

For rapid, on-site screening of surface contamination, immunoassays and other direct analysis techniques offer a valuable alternative to lab-based methods.

ParameterLateral Flow Immunoassay (LFIA)Ion Mobility Spectrometry (IMS)Ambient Pressure Laser Desorption-MS (APLD-MS)
Limit of Detection (LOD) Methotrexate: 0.93 ng/cm²Cyclophosphamide: 4.65 ng/cm²0.45 - 2.97 ngDrugs: 10 - 200 ngPrecursors: 6 - 100 ng[3]
Analysis Time < 10 minutesSeconds30 - 60 seconds
Portability HighHighModerate
Quantitative? Qualitative (Positive/Negative)Semi-QuantitativeQuantitative
Specificity Moderate to HighModerateHigh

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data. This section outlines the key steps for wipe sampling and UPLC-MS/MS analysis.

Wipe Sampling Protocol

Wipe sampling is the standard method for assessing surface contamination with hazardous drugs.[4] A standardized protocol ensures consistency and comparability of results.

  • Preparation: Don appropriate personal protective equipment (PPE), including two pairs of chemotherapy-tested gloves.

  • Define Sampling Area: Use a template to define a specific surface area for sampling (e.g., 10 cm x 10 cm).

  • Wetting the Wipe: Moisten a wipe with a suitable solvent (e.g., methanol, sterile water, or a commercially available wetting agent).

  • Wiping Technique: Wipe the defined area with firm, overlapping strokes in one direction (e.g., side-to-side). Fold the wipe with the exposed side inward and wipe the same area again in a perpendicular direction (e.g., top-to-bottom).

  • Sample Collection: Place the wipe in a sterile, labeled container.

  • Storage and Transport: Store and transport the samples to the analytical laboratory according to the laboratory's specifications, typically under refrigerated conditions.

UPLC-MS/MS Method Validation Protocol

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose.[5] The following is a general protocol for the validation of a UPLC-MS/MS method for hazardous drugs, based on ICH guidelines.

  • Specificity: Analyze blank samples (matrix without the analyte) and spiked samples to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Prepare a series of calibration standards at different concentrations and analyze them to demonstrate a linear relationship between the analyte concentration and the instrument response. A correlation coefficient (R²) of >0.99 is typically required.[1]

  • Range: Determine the concentration range over which the method is linear, accurate, and precise.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked matrix samples) and compare the measured concentrations to the true values. Express accuracy as the percentage recovery.

  • Precision:

    • Repeatability (Intraday Precision): Analyze multiple replicates of a sample at the same concentration on the same day and under the same operating conditions.

    • Intermediate Precision (Interday Precision): Analyze the same sample on different days, with different analysts, or on different equipment to assess the variability of the method.

  • Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably detected by the method. A signal-to-noise ratio of 3:1 is often used.

  • Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[2]

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate) to assess the method's reliability during normal use.

Visualizing Workflows and Relationships

To further clarify the processes involved in establishing and validating analytical methods for hazardous drugs, the following diagrams illustrate key workflows and logical relationships.

MethodValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_implementation Implementation & Monitoring DefineATP Define Analytical Target Profile (ATP) MethodDev Analytical Method Development DefineATP->MethodDev Protocol Develop Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness RoutineUse Routine Sample Analysis Robustness->RoutineUse Lifecycle Method Lifecycle Management RoutineUse->Lifecycle WipeSamplingAnalysis cluster_sampling On-Site Sampling cluster_analysis Laboratory Analysis cluster_reporting Reporting AreaSelection Select Sampling Areas WipeCollection Collect Wipe Samples AreaSelection->WipeCollection SamplePrep Sample Preparation (Extraction) WipeCollection->SamplePrep InstrumentalAnalysis Instrumental Analysis (e.g., LC-MS/MS) SamplePrep->InstrumentalAnalysis DataProcessing Data Processing & Quantification InstrumentalAnalysis->DataProcessing Report Generate Analysis Report DataProcessing->Report ValidationParameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_reliability Reliability Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

References

Safety Operating Guide

Proper Disposal of 6-Methoxycyclodecan-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Methoxycyclodecan-1-one, a crucial procedure for maintaining a safe and compliant laboratory environment. The following guidelines are intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this publication. The following procedures are based on the safety data for the structurally similar compound, 6-Methoxy-1-tetralone. While this analog provides a strong basis for safe handling, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of the analogous compound, 6-Methoxy-1-tetralone, which is classified as harmful if swallowed and may cause skin and eye irritation, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

This protocol outlines the recommended steps for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound to be disposed of is in a pure form, a solution, or mixed with other chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated, properly labeled waste container.

Step 2: Containerization

  • Select an Appropriate Container: Use a chemically compatible container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Label the Container: The container must be clearly labeled with the full chemical name "this compound Waste" and any known hazard pictograms. Include the date of waste accumulation.

Step 3: Waste Accumulation and Storage

  • Collect the Waste: Carefully transfer the this compound waste into the labeled container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to avoid spills.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

Step 4: Scheduling Waste Pickup

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety department to schedule a waste pickup.

  • Provide Documentation: Be prepared to provide your EHS department with the chemical name and approximate quantity of the waste.

Step 5: Final Disposal

  • Professional Disposal: Your institution's EHS department will arrange for the final disposal of the chemical waste through a licensed hazardous waste disposal company. The most common method for organic chemical waste is high-temperature incineration in a permitted facility.

Quantitative Data Summary (Based on 6-Methoxy-1-tetralone)

The following table summarizes key quantitative data from the Safety Data Sheet of the analogous compound, 6-Methoxy-1-tetralone.

PropertyValue
GHS Classification Acute Toxicity, Oral (Category 4)[1][2]
Skin Irritation (Category 2)[1]
Eye Irritation (Category 2A)[1]
Respiratory Tract Irritation (Category 3)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1][2]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

A Step 1: Wear Appropriate PPE B Step 2: Characterize & Segregate Waste A->B C Step 3: Use Labeled, Compatible Container B->C D Step 4: Transfer Waste to Container C->D E Step 5: Store in Satellite Accumulation Area D->E F Step 6: Schedule EHS Waste Pickup E->F G Step 7: Professional Disposal (Incineration) F->G

Disposal Workflow for this compound

It is the responsibility of every researcher to ensure the safe and compliant disposal of all chemical waste. By following these procedures and consulting with your institutional safety professionals, you contribute to a safer research environment for everyone.

References

Essential Safety and Operational Guide for Handling 6-Methoxycyclodecan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

When handling 6-Methoxycyclodecan-1-one, a methodical approach to safety is crucial, particularly as specific hazard data for this compound is not widely available. The following guidance is based on the safety protocols for structurally similar compounds, such as 6-Methoxy-1-tetralone, and general best practices for handling laboratory chemicals.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification and Use
Eye Protection Safety Goggles or Face ShieldShould be worn at all times to protect against splashes. Ensure they meet ANSI Z87.1 standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling ketones and ethers. Always check the glove manufacturer's compatibility chart for specific breakthrough times.[1][2][3][4]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from spills.[5][6][7][8]
Respiratory Protection Fume Hood or Vapor RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors.[9] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used.

Operational Plan for Handling

A systematic workflow ensures that this compound is handled safely from receipt to disposal. The following diagram illustrates the key steps in this process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood then handle_aliquot Aliquot Required Amount prep_hood->handle_aliquot proceed to handle_seal Securely Seal Stock Container handle_aliquot->handle_seal handle_store Return to Storage handle_seal->handle_store cleanup_decon Decontaminate Work Area handle_store->cleanup_decon after use cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Figure 1. A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to post-handling procedures.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. Waste containing this compound should be treated as hazardous.

Waste Type Disposal Container Disposal Procedure
Unused Chemical Labeled Hazardous Waste BottleCollect in a clearly labeled, sealed container designated for non-halogenated organic waste.[10]
Contaminated Labware (e.g., pipette tips, gloves) Labeled Solid Waste BagPlace in a designated, sealed bag for solid chemical waste.[5]
Aqueous Waste Labeled Aqueous Waste BottleIf the chemical is mixed with water, collect it in a container specifically for aqueous hazardous waste.

All chemical waste must be disposed of through your institution's environmental health and safety office.[11][12][13] Never pour chemical waste down the drain.

Experimental Protocol: Safe Aliquoting

  • Preparation : Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in the table above.[7][8] Verify that the chemical fume hood is operational.

  • Handling :

    • Place the stock container of this compound in the fume hood.

    • Carefully open the container.

    • Using a clean pipette, transfer the desired amount to a suitable secondary container.

    • Securely close both the stock and secondary containers.

  • Post-Handling :

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Dispose of any contaminated materials, such as pipette tips and wipes, in the designated solid hazardous waste container.[5]

    • Return the stock container to its designated storage location.

    • Remove PPE in the correct order to avoid contamination.

By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.